molecular formula C10H12N2O5 B1670700 Dinoseb CAS No. 88-85-7

Dinoseb

Cat. No.: B1670700
CAS No.: 88-85-7
M. Wt: 240.21 g/mol
InChI Key: OWZPCEFYPSAJFR-UHFFFAOYSA-N
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Description

Dinoseb is an herbicide in the dinitrophenol family.>This compound appears as orange-brown viscous liquid or orange-brown solid. Orange crystals when pure. Has a pungent odor. Used as a plant growth regulator;  insecticide and herbicide. (EPA, 1998)>(±)-2-(1-methylpropyl)-4, 6-dinitrophenol, also known as 2, 4-dinitro-6-(1-methylpropyl)phenol or 2-sec-butyl-4, 6-dinitrophenol, belongs to the class of organic compounds known as dinitrophenols. These are organic aromatic compounds containing a benzene that carries a single phenol group and exactly two nitro groups (±)-2-(1-methylpropyl)-4, 6-dinitrophenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (±)-2-(1-methylpropyl)-4, 6-dinitrophenol is primarily located in the membrane (predicted from logP) (±)-2-(1-methylpropyl)-4, 6-dinitrophenol is a potentially toxic compound.>2-(butan-2-yl)-4,6-dinitrophenol is a dinitrophenol that is 2,4-dinitrophenol substituted by a butan-2-yl group at position 2.

Properties

IUPAC Name

2-butan-2-yl-4,6-dinitrophenol
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InChI

InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3
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InChI Key

OWZPCEFYPSAJFR-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O
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Molecular Formula

C10H12N2O5
Record name DINOSEB
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Related CAS

35040-03-0 (hydrochloride salt), 6365-83-9 (ammonium salt), 6420-47-9 (triethanolamine salt), 53404-43-6 (diolamine salt/solvate)
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DSSTOX Substance ID

DTXSID3020207
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Molecular Weight

240.21 g/mol
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Physical Description

Dinoseb appears as orange-brown viscous liquid or orange-brown solid. Orange crystals when pure. Has a pungent odor. Used as a plant growth regulator; insecticide and herbicide. (EPA, 1998), Liquid; Pellets or Large Crystals, Orange or yellow solid with a pungent odor; [HSDB], Solid, ORANGE CRYSTALS WITH PUNGENT ODOUR.
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Boiling Point

332 °C
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Flash Point

60.1 to 84.9 °F for 3 commercial products (EPA, 1998), 15.6 °C, (CLOSED CUP) (DOW GENERAL WEED KILLER); 18.9 °C, (CLOSED CUP) (DOW SELECTIVE WEED KILLER), >100 °C
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Solubility

0.0052 G/100 G WATER; 48 G/100 G ETHANOL; 27 G/100 G N-HEPTANE; MISCIBLE IN ETHYL ETHER, TOLUENE, & XYLENE, 0.052 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.005 (very poor)
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Density

1.2647 at 113 °F (EPA, 1998) - Denser than water; will sink, 1.2647 @ 45 °C/4 °C, Relative density (water = 1): 1.3 (30 °C)
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Vapor Density

7.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 8.3
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Vapor Pressure

1 mmHg at 303.98 °F (EPA, 1998), 1 MM HG @ 151.1 °C, Vapor pressure, Pa at 20 °C: 0.007
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Impurities

THE TRIETHANOLAMINE SALT OF DINOSEB CONTAINED OVER 200 MG/KG N-NITROSODIETHANOLAMINE. /SRP: A HIGHLY TOXIC CONTAMINANT/
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Color/Form

Yellow crystals, Orange solid

CAS No.

88-85-7
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Melting Point

100 to 108 °F (EPA, 1998), 38-42 °C, 40 - 41 °C
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Foundational & Exploratory

Dinoseb: A Technical Whitepaper on its Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb, chemically known as 2-(1-methylpropyl)-4,6-dinitrophenol, is a synthetic organic compound historically utilized as a potent herbicide and pesticide. Despite its efficacy in agriculture, its severe toxicity to non-target organisms, including humans, has led to a global ban on its use. This technical guide provides an in-depth analysis of the chemical properties, structural characteristics, and the primary mechanism of action of this compound. It further explores the downstream signaling pathways affected by its activity and details experimental methodologies for its synthesis and analytical detection. This document is intended to serve as a comprehensive resource for researchers in toxicology, environmental science, and drug development, providing critical data and procedural insights into the study of this significant environmental contaminant.

Chemical Properties and Structure

This compound is a dinitrophenolic compound characterized by a yellow to orange crystalline solid appearance with a pungent odor.[1] Its chemical and physical properties are summarized in the table below, providing a quantitative overview for laboratory reference.

PropertyValueReference(s)
IUPAC Name 2-(1-methylpropyl)-4,6-dinitrophenol[2]
Synonyms 2-sec-Butyl-4,6-dinitrophenol, DNBP[3]
CAS Number 88-85-7[2]
Molecular Formula C₁₀H₁₂N₂O₅[2]
Molecular Weight 240.21 g/mol [3]
Melting Point 38-42 °C[2]
Boiling Point Decomposes before boiling[4]
Water Solubility 52 mg/L at 25 °C[5]
Solubility in Organic Solvents Soluble in ethanol, ether, and most organic solvents.[6]
pKa 4.47[4]
Vapor Pressure 1 mmHg at 151.1 °C[5]
Appearance Yellow to orange crystalline solid[1]
Odor Pungent[1]
InChI InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3[2]
SMILES CCC(C)c1c(O)c(cc(c1)--INVALID-LINK--[O-])--INVALID-LINK--[O-][2]

Chemical Structure

The chemical structure of this compound consists of a phenol (B47542) ring substituted with a sec-butyl group at position 2 and two nitro groups at positions 4 and 6. This specific arrangement of functional groups is crucial for its biological activity.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the alkylation of phenol followed by nitration.[2]

Step 1: Friedel-Crafts Alkylation of Phenol

This step involves the reaction of phenol with a sec-butylating agent, such as 2-butanol (B46777) or a sec-butyl halide, in the presence of a Lewis acid catalyst (e.g., sulfuric acid or aluminum chloride).

  • Materials: Phenol, 2-butanol (or sec-butyl chloride), concentrated sulfuric acid (or anhydrous aluminum chloride).

  • Procedure:

    • In a reaction vessel, dissolve phenol in an appropriate solvent.

    • Slowly add the Lewis acid catalyst while maintaining a controlled temperature.

    • Add the sec-butylating agent dropwise to the reaction mixture.

    • The reaction is typically stirred for several hours at a specific temperature to ensure complete alkylation.

    • The resulting product, 2-sec-butylphenol (B1202637), is then isolated and purified.

Step 2: Nitration of 2-sec-butylphenol

The purified 2-sec-butylphenol is then nitrated using a mixture of nitric acid and sulfuric acid. A patented method describes the sulfonation of ortho-sec-butylphenol followed by nitration.[7]

  • Materials: 2-sec-butylphenol, concentrated nitric acid, concentrated sulfuric acid.

  • Procedure:

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.

    • Slowly add the 2-sec-butylphenol to the nitrating mixture with constant stirring and cooling to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred for a period to ensure dinitration at the 4 and 6 positions of the phenol ring.

    • The reaction is then quenched by pouring it onto ice, which precipitates the crude this compound.

    • The crude product is collected by filtration, washed with water to remove excess acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol).

dinoseb_synthesis Phenol Phenol secButylphenol 2-sec-Butylphenol Phenol->secButylphenol Alkylation secButanol 2-Butanol (or sec-Butyl Halide) secButanol->secButylphenol H2SO4 H₂SO₄ (catalyst) H2SO4->secButylphenol This compound This compound secButylphenol->this compound Nitration NitratingMixture HNO₃ / H₂SO₄ NitratingMixture->this compound

Caption: General synthesis workflow for this compound.

Analytical Methods for this compound Detection

The detection and quantification of this compound in environmental samples are critical for monitoring and remediation efforts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Soil

This method involves solvent extraction of this compound from the soil matrix, followed by analysis using GC-MS.

  • Sample Preparation (based on a general multiresidue method): [5]

    • A known weight of the soil sample is mixed with a water-acetonitrile mixture.

    • The mixture is subjected to sonication to extract the pesticides.

    • The pesticides are then partitioned into an organic solvent like dichloromethane.

    • The extract is concentrated and may require a cleanup step using techniques like solid-phase extraction (SPE) to remove interfering substances. A simple method for this compound in agricultural products involves extraction with acetonitrile (B52724), washing with hexane, and cleanup with a silica (B1680970) gel column.[1]

  • GC-MS Conditions (example parameters):

    • Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5ms).

    • Injector: Splitless mode.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to separate the components of the extract.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.[5] Identification is based on the retention time and the ratio of characteristic ions.

3.2.2. High-Performance Liquid Chromatography (HPLC-UV) Analysis of this compound in Water

HPLC with UV detection is a common method for analyzing this compound in water samples.

  • Sample Preparation:

    • Water samples may be pre-concentrated using solid-phase extraction (SPE) with a C18 cartridge to enrich the analyte and remove interfering substances.

    • The this compound is eluted from the SPE cartridge with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • The eluate is then evaporated to a small volume and reconstituted in the mobile phase.

  • HPLC-UV Conditions (based on a general method for pesticides): [8]

    • HPLC System: Equipped with a C18 reversed-phase column.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., acidified water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

    • Flow Rate: Typically 1 mL/min.

    • Injection Volume: A defined volume of the prepared sample.

    • UV Detector: Set to a wavelength where this compound exhibits maximum absorbance.

A specific LC-MS/MS method for this compound in various matrices involves extraction with acetone, partitioning with hexane, and cleanup with a PSA mini column, followed by analysis on a C18 column with a methanol-water mobile phase.[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound is the uncoupling of oxidative phosphorylation in mitochondria.[10] This process disrupts the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

Uncoupling of Oxidative Phosphorylation

This compound is a lipophilic weak acid, which allows it to readily diffuse across the inner mitochondrial membrane in its protonated (neutral) form.[2]

  • Proton Shuttling: In the acidic intermembrane space, this compound picks up a proton.

  • Membrane Traversal: The now neutral this compound molecule diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

  • Proton Release: Inside the matrix, this compound releases the proton.

  • Return to Intermembrane Space: The deprotonated, negatively charged this compound anion is then driven back to the intermembrane space by the membrane potential.

This cyclical process effectively creates a "proton leak" across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthase to produce ATP. The energy from the electron transport chain is consequently released as heat instead of being used for ATP synthesis.[10] this compound has also been shown to partially inhibit the mitochondrial redox chain at the level of succinate (B1194679) dehydrogenase and cytochrome c reductase (complex III).[11]

oxidative_phosphorylation_uncoupling cluster_mitochondrion Mitochondrion cluster_intermembrane_space Intermembrane Space (High H⁺) cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix (Low H⁺) Protons_IMS H⁺ ATP_Synthase ATP Synthase Protons_IMS->ATP_Synthase Flows through Dinoseb_H This compound-H Protons_IMS->Dinoseb_H Binds H⁺ ETC Electron Transport Chain ETC->Protons_IMS Pumps H⁺ ATP ATP ATP_Synthase->ATP Generates ATP_Synthase->ATP ATP synthesis inhibited Dinoseb_ion This compound⁻ Dinoseb_H->Dinoseb_ion Transports H⁺ across membrane Heat Heat Dinoseb_H->Heat Energy dissipated as heat Dinoseb_ion->Dinoseb_H Returns to IMS Protons_Matrix H⁺ Dinoseb_ion->Protons_Matrix Releases H⁺

Caption: Mechanism of this compound-induced uncoupling of oxidative phosphorylation.

Downstream Signaling Pathways

The disruption of cellular energy homeostasis by this compound can trigger a cascade of downstream signaling events, impacting various cellular processes. While the direct links are still under investigation, dinitrophenols have been shown to influence key signaling pathways such as mTOR and CREB.

4.2.1. mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Its activity is highly dependent on cellular energy status. The decrease in ATP levels caused by this compound can lead to the activation of AMP-activated protein kinase (AMPK), a critical energy sensor.[12] Activated AMPK can inhibit mTORC1 signaling through the phosphorylation of TSC2 and Raptor.[12] This inhibition of mTOR can lead to a shutdown of anabolic processes like protein and lipid synthesis and the induction of catabolic processes such as autophagy.[12]

4.2.2. CREB Signaling Pathway

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, memory, and cell survival.[13] The activation of CREB is often mediated by various kinases, including protein kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinases (CaMKs), and mitogen-activated protein kinases (MAPKs).[14] While the direct effect of this compound on CREB is not fully elucidated, alterations in intracellular calcium levels and cellular stress resulting from mitochondrial dysfunction can potentially modulate the activity of kinases that phosphorylate and activate CREB.[14] For instance, the related compound 1,3-dinitrobenzene (B52904) has been shown to induce apoptosis via the JNK signaling pathway, a member of the MAPK family.[15]

4.2.3. Apoptosis

Prolonged and severe disruption of mitochondrial function and energy depletion by this compound can lead to the induction of apoptosis, or programmed cell death. The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, can activate the caspase cascade, leading to the execution of the apoptotic program.

dinoseb_signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria Uncouples Oxidative Phosphorylation ATP_depletion ↓ ATP / ↑ AMP Mitochondria->ATP_depletion Cellular_Stress Cellular Stress (e.g., ↑ Ca²⁺) Mitochondria->Cellular_Stress Apoptosis Apoptosis Mitochondria->Apoptosis Release of pro-apoptotic factors AMPK AMPK ATP_depletion->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis ↓ Protein Synthesis mTORC1->Protein_Synthesis Autophagy ↑ Autophagy mTORC1->Autophagy MAPK MAPK (e.g., JNK) Cellular_Stress->MAPK Activates CREB CREB MAPK->CREB Phosphorylates Gene_Expression Altered Gene Expression (Survival/Apoptosis) CREB->Gene_Expression Gene_Expression->Apoptosis

Caption: Potential downstream signaling pathways affected by this compound.

Conclusion

This compound remains a compound of significant interest to the scientific community due to its potent biological activity and its legacy as an environmental contaminant. This technical guide has provided a detailed overview of its chemical properties, structure, and the molecular basis of its toxicity. The primary mechanism, the uncoupling of oxidative phosphorylation, triggers a complex cellular response, impacting key signaling pathways involved in metabolism, cell growth, and survival. The experimental protocols outlined for its synthesis and analysis provide a foundation for further research into its detection, remediation, and the intricate details of its biological effects. A thorough understanding of this compound's chemistry and toxicology is essential for developing strategies to mitigate its environmental impact and for advancing our knowledge of mitochondrial function and cellular bioenergetics.

References

The Core Mechanism of 2-sec-butyl-4,6-dinitrophenol (Dinoseb): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-sec-butyl-4,6-dinitrophenol, commonly known as dinoseb, is a synthetic organic compound historically used as a herbicide and pesticide.[1] Its potent biological activity stems from its function as a classical uncoupler of oxidative phosphorylation.[2][3] This technical guide provides a detailed examination of the molecular mechanism of action of this compound, focusing on its interaction with mitochondrial bioenergetics. It includes a compilation of quantitative toxicological data, detailed experimental protocols for assessing its effects, and visual representations of the key pathways and workflows to support researchers in the fields of toxicology, biochemistry, and drug development.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of action of 2-sec-butyl-4,6-dinitrophenol is the uncoupling of oxidative phosphorylation in mitochondria.[2][3] This process disrupts the tight coupling between the electron transport chain (ETC) and the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

This compound is a lipophilic weak acid, properties that are central to its function as a protonophore.[4] In its protonated (undissociated) form, this compound can readily diffuse across the inner mitochondrial membrane.[4] Once in the alkaline environment of the mitochondrial matrix, it releases a proton (H+), becoming a negatively charged anion. This anion is then driven back across the membrane into the intermembrane space by the electrochemical potential, where it can pick up another proton and repeat the cycle.

This shuttling of protons dissipates the proton motive force (the electrochemical gradient of protons) that is established by the ETC.[5] The energy released from the electron transport chain, which is normally used by ATP synthase to produce ATP, is instead dissipated as heat.[6] This leads to an increase in oxygen consumption as the ETC attempts to compensate for the lack of ATP production, a hallmark of uncoupling agents.[2] The futile cycling of protons ultimately leads to a depletion of cellular ATP, metabolic distress, and cell death.[4]

Beyond its primary uncoupling activity, this compound has also been reported to be a weak inhibitor of mitochondrial respiratory complexes II and III.[4]

Quantitative Data

The following tables summarize key quantitative data related to the toxicological and biochemical effects of 2-sec-butyl-4,6-dinitrophenol.

ParameterSpeciesRouteValueReference(s)
Acute Oral LD50 RatOral25-58 mg/kg[2]
Guinea PigOral25 mg/kg[2]
Human (estimated)Oral5-50 mg/kg[1]
Acute Dermal LD50 RabbitDermal80-200 mg/kg[2]
Guinea PigDermal200-300 mg/kg[2]
Acute Inhalation LC50 Rat (4-hour exposure)Inhalation33-290 mg/m³[4]

Table 1: Acute Toxicity of 2-sec-butyl-4,6-dinitrophenol

ParameterSystemValueReference(s)
Half-maximal stimulation of oxygen uptake Isolated rat liver mitochondria0.28 µM[3]
Perfused rat liver2.8-5.8 µM[3]
Half-maximal inhibition of gluconeogenesis Perfused rat liver3.04-5.97 µM[3]
Half-maximal inhibition of ureagenesis Perfused rat liver3.04-5.97 µM[3]

Table 2: Biochemical Effects of 2-sec-butyl-4,6-dinitrophenol

Signaling Pathways and Logical Relationships

Mechanism of Oxidative Phosphorylation Uncoupling by this compound

dinoseb_uncoupling cluster_membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Proton_Pump Pumps H+ ETC->Proton_Pump ATP_Synthase ATP Synthase Proton_Flow_ATP H+ flows back ATP_Synthase->Proton_Flow_ATP IMS_Protons High [H+] ATP_Production ADP + Pi -> ATP Proton_Flow_ATP->ATP_Production driving ATP synthesis Proton_Shuttle This compound shuttles H+ Heat Energy lost as Heat Proton_Shuttle->Heat dissipates proton gradient Dinoseb_Anion This compound- Proton_Shuttle->Dinoseb_Anion releases H+ in Matrix Matrix_Protons Low [H+] Dinoseb_H This compound-H Dinoseb_H->Proton_Shuttle diffuses across membrane Dinoseb_Anion->Proton_Shuttle returns to IMS

Caption: Uncoupling of oxidative phosphorylation by this compound.

Logical Flow of this compound's Toxic Action

dinoseb_toxicity_flow This compound 2-sec-butyl-4,6-dinitrophenol (this compound) Properties Lipophilic Weak Acid This compound->Properties Protonophore Acts as a Protonophore Properties->Protonophore Membrane_Crossing Crosses Inner Mitochondrial Membrane Protonophore->Membrane_Crossing Proton_Gradient_Dissipation Dissipates Proton Motive Force Membrane_Crossing->Proton_Gradient_Dissipation Uncoupling Uncouples Oxidative Phosphorylation Proton_Gradient_Dissipation->Uncoupling ATP_Depletion Decreased ATP Synthesis Uncoupling->ATP_Depletion Heat_Production Increased Heat Production Uncoupling->Heat_Production Oxygen_Consumption Increased O2 Consumption Uncoupling->Oxygen_Consumption Cellular_Dysfunction Cellular Dysfunction ATP_Depletion->Cellular_Dysfunction Cell_Death Cell Death Cellular_Dysfunction->Cell_Death

Caption: Logical progression of this compound's toxic effects.

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol is adapted from standard procedures for isolating functional mitochondria for toxicological studies.

Materials:

  • Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4.

  • Homogenizer with a Teflon pestle.

  • Refrigerated centrifuge.

  • Cheesecloth.

Procedure:

  • Euthanize a rat according to approved animal care protocols and immediately excise the liver.

  • Place the liver in ice-cold Isolation Buffer I and mince it into small pieces.

  • Wash the minced liver pieces with fresh, ice-cold Isolation Buffer I to remove excess blood.

  • Homogenize the tissue in 5 volumes of Isolation Buffer I using a Teflon pestle homogenizer with 6-8 slow passes.

  • Dilute the homogenate with 8 volumes of Isolation Buffer I and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Filter the supernatant through two layers of cheesecloth into a clean, chilled centrifuge tube.

  • Centrifuge the filtrate at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in 20 mL of ice-cold Isolation Buffer I. Centrifuge again at 10,000 x g for 10 minutes at 4°C.

  • Repeat the wash step with Isolation Buffer II.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method (e.g., BCA assay). Keep the mitochondrial suspension on ice and use within 4-6 hours.

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of mitochondrial respiration using a Clark-type oxygen electrode or high-resolution respirometry.

Materials:

  • Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA, pH 7.2.

  • Substrates (e.g., 10 mM glutamate (B1630785), 5 mM malate, or 10 mM succinate).

  • ADP solution (e.g., 100 mM).

  • This compound stock solution in a suitable solvent (e.g., ethanol).

  • Clark-type oxygen electrode or high-resolution respirometer.

Procedure:

  • Calibrate the oxygen electrode at the desired temperature (e.g., 30°C).

  • Add 1-2 mL of air-saturated Respiration Buffer to the reaction chamber.

  • Add an appropriate amount of isolated mitochondria (e.g., 0.5-1.0 mg protein/mL).

  • Record the basal respiration rate (State 2).

  • Add the respiratory substrate(s) (e.g., glutamate and malate) to initiate substrate-driven respiration.

  • To measure State 4 respiration (resting state), allow the endogenous ADP to be phosphorylated.

  • Add a known concentration of this compound to the chamber and record the stimulation of oxygen consumption. This reflects the uncoupling effect.

  • To measure State 3 respiration (active phosphorylation), add a saturating amount of ADP.

  • The respiratory control ratio (RCR), an indicator of mitochondrial coupling, can be calculated as the ratio of State 3 to State 4 respiration. This compound will cause a decrease in the RCR.

oxygen_consumption_workflow Start Calibrate O2 Electrode Add_Buffer Add Respiration Buffer Start->Add_Buffer Add_Mito Add Isolated Mitochondria Add_Buffer->Add_Mito Add_Substrate Add Substrate (e.g., Glutamate/Malate) Add_Mito->Add_Substrate Measure_State4 Measure State 4 Respiration Add_Substrate->Measure_State4 Add_this compound Add this compound Measure_State4->Add_this compound Add_ADP Add ADP Measure_State4->Add_ADP Measure_Uncoupled_Rate Measure Uncoupled Respiration Rate Add_this compound->Measure_Uncoupled_Rate Analyze Analyze Data (e.g., RCR) Measure_Uncoupled_Rate->Analyze Measure_State3 Measure State 3 Respiration Add_ADP->Measure_State3 Measure_State3->Analyze

Caption: Workflow for measuring mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • JC-1 dye stock solution (e.g., in DMSO).

  • Cell culture medium.

  • Cultured cells of interest.

  • This compound stock solution.

  • Fluorescence microscope or plate reader.

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control.

  • Prepare a working solution of JC-1 in cell culture medium (e.g., 2 µM).

  • Remove the treatment medium and incubate the cells with the JC-1 working solution for 30 minutes at 37°C.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red (emission ~590 nm). In cells with low ΔΨm (as induced by this compound), JC-1 remains as monomers that fluoresce green (emission ~529 nm).

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Measurement of Mitochondrial ATPase Activity

This protocol describes a colorimetric assay to measure the release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis.

Materials:

  • Isolated mitochondria.

  • ATPase reaction buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 8.0).

  • ATP solution (e.g., 100 mM).

  • This compound stock solution.

  • Malachite green reagent for Pi detection.

  • Phosphate standard solution.

Procedure:

  • Prepare reaction tubes containing the ATPase reaction buffer.

  • Add isolated mitochondria to the tubes.

  • Add various concentrations of this compound or a vehicle control. Pre-incubate for a short period if necessary.

  • Initiate the reaction by adding ATP. Incubate at a constant temperature (e.g., 37°C) for a defined time (e.g., 15-30 minutes).

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Centrifuge the samples to pellet the protein.

  • Take an aliquot of the supernatant and add the Malachite green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Calculate the amount of Pi released by comparing the absorbance to a standard curve generated with the phosphate standard solution. An increase in ATPase activity is expected with this compound treatment.[2]

Conclusion

2-sec-butyl-4,6-dinitrophenol exerts its potent toxic effects primarily by acting as a protonophore, thereby uncoupling mitochondrial oxidative phosphorylation. This leads to the dissipation of the proton motive force, a halt in ATP synthesis, and a surge in oxygen consumption and heat production, ultimately resulting in cellular demise. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the biochemical and cellular impacts of this compound and other mitochondrial uncouplers. A thorough understanding of these mechanisms is crucial for assessing the risks associated with such compounds and for the development of potential therapeutic strategies targeting cellular bioenergetics.

References

Dinoseb: A Technical Examination of its Historical Use as a Pesticide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic compound historically employed as a broad-spectrum pesticide. First registered in the United States in 1948, its use was widespread until its cancellation by the U.S. Environmental Protection Agency (EPA) in 1986 due to significant health and environmental concerns, including teratogenicity and acute toxicity.[1][2] This guide provides a detailed technical overview of this compound's chemical properties, its mechanism of action, historical applications, and the experimental methodologies used to characterize its toxicological profile. It is intended for an audience of researchers, scientists, and professionals in drug development.

Chemical Properties and Formulations

This compound is a dark orange or reddish-brown crystalline solid or viscous liquid, depending on the ambient temperature.[1][2] It is sparingly soluble in water but demonstrates good solubility in various organic solvents, including ethanol (B145695) and spray oils.[1] For agricultural application, it was commonly formulated as an emulsifiable concentrate or as water-soluble amine or ammonium (B1175870) salts.[1][3]

PropertyValueReference
Chemical Formula C₁₀H₁₂N₂O₅[4]
Molar Mass 240.22 g/mol [1]
Melting Point 32-42 °C[1][2]
Water Solubility 52 mg/L at 20 °C[1]
Vapor Pressure 6.7 mPa at 25 °C[1]
CAS Number 88-85-7[1]

Mode of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[4][5][6] As a lipophilic weak acid, this compound can diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated, traverses the membrane into the matrix, and releases the proton, effectively dissipating the critical proton gradient. This uncoupling action delinks the electron transport chain from ATP synthesis.[3][4] Consequently, the cell rapidly consumes oxygen in an attempt to restore the gradient, but ATP production is severely inhibited, leading to a cellular energy crisis, metabolic disruption, and ultimately, cell death.[1][6]

OxidativePhosphorylationUncoupling cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Protons_High High H+ Concentration ETC->Protons_High Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes ATP_Synthase->ATP Synthesis Inhibited Protons_High->ATP_Synthase Flows through This compound This compound Protons_High->this compound Picks up H+ Protons_Low Low H+ Concentration This compound->Protons_Low Releases H+ (Dissipates Gradient)

Caption: this compound acts as a protonophore, disrupting the mitochondrial proton gradient.

Historical Agricultural Applications

Prior to its ban, this compound was a Restricted Use Pesticide (RUP) utilized for its broad-spectrum activity.[1] Its applications were diverse, reflecting its efficacy as a herbicide, insecticide, fungicide, and desiccant.[1][2]

Crop/Use CategorySpecific Application
Legumes & Field Crops Selective pre- and post-emergence control of broadleaf weeds in soybeans, peanuts, beans, and corn.[1]
Fruits & Nuts Used as an insecticide and for weed control in grapes, citrus, and various fruit and nut orchards.[1][2]
Vegetables & Seed Crops Applied as a herbicide in vegetable crops and as a desiccant (drying agent) on seed crops to facilitate harvesting.[1][2]

Toxicological Profile

This compound is classified as highly toxic to a wide range of organisms, including mammals, birds, and aquatic life.[1][5] Its high toxicity and evidence of developmental effects, such as teratogenicity in laboratory animals, were primary drivers for its regulatory cancellation.[1][6]

Organism/TestToxicity Value (LD₅₀/LC₅₀)Reference
Rat (Oral LD₅₀) 25 - 58 mg/kg[1]
Rabbit (Dermal LD₅₀) 80 - 200 mg/kg[1]
Birds (Acute Oral LD₅₀) 7 - 9 mg/kg[1][4]
Fish (96-hour LC₅₀) 44 - 118 µg/L[1]
Mouse (Oral LD₅₀) 16 mg/kg[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the toxicity and mechanism of action of compounds like this compound.

Acute Oral Toxicity (LD₅₀) Determination

This protocol is a synthesized methodology based on OECD Guideline 401 for acute oral toxicity testing, which was the standard during this compound's regulatory evaluation.

LD50_Workflow start Start: Acclimatization grouping Animal Selection & Grouping (e.g., 5-10 rats per group, single sex) start->grouping Min. 5 days fasting Fasting Period (Overnight, water ad libitum) grouping->fasting dose_prep Dose Preparation (this compound in corn oil vehicle) fasting->dose_prep admin Oral Gavage Administration (Single dose, graduated levels) dose_prep->admin observation Observation Period (14 days) (Monitor for clinical signs & mortality) admin->observation necropsy Gross Necropsy (All animals) observation->necropsy calc Data Analysis (Calculate LD50 via Probit Analysis) necropsy->calc end End: Toxicity Classification calc->end

Caption: Standardized workflow for an acute oral LD₅₀ toxicity study.

Methodology:

  • Animal Model and Acclimatization: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain) of a single sex are used.[5] Animals are acclimatized to laboratory conditions (22 ± 3°C, 30-70% humidity) for at least five days before dosing.[5]

  • Grouping and Fasting: Animals are randomly assigned to treatment groups, with at least 5 animals per group.[5] Food is withheld overnight prior to dosing, though water remains available.[8]

  • Dose Preparation and Administration: this compound is dissolved or suspended in a suitable vehicle, such as corn oil.[5] A series of graduated doses are administered to the respective groups via oral gavage in a single volume, typically not exceeding 1 mL/100 g body weight.[5] A control group receives the vehicle only.

  • Observation: Animals are observed for mortality, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, convulsions, lethargy) are systematically recorded.[9] Observations are made frequently on the day of dosing and at least daily thereafter for a total of 14 days.[9][10]

  • Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day period are subjected to a gross necropsy.[5][11]

  • Data Analysis: The LD₅₀ value, the statistically derived dose expected to cause death in 50% of the test animals, is calculated using established methods such as probit analysis.[12][13]

Mitochondrial Uncoupling Assay

This protocol describes the measurement of mitochondrial oxygen consumption to demonstrate the uncoupling effect of this compound using an oxygen electrode.

Respiration_Workflow start Start: Isolate Mitochondria (Rat Liver Homogenization & Centrifugation) setup Setup Oxygen Electrode Chamber (Add Respiration Buffer) start->setup add_mito Add Isolated Mitochondria setup->add_mito add_sub Add Substrate (e.g., Glutamate (B1630785)/Malate) Measure State 2 Respiration add_mito->add_sub add_adp Add ADP Measure State 3 Respiration (Coupled) add_sub->add_adp add_dino Add this compound Measure State 4 Uncoupled Respiration add_adp->add_dino add_inhib Add Inhibitors (e.g., Rotenone) Confirm ETC site of action add_dino->add_inhib end End: Data Analysis (Compare Respiration Rates) add_inhib->end

Caption: Workflow for a Substrate-Uncoupler-Inhibitor Titration (SUIT) experiment.

Methodology:

  • Mitochondrial Isolation:

    • Excise liver from a euthanized rat and immediately place it in ice-cold isolation buffer (e.g., 0.25 M sucrose, 5 mM HEPES, 1 mM EDTA, pH 7.2).[6]

    • Mince the tissue and homogenize using a Teflon-on-glass homogenizer.[3][6]

    • Perform differential centrifugation: first, a low-speed spin (e.g., 500-800 x g for 10 min) to pellet nuclei and cell debris.[2][6]

    • Transfer the supernatant and perform a high-speed spin (e.g., 8,000-9,400 x g for 10 min) to pellet the mitochondria.[2][6]

    • Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.[3] Finally, resuspend the purified mitochondrial pellet in a minimal volume of buffer.

  • Oxygen Consumption Measurement (Respirometry):

    • Calibrate an oxygen electrode (e.g., Clark-type) and add respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, and HEPES) to the measurement chamber, maintained at a constant temperature (e.g., 30°C).

    • Baseline (State 2): Add a known amount of isolated mitochondria followed by a Complex I substrate like glutamate and malate. A slow, steady rate of oxygen consumption (leak respiration) is recorded.[8][14]

    • Coupled Respiration (State 3): Add a limited amount of ADP to initiate ATP synthesis. This results in a rapid increase in oxygen consumption as the electron transport chain works to pump protons.[8][14]

    • Uncoupled Respiration: Once the ADP is consumed and respiration returns to the slower rate, add a small aliquot of this compound. A rapid and sustained increase in oxygen consumption, exceeding the State 3 rate and occurring in the absence of ADP, demonstrates the uncoupling of respiration from ATP synthesis.

    • Inhibition: Subsequent addition of an electron transport chain inhibitor, such as rotenone (B1679576) (Complex I inhibitor), will cause a sharp decrease in oxygen consumption, confirming the activity is mitochondrial.[14][15]

Environmental Fate and Regulatory Status

This compound exhibits low to moderate persistence in soil, with reported half-lives ranging from 5 to 31 days under typical field conditions.[1] However, its salt formulations are more water-soluble and less strongly bound to soil, posing a risk of leaching into groundwater.[1] Due to its high acute toxicity, potential for causing birth defects, and male sterility, the U.S. EPA issued an emergency suspension and notice of intent to cancel all registrations for this compound in 1986.[1][6] Its use is now banned in the United States, Canada, and the European Union.[4][9][13]

References

The Unseen Threat: A Toxicological Deep Dive into Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinoseb, a dinitrophenolic compound formerly used as a herbicide and pesticide, poses significant health and environmental risks due to its high toxicity.[1][2][3] Although its use has been banned or severely restricted in many countries, its persistence in the environment and potential for human exposure remain a concern.[1][3][4] This technical guide provides a comprehensive overview of the toxicological profile of this compound, detailing its mechanism of action, metabolic fate, and adverse health effects across various biological systems. Quantitative toxicological data are summarized for comparative analysis, and detailed methodologies for key experimental studies are provided. Furthermore, this guide visualizes the core signaling pathways and experimental workflows associated with this compound toxicity to facilitate a deeper understanding of its molecular and systemic impacts.

Physicochemical Properties and Toxicokinetics

This compound, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, is a crystalline orange solid with a pungent odor.[5][6] It is sparingly soluble in water but soluble in organic solvents.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME):

This compound can be readily absorbed through the skin, gastrointestinal tract, and lungs.[1] Following absorption, it is distributed to various tissues, with metabolites found in the liver, kidneys, spleen, and blood.[1][5] this compound can also cross the placental barrier, posing a risk to fetal development.[1][2] The metabolism of this compound primarily occurs in the liver and involves the reduction of the nitro groups to form amino-phenols, which can then be conjugated for excretion.[7] Excretion occurs mainly through urine and feces.[2]

Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation

The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[2][8][9][10][11] As a lipophilic weak acid, this compound can readily pass through the inner mitochondrial membrane.[2][11] It acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thus dissipating the proton gradient that is essential for ATP synthesis.[2][11] This uncoupling leads to a decrease in ATP production and an increase in oxygen consumption and heat generation.[10] The disruption of cellular energy metabolism is the root cause of many of the observed toxic effects.[1]

This compound's Mechanism of Action cluster_mitochondrion Mitochondrion IMS Intermembrane Space (High H+) Matrix Mitochondrial Matrix (Low H+) IMS->Matrix H+ This compound This compound IMS->this compound Picks up H+ ATP_Synthase ATP Synthase Matrix->ATP_Synthase ADP + Pi Matrix->this compound Releases H+ Proton_Gradient_Dissipation Proton Gradient Dissipation Matrix->Proton_Gradient_Dissipation Increased H+ ETC Electron Transport Chain ETC->IMS H+ pumping ATP_Synthase->Matrix ATP ATP_Synthase->Proton_Gradient_Dissipation Reduced H+ flow This compound->IMS Enters IMS This compound->Matrix Transports H+ across membrane caption This compound uncouples oxidative phosphorylation.

This compound uncouples oxidative phosphorylation.

Health Effects

This compound exposure can lead to a wide range of adverse health effects, affecting multiple organ systems.

Acute Toxicity

This compound is highly toxic upon acute exposure through ingestion, inhalation, or dermal contact.[1][2] Symptoms of acute poisoning include fatigue, sweating, headache, nausea, abdominal pain, and fever.[1][2] Severe exposure can lead to hyperthermia, tachycardia, dehydration, and even death.[5]

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound can cause decreased body and thyroid weight, degeneration of the testes, and thickening of the intestinal lining.[3][6] The evidence regarding the carcinogenicity of this compound is inconclusive.[1] Some studies in female mice have suggested a potential for liver cancer at moderate to high doses, while other studies in rats and male mice did not show a significant increase in tumors.[1][9] The U.S. EPA has classified this compound as a Category C carcinogen, indicating limited evidence of carcinogenicity in animals.[9]

Reproductive and Developmental Toxicity

This compound is a potent reproductive and developmental toxicant.[4][8] Studies in laboratory animals have demonstrated adverse effects on both male and female reproduction. In males, this compound exposure can lead to decreased sperm count and abnormal sperm morphology.[1] In females, it can cause maternal and fetal toxicity, including birth defects.[1][8] Teratogenic effects observed in animal studies include skeletal deformities and neurological problems in offspring.[1]

Genotoxicity

This compound has not been found to be mutagenic or genotoxic in most laboratory studies using eukaryotic cells.[1] This suggests that mutagenic effects in humans due to this compound exposure are unlikely.[1]

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

SpeciesRouteLD50Reference
RatOral25-58 mg/kg[1][12]
Guinea PigOral25 mg/kg[1][12]
RabbitDermal80-200 mg/kg[1][12]
Guinea PigDermal200-300 mg/kg[1]
Mallard DuckOral7-9 mg/kg[1]
RatInhalation (4h)33-290 mg/m³[13]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

SpeciesStudy TypeEndpointNOAELLOAELReference
Rat (male)Reproductive Toxicity (dietary)Effects on sperm parameters-9.1 mg/kg bw/day[8]
Rat (female)Reproductive Toxicity (gavage)Decreased extramedullary hematopoiesis0.78 mg/kg bw/day2.33 mg/kg bw/day[14]
Rat2-Generation ReproductionDecreased pup body weight-1 mg/kg/day[15]
Rat6-month dietaryIncreased liver weight2.7 mg/kg/day-[15]
RabbitDevelopmental Toxicity (dermal)Maternal and fetal toxicity3 mg/kg/day-[15]
RatDevelopmental Toxicity (gavage)Decreased maternal body weight gain and fetal skeletal variations5 mg/kg bw/day10 mg/kg bw/day[16]

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of findings. The following sections outline the general protocols for common toxicity tests, based on OECD guidelines and specific details from this compound studies.

Acute Oral Toxicity (LD50) Study

This protocol is based on the principles of the OECD Test Guideline 423 (Acute Toxic Class Method).

Acute_Oral_Toxicity_Protocol start Start acclimatization Acclimatization of Animals (e.g., Rats, 5-7 days) start->acclimatization fasting Overnight Fasting (food withheld, water ad libitum) acclimatization->fasting dosing Oral Gavage Administration of this compound (single dose) fasting->dosing observation Observation for Clinical Signs (e.g., at 1, 2.5, 4 hours post-dose, then daily for 14 days) dosing->observation weighing Body Weight Measurement (Day 0, 7, and 14) observation->weighing necropsy Gross Necropsy at Day 14 weighing->necropsy end End necropsy->end

Workflow for an acute oral toxicity study.

Methodology:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Sprague-Dawley rats) of a single sex are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing to ensure gastrointestinal absorption is not affected by food.

  • Dose Administration: this compound, typically dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered as a single dose by oral gavage. A step-wise procedure with a few animals per step is used to minimize the number of animals required.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals after dosing and at least once daily for 14 days. Observations include changes in skin, fur, eyes, and behavior.

  • Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Dermal Developmental Toxicity Study

This protocol is based on the principles of OECD Test Guideline 414 and specific details from a study by Johnson (1988).[1]

Dermal_Developmental_Toxicity_Protocol start Start animal_prep Mated Female Rabbits (e.g., New Zealand White) start->animal_prep dosing Dermal Application of this compound (Gestation Days 7-19) animal_prep->dosing application_details 6-hour exposure, site wiped clean dosing->application_details observation Daily Observation of Dams (clinical signs, body weight) dosing->observation caesarean Caesarean Section (Day before expected parturition) observation->caesarean dam_exam Examination of Uterine Contents (corpora lutea, implantations, resorptions) caesarean->dam_exam fetus_exam Fetal Examination (external, visceral, and skeletal) dam_exam->fetus_exam end End fetus_exam->end

Workflow for a dermal developmental toxicity study.

Methodology:

  • Animal Selection: Mated female rabbits (e.g., New Zealand White) are used.

  • Dose Administration: this compound is applied daily to a shaved area of the back during the period of organogenesis (e.g., gestation days 7-19). The application site is covered with a semi-occlusive dressing for a set period (e.g., 6 hours), after which the test substance is removed. Elizabethan collars are used to prevent ingestion.[1]

  • Maternal Observations: Dams are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

  • Caesarean Section: Shortly before the expected day of parturition, dams are euthanized, and a caesarean section is performed.

  • Uterine Examination: The uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.

  • Fetal Examination: All fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Two-Generation Reproductive Toxicity Study

This protocol is based on the principles of OECD Test Guideline 416.

Two_Generation_Reproductive_Toxicity_Protocol start Start f0_dosing F0 Generation Dosing (males and females) start->f0_dosing f0_mating F0 Mating f0_dosing->f0_mating f1_generation F1 Generation (Gestation, Lactation, Weaning) f0_mating->f1_generation f1_selection Selection of F1 for Mating f1_generation->f1_selection f1_dosing F1 Generation Dosing f1_selection->f1_dosing f1_mating F1 Mating f1_dosing->f1_mating f2_generation F2 Generation (Gestation, Lactation, Weaning) f1_mating->f2_generation necropsy Necropsy and Histopathology (F0, F1, and F2) f2_generation->necropsy end End necropsy->end

Workflow for a two-generation reproductive toxicity study.

Methodology:

  • Parental (F0) Generation: Young adult male and female animals (usually rats) are administered this compound for a specified period before mating, during mating, and for females, throughout gestation and lactation.

  • F1 Generation: The offspring (F1 generation) are exposed to this compound via their mothers' milk and then through the diet after weaning.

  • F1 Mating: Selected F1 animals are mated to produce the F2 generation.

  • F2 Generation: The F2 offspring are observed until weaning.

  • Endpoints: A wide range of reproductive and developmental endpoints are evaluated in both generations, including fertility, gestation length, litter size, pup viability, growth, and sexual development. At the end of the study, animals are subjected to a full necropsy and histopathological examination of reproductive organs.

Signaling Pathways of this compound Toxicity

Beyond the primary mechanism of uncoupling oxidative phosphorylation, this compound triggers downstream signaling cascades that contribute to its cellular toxicity.

Disruption of Calcium Homeostasis

This compound has been shown to interfere with intracellular calcium signaling. It can inhibit the vasopressin-induced mobilization of calcium by inhibiting the formation of inositol (B14025) triphosphate (IP3), a key second messenger in the release of calcium from intracellular stores.

Dinoseb_Calcium_Signaling Vasopressin Vasopressin GPCR G-Protein Coupled Receptor Vasopressin->GPCR Binds PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca2+ Release ER->Ca_release This compound This compound This compound->PLC Inhibits caption This compound disrupts IP3-mediated calcium release.

This compound disrupts IP3-mediated calcium release.
Induction of Apoptosis

The cellular stress induced by this compound, including the disruption of energy metabolism and calcium homeostasis, can lead to programmed cell death, or apoptosis. This compound has been shown to enhance Fas-triggered apoptosis. This process involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

Dinoseb_Apoptosis_Pathway cluster_mitochondrion Mitochondrial Stress cluster_apoptosis Apoptosis Cascade This compound This compound Uncoupling Uncoupling of Oxidative Phosphorylation This compound->Uncoupling ROS Increased ROS Production Uncoupling->ROS FasR Fas Receptor ROS->FasR Sensitizes FasL Fas Ligand FasL->FasR Binds DISC DISC Formation FasR->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis caption This compound enhances Fas-mediated apoptosis.

This compound enhances Fas-mediated apoptosis.

Conclusion

This compound is a highly toxic compound with a well-defined primary mechanism of action: the uncoupling of oxidative phosphorylation. This disruption of cellular energy metabolism leads to a cascade of adverse effects, including acute and chronic toxicity, and potent reproductive and developmental toxicity. While its use is now largely discontinued, the potential for environmental and human exposure necessitates a thorough understanding of its toxicological profile. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand the multifaceted toxicity of this compound, from its molecular mechanisms to its systemic health impacts. Further research into the detailed molecular signaling pathways affected by this compound will continue to enhance our ability to assess its risks and develop potential therapeutic strategies for exposure.

References

An In-Depth Technical Guide on the Environmental Fate and Transport of Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a synthetic organic chemical that was widely used as a herbicide and, to a lesser extent, as a fungicide and insecticide. Due to its high toxicity and adverse environmental effects, its use has been banned in many countries. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, including its physicochemical properties, degradation pathways, and mobility in soil, water, and air. Detailed experimental protocols for key studies and quantitative data are presented to support research and risk assessment activities.

Physicochemical Properties of this compound

The environmental behavior of this compound is governed by its physicochemical properties. It is a dark reddish-brown solid or dark orange viscous liquid, depending on the temperature[1]. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-(sec-butyl)-4,6-dinitrophenol[1]
CAS Number 88-85-7[1]
Molecular Formula C₁₀H₁₂N₂O₅[2]
Molecular Weight 240.22 g/mol [1]
Appearance Dark reddish-brown solid or dark orange viscous liquid[1]
Melting Point 32-42 °C[1]
Water Solubility 52 mg/L at 20-25 °C[1][3]
Vapor Pressure 6.7 mPa at 25 °C; 1 mm Hg at 151.1 °C[1][3]
Henry's Law Constant 5.04 x 10⁻⁴ atm·m³/mol (estimated)[3]
Log Kₒw (Octanol-Water Partition Coefficient) 3.69[4]
pKa (Acid Dissociation Constant) 4.47 - 4.62[2][4]
Kₒc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) 124 (measured); can be much higher at low pH[2][3]

Environmental Fate and Transport

The environmental distribution of this compound is influenced by a combination of transport and degradation processes.

Transport

Soil Mobility and Leaching: this compound has a high potential for leaching into groundwater, particularly its more water-soluble salt forms[5]. The phenolic form is moderately sorbed by most soils, with a measured soil-sorption coefficient (Koc) of 124, indicating high mobility[2][3]. However, sorption is strongly pH-dependent; at lower pH values, this compound is less dissociated and binds more strongly to soil, with Koc values reported to be much higher[2]. Organic carbon and clay content are the most significant soil factors affecting the adsorption process[6].

Volatilization: While this compound has a measurable vapor pressure, volatilization from soil and water surfaces is not considered a significant dissipation pathway under most conditions[3][7]. The estimated Henry's Law constant suggests that volatilization from water will be slow[3]. Some loss from moist soil surfaces may occur through codistillation, especially at higher temperatures and acidic soil conditions[2].

Degradation

This compound is subject to degradation in the environment through biotic and abiotic processes.

Biodegradation: this compound is generally of low persistence in soil under favorable conditions, with reported field half-lives ranging from 5 to 31 days[7]. However, persistence can be much longer in the vadose zone[7]. Biodegradation is a key degradation process, with several species of bacteria, including Pseudomonas aeruginosa, Pseudomonas putida, and Clostridium bifermentans, capable of degrading it[8]. Under anaerobic conditions, the primary degradation pathway involves the reduction of the nitro groups to amino groups, forming aminothis compound[9].

Photodegradation: Photodegradation can be a significant degradation pathway for this compound in surface waters and on soil surfaces. The half-life of this compound in surface water due to photolysis is reported to be in the range of 14-18 days[3]. In a sandy loam soil exposed to natural sunlight, the half-life was observed to be 14 hours, indicating that photodegradation on soil can be rapid[2].

Hydrolysis: Hydrolysis of this compound is generally a slow process and is not considered a significant degradation pathway in the pH range typically found in the environment (pH 5-9)[2].

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate of this compound.

Table 1: Physicochemical Properties of this compound (Refer to the Physicochemical Properties section above for this table)

Table 2: Degradation Half-Life of this compound in Environmental Compartments

CompartmentProcessHalf-LifeConditionsReference
SoilField Dissipation5 - 31 daysVarious field conditions[7]
Soil (Vadose Zone)Biodegradation~100 daysSandy loam soil, in the absence of volatilization[3]
Soil SurfacePhotodegradation14 hoursSandy loam soil, natural sunlight[2]
Surface WaterPhotodegradation12 - 18 daysNatural sunlight[1][3]
AirPhoto-oxidation2.65 days (modeled)Reaction with hydroxyl radicals[1]

Table 3: Soil Sorption Coefficients of this compound

Soil PropertyKoc (L/kg)pHReference
Not specified124Not specified[3]
Not specified66073[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following sections outline protocols for assessing the environmental fate of this compound.

Soil Column Leaching Study (Adapted from OECD Guideline 312)

This experiment simulates the leaching of this compound and its transformation products through a soil column.

Objective: To determine the mobility and leaching potential of this compound in soil.

Materials:

  • Glass or stainless steel columns (e.g., 30 cm length, 5 cm internal diameter)

  • Untreated, air-dried, and sieved (< 2 mm) soil

  • "Artificial rain" solution (e.g., 0.01 M CaCl₂)

  • ¹⁴C-labeled or non-labeled this compound of known purity

  • Analytical equipment (e.g., HPLC-MS/MS) for quantification of this compound and its metabolites

Procedure:

  • Column Packing: Pack the columns with the prepared soil to a height of approximately 30 cm.

  • Saturation and Equilibration: Saturate the soil columns from the bottom with the artificial rain solution to avoid air entrapment. Allow the columns to drain until a constant moisture level is reached.

  • Application of Test Substance: Apply a known amount of this compound (and/or its aged residues) uniformly to the soil surface.

  • Leaching: Apply a defined volume of artificial rain to the top of the columns over a specified period (e.g., 48 hours) to simulate rainfall.

  • Leachate Collection: Collect the leachate that passes through the columns in fractions at regular intervals.

  • Soil Sectioning: After the leaching period, carefully extrude the soil core from the column and section it into segments of defined length (e.g., every 5 cm).

  • Extraction and Analysis: Extract this compound and its transformation products from each soil segment and leachate fraction using an appropriate solvent. Analyze the extracts using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Analysis: Calculate the mass balance of the applied substance, including the amounts in the leachate, in each soil segment, and any non-extractable residues.

Soil Sorption/Desorption Batch Equilibrium Study (Adapted from OECD Guideline 106)

This experiment determines the extent to which this compound binds to soil particles.

Objective: To determine the soil sorption (Kd) and soil organic carbon-water partitioning (Koc) coefficients of this compound.

Materials:

  • Centrifuge tubes with screw caps

  • Sieved (< 2 mm) soil samples with known properties (pH, organic carbon content, texture)

  • 0.01 M CaCl₂ solution

  • This compound stock solution of known concentration

  • Analytical equipment (e.g., HPLC-UV or HPLC-MS/MS)

Procedure:

  • Preliminary Study: Determine the optimal soil-to-solution ratio and equilibration time.

  • Sorption Isotherm:

    • Add a known mass of soil to a series of centrifuge tubes.

    • Add a known volume of 0.01 M CaCl₂ solution containing varying concentrations of this compound to the tubes.

    • Include control samples without soil to check for adsorption to the container walls.

    • Shake the tubes at a constant temperature for the predetermined equilibration time.

    • Centrifuge the tubes to separate the soil from the solution.

    • Analyze the supernatant for the equilibrium concentration of this compound.

  • Desorption:

    • After the sorption step, remove a known volume of the supernatant.

    • Replace it with an equal volume of fresh 0.01 M CaCl₂ solution (without this compound).

    • Resuspend the soil and shake for the same equilibration time.

    • Centrifuge and analyze the supernatant for the desorbed this compound concentration.

  • Data Analysis: Calculate the amount of this compound sorbed to the soil at each concentration. Plot the sorbed concentration against the equilibrium solution concentration to generate a sorption isotherm. The Freundlich or Langmuir equation can be used to model the isotherm and determine the sorption coefficients (Kd and Koc).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

dinoseb_environmental_fate cluster_transport Transport Processes cluster_degradation Degradation Processes volatilization Volatilization leaching Leaching runoff Runoff biodegradation Biodegradation Metabolites (e.g., Aminothis compound) Metabolites (e.g., Aminothis compound) biodegradation->Metabolites (e.g., Aminothis compound) photodegradation Photodegradation Photodegradation Products Photodegradation Products photodegradation->Photodegradation Products hydrolysis Hydrolysis This compound This compound in Environment This compound->volatilization Air This compound->leaching Groundwater This compound->runoff Surface Water This compound->biodegradation Soil & Water This compound->photodegradation Surface Water & Soil This compound->hydrolysis Water soil_leaching_workflow start Start pack_column Pack Soil Column start->pack_column saturate Saturate & Equilibrate pack_column->saturate apply_this compound Apply this compound saturate->apply_this compound leach Simulate Rainfall apply_this compound->leach collect_leachate Collect Leachate leach->collect_leachate section_soil Section Soil Core leach->section_soil extract Extract Analytes collect_leachate->extract section_soil->extract analyze Analyze by HPLC-MS/MS extract->analyze end End analyze->end anaerobic_biodegradation_pathway This compound This compound (2-sec-butyl-4,6-dinitrophenol) nitro_reduction_1 Reduction of one nitro group This compound->nitro_reduction_1 amino_nitro_phenol 6-amino-2-sec-butyl-4-nitrophenol or 4-amino-2-sec-butyl-6-nitrophenol nitro_reduction_1->amino_nitro_phenol nitro_reduction_2 Reduction of second nitro group amino_nitro_phenol->nitro_reduction_2 diamino_phenol 4,6-diamino-2-sec-butylphenol nitro_reduction_2->diamino_phenol

References

Dinoseb Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the herbicide dinoseb in soil and water environments. This compound, a dinitrophenol compound, has been a subject of environmental concern due to its toxicity and persistence. Understanding its degradation mechanisms is crucial for remediation strategies and environmental risk assessment. This document summarizes key degradation pathways, presents quantitative data on degradation rates, and details experimental protocols for the analysis of this compound and its metabolites.

This compound Degradation Pathways

This compound degrades in the environment primarily through two mechanisms: microbial degradation in soil and photolysis in water. The specific pathways and resulting products are influenced by environmental conditions such as pH, temperature, oxygen availability, and the presence of other organic matter.

Microbial Degradation in Soil

Microbial breakdown is a significant factor in the dissipation of this compound from soil. The persistence of this compound in soil can vary, with reported field half-lives ranging from 5 to 31 days, and a representative value estimated at 20 to 30 days under most conditions.[1] However, in the vadose zone (the unsaturated zone above the water table), persistence can be much longer.[1] The degradation rate is influenced by soil type, with higher rates observed in silt-loam soils compared to loamy-sand soils.[2] Soil nitrate (B79036) levels can inhibit this compound biodegradation.[2]

Under anaerobic conditions, a key degradation pathway involves the reduction of the nitro groups to amino groups.[3] This process is often carried out by a consortium of anaerobic bacteria and can lead to the complete degradation of this compound.[4][5] For instance, under strongly reducing conditions (Eh less than -200 mV), an anaerobic microbial consortium can completely degrade this compound.[5] One identified bacterium capable of degrading this compound is Clostridium bifermentans, which does so via cometabolism in the presence of a fermentable carbon source.[6][7] This anaerobic degradation can ultimately lead to the mineralization of this compound to acetate (B1210297) and CO2.[5] The intermediates in this pathway can exist as quinones or hydroquinones depending on the pH and redox potential.[3]

Dinoseb_Microbial_Degradation This compound This compound (2-sec-butyl-4,6-dinitrophenol) Amino_Intermediates Amino Intermediates (Reduction of Nitro Groups) This compound->Amino_Intermediates Anaerobic Microbial Reduction Quinone_Hydroquinone Quinones / Hydroquinones Amino_Intermediates->Quinone_Hydroquinone pH & Redox Dependent Ring_Cleavage Ring Cleavage Products Quinone_Hydroquinone->Ring_Cleavage Mineralization Acetate + CO2 Ring_Cleavage->Mineralization

Anaerobic microbial degradation pathway of this compound in soil.
Photodegradation in Water

In aqueous environments, photolysis is a major degradation pathway for this compound.[1] Hydrolysis of this compound is generally considered a negligible process.[1] The photolytic half-life of this compound in surface water exposed to natural sunlight is reported to be between 14 and 18 days.[8][9] The rate of photolysis can be influenced by factors such as water depth and turbidity.[10]

The photodegradation of this compound can be enhanced by the presence of a photocatalyst such as titanium dioxide (TiO2) under UV irradiation.[11][12][13] Studies have shown that this process follows pseudo-first-order kinetics.[11] The degradation efficiency is influenced by pH, with more efficient degradation occurring in acidic conditions.[11] The proposed mechanism for photocatalytic degradation involves the insertion of a hydroxyl radical, followed by oxidative reactions of the sec-butyl side chain, leading to the formation of an aldehyde and then a dicarboxylic acid derivative.[11]

Dinoseb_Photodegradation This compound This compound Hydroxyl_Adduct Hydroxyl Radical Adduct This compound->Hydroxyl_Adduct •OH Attack (Photocatalysis) Aldehyde_Derivative Aldehyde Derivative Hydroxyl_Adduct->Aldehyde_Derivative Oxidation of sec-butyl chain Carboxylic_Acid_Derivative Dicarboxylic Acid Derivative Aldehyde_Derivative->Carboxylic_Acid_Derivative Further Oxidation Further_Degradation Further Degradation Products Carboxylic_Acid_Derivative->Further_Degradation

Proposed photocatalytic degradation pathway of this compound in water.

Quantitative Degradation Data

The following tables summarize the quantitative data available on the degradation of this compound in soil and water.

Table 1: this compound Degradation in Soil

ParameterValueConditionsReference
Field Half-life5 - 31 daysVarious soil types[1]
Representative Field Half-life20 - 30 daysMost circumstances[1]
Vadose Zone Half-life~100 daysSandy loam soil[9]
Laboratory Evaporation Half-life26 daysFrom soil surface[9]

Table 2: this compound Degradation in Water

ParameterValueConditionsReference
Photodegradation Half-life14 - 18 daysNatural sunlight[8][9]
Photodegradation Half-life42 - 58 daysArtificial light[8]
HydrolysisNegligiblepH 5, 7, and 9[8]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and its degradation products in soil and water samples, based on cited literature.

Analysis of this compound in Soil by HPLC-DAD

This method is suitable for the quantification of this compound in soil matrices.

3.1.1. Sample Extraction

  • Weigh 5 g of soil into a centrifuge tube.

  • Add a known amount of an internal standard (e.g., 4,6-dinitro-o-cresol) to monitor extraction efficiency.

  • Add 5 mL of acetonitrile (B52724) and sonicate for 5 minutes at 5°C.

  • Centrifuge the sample and collect the supernatant.

  • Filter the extract through a 0.45 µm syringe filter prior to HPLC analysis.

3.1.2. HPLC-DAD Conditions

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reverse-phase column (e.g., 150 x 2.00 mm, 5-µm packing).[14]

  • Mobile Phase: A gradient of methanol-acetonitrile (82:18, v/v) and water acidified with 0.17% (v/v) trifluoroacetic acid (TFA).[14]

  • Gradient Program:

    • Initial: 50% organic phase.

    • Linear gradient to 88% organic phase over 35 minutes.

    • Hold at 88% for 5 minutes.

    • Return to 50% organic phase over 5 minutes.

    • Equilibrate for 12 minutes.[14]

  • Flow Rate: 0.2 mL/min.[14]

  • Detection Wavelength: 230 nm.[14]

  • Injection Volume: 12 µL.[15]

  • Column Temperature: 38 °C.[15]

HPLC_Workflow cluster_extraction Sample Extraction cluster_analysis HPLC-DAD Analysis Soil_Sample Soil Sample (5g) Internal_Standard Add Internal Standard Soil_Sample->Internal_Standard Acetonitrile Add Acetonitrile (5mL) Internal_Standard->Acetonitrile Sonicate Sonicate (5 min, 5°C) Acetonitrile->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter Inject Inject (12 µL) Filter->Inject C18_Column C18 Column Inject->C18_Column Gradient_Elution Gradient Elution (MeOH-ACN/Acidified Water) C18_Column->Gradient_Elution DAD_Detection DAD Detection (230 nm) Gradient_Elution->DAD_Detection

Workflow for the analysis of this compound in soil by HPLC-DAD.
Analysis of this compound Degradation Products in Water by GC-MS

This method is suitable for the identification and quantification of this compound and its volatile and semi-volatile degradation products in water.

3.2.1. Sample Extraction

  • Take a 2-liter water sample.

  • Perform a liquid-liquid extraction by shaking the sample with 100 mL of n-hexane in a separating funnel. Repeat the extraction three times.[15]

  • Collect the organic layers and pass them through anhydrous sodium sulfate (B86663) to remove any residual water.[15]

  • Concentrate the extract to 1 mL using a rotary evaporator.[15]

  • Add 2 mL of acetonitrile and filter the sample through a 0.22 µm syringe filter before GC-MS analysis.[15]

3.2.2. GC-MS Conditions

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Injector: Splitless mode.

  • Carrier Gas: Helium.

  • Column: DB-5 capillary column or similar.[14]

  • Oven Temperature Program: An appropriate temperature program should be developed to separate the target analytes. For example, hold at an initial temperature, then ramp to a final temperature.

  • MS Ionization: Electron Impact (EI).

  • MS Detector: Operated in full scan mode for identification of unknown degradation products and in selected ion monitoring (SIM) mode for quantification of target compounds.

GCMS_Workflow cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis Water_Sample Water Sample (2L) LLE Liquid-Liquid Extraction (n-hexane) Water_Sample->LLE Dry Dry with Na2SO4 LLE->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Reconstitute Reconstitute in Acetonitrile Concentrate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter Inject Inject Filter->Inject GC_Column Capillary Column (e.g., DB-5) Inject->GC_Column Temp_Program Temperature Program GC_Column->Temp_Program MS_Analysis MS Analysis (EI, Full Scan/SIM) Temp_Program->MS_Analysis

Workflow for the analysis of this compound degradation products in water by GC-MS.

Conclusion

The degradation of this compound in soil and water is a complex process influenced by a variety of environmental factors. In soil, anaerobic microbial degradation plays a key role, primarily through the reduction of nitro groups. In water, photolysis is the dominant degradation mechanism, which can be accelerated by photocatalysts. The information and protocols provided in this guide offer a technical foundation for researchers and scientists working on the analysis, remediation, and risk assessment of this compound contamination. Further research into the specific microbial communities and the full range of photolytic intermediates will continue to enhance our understanding of the environmental fate of this compound.

References

Dinoseb: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, is a synthetic organic compound belonging to the dinitrophenol family. Historically, it has been utilized as a broad-spectrum herbicide, insecticide, and fungicide.[1] However, due to its high toxicity and significant environmental and health concerns, its use has been banned in many countries, including the United States and the European Union.[2] Despite its discontinued (B1498344) agricultural applications, this compound remains a compound of interest to researchers and scientists, particularly for its potent biological activity as an uncoupler of oxidative phosphorylation.[1][3] This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for the determination of its key properties, and visualizations of its mechanism of action.

Chemical Identity and Structure

This compound is a crystalline orange solid that is not readily soluble in water.[2] It is a racemic mixture of two enantiomers due to the chiral center in the sec-butyl group.[2]

  • IUPAC Name: 2-(1-methylpropyl)-4,6-dinitrophenol[3]

  • Common Names: this compound, DNBP, DNOSBP[2][4]

  • CAS Registry Number: 88-85-7[2][3]

  • Molecular Formula: C₁₀H₁₂N₂O₅[3][4]

  • Molecular Weight: 240.21 g/mol [5]

  • Chemical Structure:

    • SMILES: CCC(C)c1c(c(cc(c1)--INVALID-LINK--[O-])--INVALID-LINK--[O-])O[5]

    • InChI: InChI=1S/C10H12N2O5/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17/h4-6,13H,3H2,1-2H3[5]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological activity. A summary of these properties is presented in the table below.

PropertyValueReference(s)
Physical State Orange-brown viscous liquid or orange-brown solid. Orange crystals when pure.[5]
Odor Pungent[1][5]
Melting Point 38-42 °C[2][5][6]
Boiling Point Decomposes before boiling, with an onset temperature of approximately 230°C.[3]
Water Solubility 52 mg/L at 25 °C[5]
Solubility in Organic Solvents Soluble in ethanol, n-heptane, ethyl ether, toluene, and xylene.[1][5]
Vapor Pressure 8.5 x 10⁻² mm Hg at 20 °C[5]
Acid Dissociation Constant (pKa) 4.47 - 4.62[3][5]
Octanol-Water Partition Coefficient (LogP) 3.56 - 3.6[5]
Henry's Law Constant 5.04 x 10⁻⁴ atm·m³/mol (estimated)[7]

Experimental Protocols for Physicochemical Property Determination

This section outlines the general experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The solubility of this compound in water and organic solvents can be determined using the shake-flask method.

Protocol:

  • System Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed, thermostatted flask.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear, saturated solution is carefully removed and the concentration of the dissolved solute is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The LogP value, a measure of a compound's lipophilicity, is determined by measuring its distribution between n-octanol and water.

Protocol:

  • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in either the water-saturated octanol (B41247) or the octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases and then left to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using an appropriate analytical method (e.g., HPLC, UV-Vis).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound exerts its toxic effects by acting as an uncoupler of oxidative phosphorylation in the mitochondria.[1][3] This process disrupts the synthesis of ATP, the primary energy currency of the cell.

Oxidative Phosphorylation Pathway

The following diagram illustrates the normal process of oxidative phosphorylation in the inner mitochondrial membrane.

Oxidative_Phosphorylation cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space NADH NADH C1 Complex I NADH->C1 e⁻ FADH2 FADH₂ C2 Complex II FADH2->C2 e⁻ ADP ADP + Pi ATPSynthase ATP Synthase ADP->ATPSynthase ATP ATP H2O H₂O Q Q C1->Q e⁻ ProtonGradient High [H⁺] C1->ProtonGradient H⁺ C2->Q e⁻ C3 Complex III Q->C3 e⁻ CytC Cyt c C3->CytC e⁻ C3->ProtonGradient H⁺ C4 Complex IV CytC->C4 e⁻ C4->H2O e⁻ + O₂ C4->ProtonGradient H⁺ ATPSynthase->ATP ProtonGradient->ATPSynthase H⁺

Caption: The electron transport chain and chemiosmosis in oxidative phosphorylation.

Uncoupling by this compound

This compound, being a lipophilic weak acid, can readily pass through the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, it becomes protonated. It then diffuses across the membrane into the mitochondrial matrix and releases the proton, thereby dissipating the proton gradient. This uncouples electron transport from ATP synthesis, as the energy stored in the proton gradient is released as heat instead of being used to produce ATP.

Dinoseb_Uncoupling cluster_membrane Inner Mitochondrial Membrane Proton_Matrix H⁺ Dinoseb_Anion This compound⁻ Dinoseb_Anion->Proton_Matrix Proton_IMS H⁺ Protonated_this compound This compound-H Proton_IMS->Protonated_this compound Protonated_this compound->Dinoseb_Anion Diffusion

Caption: Mechanism of mitochondrial uncoupling by this compound.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: Friedel-Crafts alkylation followed by nitration.

Dinoseb_Synthesis cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Nitration Phenol Phenol Intermediate 2-(sec-Butyl)phenol Phenol->Intermediate + 1-Butene (acid catalyst) Butene 1-Butene H2SO4_HNO3 H₂SO₄ / HNO₃ This compound This compound Intermediate->this compound + H₂SO₄ / HNO₃

Caption: Synthetic pathway for the production of this compound.

Conclusion

This compound, despite its ban as a pesticide, remains a significant compound for scientific investigation due to its well-defined mechanism of action as a mitochondrial uncoupler. Understanding its physical and chemical properties is fundamental for assessing its environmental impact and for utilizing it as a tool in biomedical research. The experimental protocols and diagrams provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with or studying this compound and related dinitrophenolic compounds. Careful adherence to safety protocols is paramount when handling this highly toxic substance.

References

Dinoseb as an Uncoupler of Oxidative Phosphorylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a synthetic organic compound belonging to the dinitrophenol family. Historically used as a herbicide and pesticide, its potent biological activity has garnered significant interest in the scientific community for its role as a classical uncoupler of oxidative phosphorylation.[1] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on mitochondrial bioenergetics, detailed experimental protocols for its study, and an exploration of the signaling pathways it influences. Understanding the intricate ways in which this compound disrupts mitochondrial function is crucial for researchers in toxicology, metabolic diseases, and drug development.

Mechanism of Action: A Protonophoric Uncoupler

The primary mechanism by which this compound exerts its effects is through the uncoupling of oxidative phosphorylation in mitochondria. It functions as a protonophore, a lipophilic molecule that can transport protons (H+) across the inner mitochondrial membrane, dissipating the proton motive force that is essential for ATP synthesis.[1][2]

The process of oxidative phosphorylation involves the transfer of electrons through the electron transport chain (ETC), which pumps protons from the mitochondrial matrix to the intermembrane space. This creates an electrochemical gradient, or proton motive force, across the inner mitochondrial membrane. The energy stored in this gradient is then utilized by ATP synthase to produce ATP from ADP and inorganic phosphate.

This compound, being a weak acid, can become protonated in the acidic environment of the intermembrane space. In its protonated, neutral form, it readily diffuses across the lipid bilayer of the inner mitochondrial membrane into the more alkaline matrix. Once in the matrix, it releases its proton, reverting to its anionic form. This anionic form is then able to return to the intermembrane space, completing the cycle. This shuttling of protons effectively short-circuits the proton gradient, allowing for continuous electron transport and oxygen consumption, but without the concomitant production of ATP. The energy that would have been used for ATP synthesis is instead dissipated as heat.[3]

This uncoupling action leads to a series of observable effects on mitochondrial function, including an increased rate of oxygen consumption (respiration), a decrease in the mitochondrial membrane potential, and a reduction in ATP synthesis.[1]

Quantitative Effects of this compound on Mitochondrial Bioenergetics

The potency of this compound as an uncoupler can be quantified by measuring its effects on key mitochondrial parameters. The following tables summarize the dose-dependent effects of this compound on oxygen consumption, mitochondrial membrane potential, and ATP synthesis. The data presented are compiled from various studies on isolated mitochondria and cellular models.

This compound Concentration (µM)Effect on Oxygen Consumption Rate (State 4)Reference
0.28Half-maximal stimulation in isolated rat liver mitochondria[4]
2.8 - 5.8Half-maximal stimulation in whole rat liver[4]
This compound Concentration (µM)Effect on Mitochondrial Membrane PotentialReference
Increasing ConcentrationsProgressive depression of ΔΨ[1]
This compound Concentration (µM)Effect on ATP SynthesisReference
Increasing ConcentrationsProgressive inhibition[1]

Experimental Protocols

The study of this compound's effects on mitochondrial function relies on a set of well-established experimental protocols. This section provides detailed methodologies for the isolation of mitochondria and the subsequent assessment of key bioenergetic parameters.

Isolation of Rat Liver Mitochondria

This protocol describes the differential centrifugation method for isolating functional mitochondria from rat liver.

Materials:

  • Rat liver

  • Isolation Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Excise the liver and place it in ice-cold isolation buffer.

  • Mince the liver into small pieces and wash with cold isolation buffer to remove excess blood.

  • Homogenize the minced liver in fresh, ice-cold isolation buffer using a loose-fitting pestle to minimize mitochondrial damage.

  • Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 8,500 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

  • Repeat the high-speed centrifugation wash step to further purify the mitochondria.

  • After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the isolated mitochondria on ice and use them for experiments within a few hours.

Measurement of Mitochondrial Oxygen Consumption

High-resolution respirometry (e.g., using an Oroboros O2k) is the gold standard for measuring mitochondrial oxygen consumption. A Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol allows for the detailed characterization of different respiratory states.

Materials:

  • Isolated mitochondria

  • Respiration Medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

  • Substrates (e.g., pyruvate, malate, glutamate, succinate)

  • ADP

  • This compound (or other uncouplers like FCCP)

  • Inhibitors (e.g., oligomycin (B223565), rotenone (B1679576), antimycin A)

  • High-resolution respirometer

Procedure:

  • Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

  • Add respiration medium to the chambers and allow the temperature to equilibrate (typically 37°C).

  • Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to each chamber.

  • State 2 Respiration (LEAK): Add substrates for Complex I (e.g., pyruvate, malate, glutamate) to measure the basal rate of oxygen consumption in the absence of ADP.

  • State 3 Respiration (OXPHOS): Add a saturating concentration of ADP to stimulate ATP synthesis and measure the coupled respiration rate.

  • State 4o Respiration (LEAK after OXPHOS): After the added ADP is phosphorylated to ATP, the respiration rate will decrease to a new LEAK state.

  • Uncoupled Respiration: Titrate this compound in small increments to determine the concentration that elicits the maximal rate of oxygen consumption. This represents the maximum capacity of the electron transport chain.

  • Inhibition: Sequentially add inhibitors to dissect the contribution of different parts of the electron transport chain. For example, add oligomycin to inhibit ATP synthase and measure the true LE-AK respiration, then add rotenone to inhibit Complex I, followed by antimycin A to inhibit Complex III, to determine the residual oxygen consumption.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is a ratiometric probe commonly used to measure changes in mitochondrial membrane potential.

Materials:

  • Isolated mitochondria or cultured cells

  • JC-1 dye

  • Assay buffer (e.g., PBS or respiration medium)

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Prepare a working solution of JC-1 in the appropriate assay buffer.

  • Incubate the isolated mitochondria or cells with the JC-1 solution for 15-30 minutes at 37°C.

  • Treat the samples with different concentrations of this compound. Include a positive control for depolarization (e.g., FCCP).

  • Wash the samples to remove excess dye.

  • Measure the fluorescence intensity at two wavelengths:

    • Green fluorescence (monomers): Excitation ~485 nm, Emission ~530 nm.

    • Red fluorescence (J-aggregates): Excitation ~560 nm, Emission ~590 nm.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Signaling Pathways and Experimental Workflows

The disruption of mitochondrial function by this compound initiates a cascade of cellular signaling events. Furthermore, the experimental investigation of its effects follows a logical workflow.

Signaling Pathway of this compound-Induced Mitochondrial Uncoupling

Dinoseb_Signaling_Pathway cluster_mitochondrion Mitochondrion This compound This compound IMM Inner Mitochondrial Membrane This compound->IMM Crosses H_Matrix H+ (Matrix) This compound->H_Matrix Deprotonation H_IMS H+ (Intermembrane Space) H_IMS->this compound Protonation ProtonMotiveForce Proton Motive Force (ΔΨm) H_IMS->ProtonMotiveForce Generates H_Matrix->ProtonMotiveForce Dissipates ATPSynthase ATP Synthase ProtonMotiveForce->ATPSynthase Drives Heat Heat ProtonMotiveForce->Heat Energy Loss ATP ATP ATPSynthase->ATP Synthesizes ATPSynthase->ATP Inhibited ETC Electron Transport Chain ETC->H_IMS Pumps H+ H2O H2O ETC->H2O Reduces O2 O2 O2 O2->ETC

Caption: Signaling pathway of this compound as a protonophoric uncoupler.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow Start Start Isolate_Mito Isolate Mitochondria (e.g., from Rat Liver) Start->Isolate_Mito Measure_Protein Determine Protein Concentration Isolate_Mito->Measure_Protein Respirometry High-Resolution Respirometry (e.g., Oroboros O2k) Measure_Protein->Respirometry MMP_Assay Mitochondrial Membrane Potential Assay (e.g., JC-1) Measure_Protein->MMP_Assay ATP_Assay ATP Synthesis Assay (e.g., Luciferase-based) Measure_Protein->ATP_Assay SUIT_Protocol SUIT Protocol: - Substrates - ADP - this compound Titration - Inhibitors Respirometry->SUIT_Protocol Data_Analysis_Resp Analyze Oxygen Consumption Rates Respirometry->Data_Analysis_Resp Data_Analysis_MMP Analyze Red/Green Fluorescence Ratio MMP_Assay->Data_Analysis_MMP Data_Analysis_ATP Analyze Luminescence (ATP Levels) ATP_Assay->Data_Analysis_ATP Conclusion Conclusion: Quantify Dose-Dependent Effects of this compound Data_Analysis_Resp->Conclusion Data_Analysis_MMP->Conclusion Data_Analysis_ATP->Conclusion

Caption: Experimental workflow for assessing the effects of this compound.

Conclusion

This compound remains a potent and well-characterized tool for studying the fundamental processes of mitochondrial bioenergetics. Its action as a protonophoric uncoupler provides a clear model for understanding the critical role of the proton motive force in cellular energy metabolism. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to investigate the multifaceted effects of this compound and other mitochondrial uncouplers. A thorough understanding of these mechanisms is essential for advancing our knowledge in areas ranging from toxicology to the development of novel therapeutics targeting mitochondrial function.

References

Dinoseb as a Polymerization Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinoseb, chemically known as 2-sec-butyl-4,6-dinitrophenol (DNBP), is a dinitrophenolic compound historically utilized as a herbicide. Beyond its agricultural applications, this compound exhibits potent efficacy as a polymerization inhibitor, particularly in the industrial production of styrene (B11656) monomer during distillation processes. This technical guide provides an in-depth analysis of this compound's function as a polymerization inhibitor, detailing its mechanism of action, experimental evaluation protocols, and relevant quantitative data. Due to its high toxicity and regulatory restrictions in many regions, the handling and application of this compound require stringent safety protocols. This document is intended for a technical audience in research and development and assumes a foundational understanding of polymer chemistry and laboratory safety procedures.

Introduction

The spontaneous polymerization of monomers, such as styrene, is a significant challenge in industrial settings, leading to product loss, equipment fouling, and potential runaway reactions. Polymerization inhibitors are crucial for stabilizing these monomers during purification, storage, and transport. This compound has been identified as an effective retarder for the thermally induced polymerization of styrene.[1] Its utility stems from its ability to scavenge free radicals, which are the initiators of polymerization chain reactions. However, the severe toxicity of this compound has led to significant restrictions on its use, making a thorough understanding of its properties and handling requirements paramount.

Mechanism of Action: Radical Scavenging

The primary mechanism by which this compound inhibits polymerization is through radical scavenging. In the case of styrene, thermal initiation generates styryl radicals. This compound, as a phenolic compound, can donate a hydrogen atom from its hydroxyl group to the growing polymer radical, effectively terminating the chain.

Furthermore, the nitro groups on the aromatic ring are believed to play a direct role in the inhibition process. It has been proposed that the nitro group can undergo a direct addition reaction with the styrene radical.[2] This reaction forms a stable adduct, preventing the radical from propagating the polymerization chain.

The overall inhibition process can be visualized as a multi-step pathway involving both the phenolic hydroxyl group and the nitro functional groups.

InhibitionMechanism Styrene Styrene Monomer Heat Heat Styrene->Heat Thermal Initiation Polymer Polystyrene Styrene->Polymer Polymerization Styrene_Radical Styrene Radical (R•) Heat->Styrene_Radical Styrene_Radical->Styrene Propagation This compound This compound (DNBP) Styrene_Radical->this compound Radical Scavenging Dinoseb_Radical This compound Radical Styrene_Radical->Dinoseb_Radical Termination Stable_Adduct Stable Adduct Styrene_Radical->Stable_Adduct This compound->Styrene_Radical Nitro group addition This compound->Dinoseb_Radical H• donation

Caption: Proposed mechanism of styrene polymerization inhibition by this compound.

Quantitative Data on Inhibition Performance

While specific, publicly available quantitative data for this compound's inhibition performance is limited, studies on dinitrophenol compounds provide valuable insights. The effectiveness of an inhibitor is often measured by its ability to induce an inhibition period, during which polymerization is completely halted, and to retard the rate of polymerization after this period.

One study investigated the synergistic effect of a complex inhibitor system including 4,6-dinitro-2-sec-butylphenol (DNBP), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and DEHA (diethylhydroxylamine) on styrene polymerization. The induction period, a measure of inhibition efficiency, was found to be dependent on temperature.

Temperature (°C)Mass Fraction of Complex Inhibitor (%)Induction Period (hours)
900.0419
1000.0412
1100.046
1200.044.5
Data adapted from a study on a complex inhibitor system containing DNBP.[3]

These results demonstrate that as the temperature increases, the effectiveness of the inhibitor system, and by extension this compound, decreases, leading to a shorter induction period.

Experimental Protocols for Evaluation

The evaluation of a polymerization inhibitor's efficacy typically involves monitoring the polymerization reaction under controlled conditions. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the polymerization reaction, providing information on the onset temperature of polymerization and the total heat released.

Experimental Workflow:

DSC_Workflow A Sample Preparation: Styrene + this compound (varied concentrations) B Hermetically seal sample in DSC pan A->B C Place sample and reference pans in DSC cell B->C D Heat at a constant rate (e.g., 5 °C/min) C->D E Record heat flow vs. temperature D->E F Analyze data for onset temperature and enthalpy of polymerization E->F

Caption: Workflow for evaluating polymerization inhibition using DSC.

Protocol:

  • Sample Preparation: Prepare samples of styrene monomer with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0% by weight). A control sample with no inhibitor should also be prepared.

  • Encapsulation: Accurately weigh (approximately 5-10 mg) of the sample into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Thermal Analysis: Place the sample and reference pans into the DSC instrument. Heat the samples at a constant rate, for example, 5 °C per minute, under a nitrogen atmosphere.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Analysis: Determine the onset temperature of the exothermic polymerization peak and the total enthalpy of polymerization for each sample. An effective inhibitor will show a higher onset temperature and a lower enthalpy.

Accelerating Rate Calorimetry (ARC)

ARC is employed to study the thermal runaway potential of polymerization reactions under adiabatic conditions, simulating a worst-case scenario in an industrial reactor.

Protocol:

  • Sample Preparation: A known amount of styrene with a specific concentration of this compound is placed in a spherical, high-pressure sample bomb.

  • Instrument Setup: The bomb is placed in the ARC calorimeter, which is designed to maintain an adiabatic environment (no heat exchange with the surroundings).

  • Heat-Wait-Search: The instrument heats the sample in small steps. After each step, it waits for thermal equilibrium and then searches for any self-heating from the sample.

  • Exotherm Detection: If an exothermic reaction is detected (a rate of temperature increase above a set threshold, e.g., 0.02 °C/min), the instrument switches to adiabatic mode, and the sample's temperature and pressure are recorded as a function of time.

  • Data Analysis: The time-temperature-pressure data are used to determine the temperature of no return (TNR), the time to maximum rate (TMR), and the adiabatic temperature rise, which are critical parameters for assessing thermal hazards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate and identify the chemical components of a mixture. In the context of polymerization inhibition, it can be used to analyze the reaction products and understand the inhibition mechanism.

Protocol:

  • Reaction: Conduct the styrene polymerization with this compound at a specific temperature for a set duration.

  • Sample Preparation: After the reaction, dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Separation: Inject the diluted sample into a gas chromatograph equipped with a capillary column suitable for separating aromatic compounds. The GC oven temperature is programmed to ramp up to elute compounds with different boiling points at different times.

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, creating a unique mass spectrum for each compound.

  • Data Analysis: Identify the compounds by comparing their mass spectra to a spectral library (e.g., NIST). This can help identify adducts formed between this compound and styrene radicals, providing evidence for the inhibition mechanism.

Safety and Handling

This compound is classified as highly toxic and its use is banned or severely restricted in many countries for agricultural purposes. As a polymerization inhibitor, it is typically used in closed industrial processes to minimize exposure.[4]

Key Hazards:

  • High Acute Toxicity: Can be fatal if swallowed, inhaled, or in contact with skin.

  • Reproductive Toxicity: May damage fertility or the unborn child.

  • Organ Damage: Causes damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid creating dust if handling the solid form.

  • Prevent release to the environment.

  • Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Conclusion

This compound is an effective, albeit highly toxic, polymerization inhibitor for styrene monomer. Its mechanism of action involves radical scavenging through both its phenolic hydroxyl group and its nitro functional groups. The evaluation of its performance relies on thermal analysis techniques such as DSC and ARC, which provide crucial data on inhibition efficiency and thermal stability. GC-MS analysis can further elucidate the chemical pathways of inhibition. Due to its significant health and environmental hazards, the use of this compound is strictly controlled and requires rigorous safety measures. For future applications, research into less toxic but equally effective polymerization inhibitors is a critical area of development.

References

A Technical Guide to the Teratogenic and Reproductive Effects of Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic herbicide, insecticide, and fungicide, the use of which was broadly canceled in 1986 due to significant health risks.[1][2] Extensive research in animal models has demonstrated its potent reproductive and developmental toxicity. The primary mechanism of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy metabolism and is believed to be the foundation for its systemic toxicity.[1][3][4] This guide provides an in-depth review of the teratogenic and reproductive effects of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying toxicological pathways and processes for researchers, scientists, and drug development professionals.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound exerts its toxic effects primarily by interfering with cellular energy production.[1] As a lipophilic weak acid, it acts as a protonophore, shuttling protons across the inner mitochondrial membrane.[3] This action dissipates the proton gradient that is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase.[1][4] The disruption of this crucial energy-conserving process, known as the uncoupling of oxidative phosphorylation, leads to a state of cellular energy deficiency, increased oxygen consumption, and hyperthermia, which may underlie the subsequent reproductive and developmental toxicities observed.[4][5]

Caption: this compound uncouples oxidative phosphorylation in mitochondria.

Reproductive Toxicity

This compound adversely affects reproduction in both male and female laboratory animals at exposure levels relevant to occupational settings.[1]

Effects on Male Reproduction

Studies in male rats and mice have documented significant negative effects on the male reproductive system following this compound exposure. Key findings include decreased sperm counts, reduced sperm motility, and an increased incidence of abnormal sperm morphology.[1][6] These effects suggest that this compound can directly impact spermatogenesis.

Table 1: Summary of this compound's Effects on Male Reproductive Parameters

Species Dosage Route of Administration Duration Key Reproductive Effects Reference
Rat ~10 mg/kg/day Diet 30 days Decreased sperm count, abnormal sperm shape. [1]
Rat (Crj:CD(SD)IGS) 7.0 mg/kg/day Gavage 42 days Decreased sperm motility; increased rates of abnormal sperm, tail, and head. [6]
Rat (Jcl:SD) 7.5 mg/kg/day Oral 5 days Reduced sperm motility, increased incidence of tailless sperm. [7]

| Mouse | ~10 mg/kg/day | Not Specified | 30 days | Decreased sperm count, abnormal sperm shape. |[1] |

Effects on Female Reproduction

In female animals, this compound exposure has been linked to decreased fertility, poor survival of newborns, and maternal toxicity during pregnancy.[1] A study in rats found that at a dose of 7.0 mg/kg/day, there was a significant decrease in the number of dams that delivered pups and the number of dams with live pups at delivery.[6] This dose also resulted in the death of several pregnant females, indicating high maternal toxicity.[6]

Developmental and Teratogenic Effects

This compound is a potent developmental toxicant and teratogen, capable of inducing birth defects in multiple species.[1][8] The manifestation of these effects is notably influenced by the animal species, the route of administration, and even the composition of the diet during the study.[8] Teratogenicity has been observed in rats, mice, and rabbits.[8]

Common malformations and developmental anomalies include skeletal deformities (e.g., fused ribs, vertebral defects), neurological problems, and microphthalmia (abnormally small eyes).[1][2][9][10]

Table 2: Summary of Developmental and Teratogenic Effects of this compound

Species Dosage Gestation Days (GD) of Exposure Route of Administration Maternal Toxicity Developmental / Teratogenic Effects Reference
Rat Low levels Not Specified Diet Not Specified Skeletal deformities, neurological problems. [1]
Rat 10 mg/kg/day GD 6-15 Gavage Decreased body weight gain, 2 deaths. Microphthalmia, external and skeletal malformations. [10]
Mouse (CD-1) 50 mg/kg/day GD 7-8 Gavage No maternal death. Reduced fetal weight, supernumerary ribs, sternum/vertebral defects, fused ribs. [11]
Mouse (Swiss-Webster) 17.7 mg/kg/day GD 10-12 Intraperitoneal Hyperthermia, death. Fused ribs and vertebrae, defects of limbs, tail, ribs, sternebrae. [2][11]
Mouse (Swiss-Webster) 17.7 mg/kg/day GD 14-16 Subcutaneous 1/8 dams died. Increased resorptions, cleft palate, decreased fetal body weight. [2][12]
Rabbit Low levels Not Specified Diet Not Specified Birth defects. [1]
Rabbit 3 mg/kg/day Not Specified Not Specified NOEL (No-Observed-Effect Level). Malformations in neurological and skeletal systems observed at higher doses. [4]

| Rabbit (Chinchilla) | 10 mg/kg/day | GD 6-18 | Not Specified | Not Specified | External, internal, and skeletal defects. |[11] |

Experimental Methodologies

The assessment of this compound's reproductive and teratogenic potential relies on standardized animal testing protocols. These studies are designed to evaluate effects on fertility, pregnancy, and fetal development following exposure during critical windows.

Combined Reproductive/Developmental Toxicity Screening Protocol

This type of study evaluates general systemic toxicity, effects on male and female reproductive performance, and developmental effects in offspring.

Key Protocol Components:

  • Test System: Commonly uses rat strains like Crj:CD(SD)IGS.[6][12]

  • Animal Selection: Healthy young adult males and females are selected. Females are monitored for normal estrous cycles.[12]

  • Dosing: Test substance is often administered daily by oral gavage.[6][13] Dosing periods typically include:

    • Males: 14 days pre-mating and throughout mating (totaling ~42 days).[6]

    • Females: 14 days pre-mating, throughout mating, gestation, and early lactation.[6]

  • Observations and Endpoints:

    • Parental: Clinical signs of toxicity, body weight changes, food consumption, mortality.[6][10]

    • Male Reproductive: Testis and epididymis weights, sperm motility, sperm morphology, and sperm count.[6][13]

    • Female Reproductive: Gestation length, number of implantation sites, litter size, number of live/dead pups.[6]

    • Offspring: Viability, clinical signs, body weight, and external examination for abnormalities.[6]

start Animal Selection & Acclimatization (e.g., Crj:CD(SD)IGS Rats) premating Pre-Mating Dosing (14 Days) start->premating mating Mating Period (Up to 14 Days) premating->mating postmating Post-Mating / Gestation Dosing mating->postmating lactation Lactation Dosing (Females, to Day 6) postmating->lactation Females termination_male Male Termination & Analysis postmating->termination_male Males termination_female Female Termination & Litter Evaluation lactation->termination_female sperm Sperm Analysis: - Motility - Morphology - Count termination_male->sperm litter Offspring Evaluation: - Viability - Body Weight - External Anomalies termination_female->litter

Caption: Workflow for a reproductive/developmental toxicity screening test.

Summary of Toxicological Data

This compound is classified as highly toxic based on its acute toxicity values. The lethal dose (LD50) varies by species and route of exposure.

Table 3: Acute Toxicity of this compound

Species Route of Administration LD50 Reference
Rat Oral 25 - 58 mg/kg [1]
Guinea Pig Oral 25 mg/kg [1]
Rabbit Dermal 80 - 200 mg/kg [1]
Guinea Pig Dermal 200 - 300 mg/kg [1]

| Birds (general) | Oral | 7 - 9 mg/kg |[1] |

Logical Cascade of this compound Toxicity

The diverse reproductive and teratogenic effects of this compound can be understood as a cascade of events originating from its fundamental biochemical action. The disruption of cellular energy supply can lead to both direct and indirect effects on developing organisms and reproductive processes.

cluster_effects Systemic & Developmental Consequences exposure This compound Exposure (Oral, Dermal) mechanism Uncoupling of Oxidative Phosphorylation exposure->mechanism atp_depletion Cellular ATP Depletion & Energy Deficiency mechanism->atp_depletion maternal_tox Maternal Toxicity (Weight Loss, Mortality) atp_depletion->maternal_tox direct_fetal Direct Embryo/Fetal Effects atp_depletion->direct_fetal male_repro Male Reproductive Toxicity atp_depletion->male_repro dev_tox Developmental Toxicity (Growth Retardation, Resorption) maternal_tox->dev_tox direct_fetal->dev_tox sperm_tox Spermatotoxicity (↓ Motility, ↑ Abnormalities) male_repro->sperm_tox terato Teratogenicity (Malformations) dev_tox->terato fertility Decreased Fertility sperm_tox->fertility

Caption: Logical cascade from this compound exposure to toxic outcomes.

Conclusion

The evidence overwhelmingly indicates that this compound is a significant reproductive and developmental hazard. Its ability to disrupt fundamental cellular energy metabolism leads to a wide range of toxic outcomes, including male infertility, maternal toxicity, and severe birth defects in offspring across multiple animal species. The data underscore the rationale for its regulatory cancellation and highlight its continued relevance as a model compound for studying mechanisms of reproductive and teratogenic toxicity.

References

Carcinogenic Potential of Dinose-b in Animal Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb, a dinitrophenolic herbicide, has been the subject of numerous toxicological studies to ascertain its carcinogenic potential. This technical guide provides a comprehensive review of key animal carcinogenicity studies, presenting quantitative data, detailed experimental methodologies, and an examination of its primary mechanism of action. Evidence from long-term bioassays in rodents suggests a species- and sex-specific carcinogenic effect, with the most notable finding being an increase in liver tumors in female mice. In contrast, studies in rats have not demonstrated evidence of carcinogenicity. The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation, a process that disrupts cellular energy metabolism and may contribute to its toxicological profile. This document aims to provide researchers, scientists, and drug development professionals with a detailed technical resource on the carcinogenic potential of this compound in animal models.

Introduction

This compound (2-sec-butyl-4,6-dinitrophenol) is a synthetic organic chemical that was widely used as a herbicide and pesticide until its ban in many countries due to safety concerns. Its toxicological profile has been extensively investigated, with a particular focus on its potential to cause cancer. This guide synthesizes the available data from pivotal animal carcinogenicity studies to provide a clear and detailed understanding of this compound's carcinogenic risk as observed in preclinical models.

Carcinogenicity Studies in Mice

A long-term dietary study was conducted on CD-1 mice, which provides the primary evidence for the carcinogenic potential of this compound in this species.

Summary of Findings

The study revealed a slight increase in the incidence of hepatocellular tumors in female mice, particularly at mid and high doses. While some reports describe this increase as not statistically significant, the U.S. Environmental Protection Agency (EPA) has classified this compound as a Category C carcinogen, indicating limited evidence of carcinogenicity in animals, based on statistically significant elevations of liver adenomas in these groups.[1] Male mice in the same study did not show a significant increase in tumor incidence.[2]

Quantitative Data

The following table summarizes the incidence of hepatocellular tumors observed in the 100-week dietary study in CD-1 mice.

Dose (mg/kg bw/day)SexNumber of Animals ExaminedNumber of Animals with Hepatocellular TumorsTumor Incidence (%)
0Male50Data not availableData not available
1Male50Data not availableData not available
3Male50Data not availableData not available
10Male50Data not availableData not available
0Female50Data not availableData not available
1Female50Data not availableData not available
3Female50Data not availableData not available
10Female50Data not availableData not available

Note: Specific quantitative data on the number of animals with tumors was not available in the reviewed literature. The study did report a slightly greater incidence of hepatocellular tumors in treated mice compared to controls, which was not dose-related or statistically significant.[3]

Experimental Protocol

The following is a detailed description of the experimental methodology used in the 100-week mouse carcinogenicity study.

  • Test Substance: this compound (technical grade)

  • Animal Species and Strain: CD-1 mice

  • Number of Animals: 50 males and 50 females per group[3]

  • Dose Levels: 0, 1, 3, and 10 mg/kg body weight/day[3]

  • Route of Administration: Dietary

  • Duration of Study: 100 weeks[3]

  • Observations:

    • Clinical signs of toxicity

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Gross necropsy

    • Histopathological examination of all major tissues and organs

Carcinogenicity Studies in Rats

A two-year dietary study in rats was conducted to evaluate the long-term toxicity and carcinogenic potential of this compound.

Summary of Findings

The results of the two-year dietary study in rats showed no evidence of carcinogenicity at any of the tested dose levels.[3]

Quantitative Data

The following table summarizes the tumor incidence data from the two-year dietary study in rats.

Dose (mg/kg bw/day)SexNumber of Animals ExaminedNumber of Animals with TumorsTumor Incidence (%)
0Male60Data not availableData not available
1Male60Data not availableData not available
3Male60Data not availableData not available
10Male60Data not availableData not available
0Female60Data not availableData not available
1Female60Data not availableData not available
3Female60Data not availableData not available
10Female60Data not availableData not available

Note: Specific quantitative data on the number of animals with tumors was not available in the reviewed literature. The study concluded that there was no evidence of carcinogenicity.[3]

Experimental Protocol

The following is a detailed description of the experimental methodology used in the two-year rat carcinogenicity study.

  • Test Substance: this compound (purity unspecified)

  • Animal Species and Strain: Rat (strain not specified in available documents)

  • Number of Animals: 60 males and 60 females per group

  • Dose Levels: 0, 1, 3, and 10 mg/kg body weight/day

  • Route of Administration: Dietary

  • Duration of Study: Two years

  • Observations:

    • Clinical signs of toxicity

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Gross necropsy

    • Histopathological examination of all major tissues and organs

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. This process is central to cellular energy production.

Signaling Pathway

This compound, being a lipophilic weak acid, can readily pass through the inner mitochondrial membrane. It acts as a protonophore, transporting protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase enzyme complex. This dissipates the proton motive force that is essential for the synthesis of ATP. The energy that would have been used to produce ATP is instead released as heat. This disruption of cellular energy metabolism can lead to a cascade of downstream effects, potentially contributing to cellular stress and toxicity.

dinoseb_oxidative_phosphorylation cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_intermembrane Intermembrane Space ATP ATP Synthesis (Inhibited) ADP ADP + Pi ATP_Synthase ATP Synthase ADP->ATP_Synthase ETC Electron Transport Chain (ETC) Protons_IMS H+ (Protons) ETC->Protons_IMS Pumps H+ ATP_Synthase->ATP Drives Protons_IMS->ATP_Synthase Flows through This compound This compound Protons_IMS->this compound Binds H+ This compound->Protons_IMS cluster_matrix cluster_matrix This compound->cluster_matrix Transports H+ (Bypasses ATP Synthase)

Caption: this compound uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.

Experimental Workflow

The general workflow for a long-term dietary carcinogenicity study, as conducted for this compound, is outlined below.

carcinogenicity_workflow start Study Initiation acclimation Animal Acclimation (e.g., 2 weeks) start->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing Chronic Dietary Administration (100 weeks for mice, 2 years for rats) randomization->dosing monitoring In-life Observations - Clinical Signs - Body Weight - Food Consumption dosing->monitoring interim Interim Sacrifices (Optional) dosing->interim terminal Terminal Sacrifice dosing->terminal necropsy Gross Necropsy interim->necropsy terminal->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis and Statistical Evaluation histopathology->data_analysis report Final Report data_analysis->report

Caption: Generalized workflow for a long-term dietary carcinogenicity bioassay.

Discussion and Conclusion

The available evidence from animal studies indicates that the carcinogenic potential of this compound is limited and appears to be species- and sex-specific. The findings in female CD-1 mice, particularly the observation of liver adenomas at mid and high doses, are the primary basis for its classification as a potential carcinogen. However, the lack of a clear dose-response relationship and statistical significance in some analyses introduces uncertainty. In contrast, the absence of carcinogenic effects in a two-year rat study suggests that rats may be less susceptible to this compound-induced tumorigenesis.

The mechanism of uncoupling of oxidative phosphorylation provides a plausible explanation for the cellular toxicity of this compound. The disruption of energy metabolism can lead to chronic cellular stress, which is a known factor in the development of cancer. However, a direct causal link between this mechanism and the observed liver tumors in female mice has not been definitively established and would require further mechanistic studies.

For drug development professionals, the data on this compound underscores the importance of species and sex selection in carcinogenicity testing and the need for a thorough understanding of a compound's mechanism of action to interpret toxicological findings accurately. The conflicting reports on the statistical significance of the mouse liver tumors also highlight the critical need for access to detailed raw data from pivotal studies for a comprehensive risk assessment.

References

Methodological & Application

Application Note: Analysis of Dinoseb and Dinoterb in Food Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the simultaneous determination of Dinoseb and Dinoterb (B74156) residues in a variety of food matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward extraction and cleanup procedure, delivering high recovery rates and low limits of quantification, making it suitable for routine monitoring and regulatory compliance.

Introduction

This compound and Dinoterb are dinitrophenolic herbicides that have been used for the control of broadleaf weeds. Due to their high toxicity, including reproductive and developmental effects, their use has been banned or restricted in many countries.[1][2][3] Consequently, sensitive analytical methods are required to monitor their potential presence in the food supply chain. This application note presents a validated LC-MS/MS method for the reliable quantification of this compound and Dinoterb in diverse food products. The method is based on a simple extraction protocol followed by a cleanup step and analysis by LC-MS/MS in negative ionization mode.[4][5]

Experimental

  • This compound and Dinoterb analytical standards

  • Acetonitrile, HPLC grade

  • Methanol (B129727), HPLC grade

  • Acetone, HPLC grade

  • Hexane, HPLC grade

  • Acetic acid, glacial

  • Sodium chloride (NaCl)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Deionized water

  • Syringe filters (0.22 µm)

Stock standard solutions of this compound and Dinoterb were prepared in methanol at a concentration of 1000 µg/mL. Working standard solutions were prepared by serial dilution of the stock solutions in methanol to create a calibration curve ranging from 0.0005 to 0.04 µg/mL.[4][5]

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup.[6][7][8]

2.3.1. Extraction

  • Homogenize 10 g of the food sample. For dry commodities, add an appropriate amount of water to rehydrate before homogenization.[6]

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[6]

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2.3.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2.4.1. Liquid Chromatography

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[9]

  • Mobile Phase A: 0.005% Acetic Acid in Water[4][5]

  • Mobile Phase B: Methanol

  • Gradient: 90% A (0-1 min), linear gradient to 10% A (1-8 min), hold at 10% A (8-10 min), return to 90% A (10.1-12 min)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

2.4.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Negative[4][5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 350 °C

  • Nebulizer Gas: Nitrogen

  • Collision Gas: Argon

Table 1: MRM Transitions and Collision Energies

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound239.1179.015107.025
Dinoterb239.1193.115149.125

Results and Discussion

The method was validated according to SANTE guidelines, assessing linearity, accuracy (recovery), precision (repeatability), and limits of quantification (LOQ).

Table 2: Method Validation Data

CompoundLinearity Range (µg/mL)Average Recovery (%)RSD (%) (n=5)LOQ (µg/g)
This compound0.0005 - 0.04>0.9977-111[4][5]2-15[4][5]0.001[4][5]
Dinoterb0.0005 - 0.04>0.9977-111[4][5]2-15[4][5]0.001[4][5]

The validation results demonstrate excellent linearity, with correlation coefficients (R²) exceeding 0.99 for both analytes. The average recoveries from various spiked food matrices were within the acceptable range of 70-120%, with relative standard deviations (RSDs) below 15%, indicating good accuracy and precision. The limit of quantitation was established at 0.001 µg/g for both this compound and Dinoterb.[4][5]

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis sample 1. Homogenize Food Sample (10g) extraction 2. Add Acetonitrile & QuEChERS Salts sample->extraction shake 3. Shake Vigorously extraction->shake centrifuge1 4. Centrifuge shake->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant dspe 6. Add Supernatant to dSPE Tube (PSA, C18, MgSO4) supernatant->dspe vortex 7. Vortex dspe->vortex centrifuge2 8. Centrifuge vortex->centrifuge2 filter 9. Filter Supernatant centrifuge2->filter lcms 10. LC-MS/MS Analysis filter->lcms data 11. Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound and Dinoterb analysis.

mechanism_of_action dinoseb_dinoterb This compound / Dinoterb mitochondria Mitochondrial Inner Membrane dinoseb_dinoterb->mitochondria uncoupling Uncoupling of Oxidative Phosphorylation mitochondria->uncoupling Disrupts proton gradient atp_depletion ATP Depletion uncoupling->atp_depletion ros Increased Reactive Oxygen Species (ROS) uncoupling->ros caspase Caspase Activation atp_depletion->caspase ros->caspase apoptosis Cell Apoptosis caspase->apoptosis

Caption: Mechanism of toxicity for this compound and Dinoterb.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the routine analysis of this compound and Dinoterb in various food matrices. The simple and effective sample preparation protocol, combined with the high selectivity and sensitivity of tandem mass spectrometry, ensures accurate quantification at levels relevant for food safety monitoring.

References

Application Note: Determination of Dinoseb in Environmental Samples by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of the herbicide Dinoseb (2-sec-butyl-4,6-dinitrophenol) in environmental matrices, specifically water and soil, using gas chromatography (GC). Due to the polar and non-volatile nature of this compound, a derivatization step is required to facilitate its analysis by GC. This document provides comprehensive protocols for sample extraction from water and soil, a methylation derivatization procedure, and the subsequent analysis by gas chromatography with an electron capture detector (GC-ECD) for sensitive quantification and gas chromatography-mass spectrometry (GC-MS) for confirmation. The methods described are suitable for researchers, and scientists in environmental monitoring and food safety.

Introduction

This compound is a dinitrophenol herbicide that was previously used for post-emergence weed control.[1] Due to its high toxicity and potential for environmental contamination, its use has been banned in many countries, including the United States and the European Union.[2] However, its persistence in some soil and water systems necessitates reliable and sensitive analytical methods for monitoring its presence in the environment.[1]

Gas chromatography is a widely used technique for the analysis of semi-volatile organic compounds. However, the direct analysis of phenolic compounds like this compound by GC is challenging due to their polarity and low volatility. To overcome this, a derivatization step is employed to convert this compound into a more volatile and thermally stable form. The most common approach is methylation to form this compound methyl ether.[3]

This application note provides detailed methodologies for the extraction of this compound from water and soil samples, followed by derivatization and subsequent analysis by GC-ECD and GC-MS.

Experimental Protocols

Sample Preparation

2.1.1. Water Sample Preparation (Liquid-Liquid Extraction - LLE)

This protocol is adapted from EPA Method 615 for the analysis of chlorinated herbicides in municipal and industrial wastewater.

  • Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If residual chlorine is present, add 80 mg of sodium thiosulfate (B1220275) per liter. Preserve the sample by acidifying to a pH < 2 with sulfuric acid. Store at 4°C until extraction.

  • Extraction: a. Transfer the 1-liter sample to a 2-liter separatory funnel. b. Add 60 mL of diethyl ether to the separatory funnel. c. Shake vigorously for 2 minutes with periodic venting to release pressure. d. Allow the organic layer to separate from the water phase for a minimum of 10 minutes. e. Drain the aqueous layer back into the original sample container and collect the ether extract in a 250 mL flask. f. Repeat the extraction two more times with fresh 60 mL portions of diethyl ether, combining all extracts in the 250 mL flask.

  • Hydrolysis (to convert any esters to the parent acid): a. To the combined ether extracts, add 15 mL of reagent water and 3 mL of 37% (w/v) potassium hydroxide (B78521) solution. b. Stopper the flask and swirl to mix. Allow to stand for 1 hour at room temperature with occasional swirling.

  • Back Extraction: a. Transfer the contents of the flask to a 250 mL separatory funnel. b. Shake for 1 minute. c. Allow the layers to separate and drain the aqueous phase into a 125 mL flask. d. Extract the ether layer twice with 15 mL of reagent water, combining the aqueous phases. Discard the ether layer.

  • Acidification and Final Extraction: a. Acidify the combined aqueous phase to pH < 2 with concentrated sulfuric acid. b. Transfer to a 125 mL separatory funnel and extract three times with 20 mL portions of diethyl ether. c. Combine the ether extracts in a flask containing approximately 2 g of anhydrous sodium sulfate (B86663) to dry the extract.

  • Concentration: Concentrate the dried extract to approximately 1-2 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen. The extract is now ready for derivatization.

2.1.2. Soil and Sediment Sample Preparation (Accelerated Solvent Extraction - ASE)

This protocol is based on EPA Method 3545A for the extraction of various organic compounds from solid matrices.[4][5]

  • Sample Preparation: Homogenize the soil or sediment sample and air-dry or mix with a drying agent like anhydrous sodium sulfate to remove excess moisture.

  • Extraction Cell Preparation: Place a glass fiber filter at the outlet of the ASE cell. Mix the soil sample (typically 10-20 g) with an inert dispersant such as diatomaceous earth and load it into the extraction cell.

  • ASE Conditions:

    • Solvent: Dichloromethane/acetone (1:1, v/v)

    • Temperature: 100°C

    • Pressure: 1500 psi

    • Static Time: 5 minutes

    • Static Cycles: 2

    • Flush Volume: 60% of cell volume

    • Purge Time: 90 seconds

  • Post-Extraction: Collect the extract in a vial. The extract can then be concentrated and solvent-exchanged into diethyl ether or another suitable solvent for derivatization.

Derivatization: Methylation with Diazomethane (B1218177)

Safety Precaution: Diazomethane is highly toxic, explosive, and a potential carcinogen. All work with diazomethane must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Alternatively, safer derivatizing agents like trimethylsilyldiazomethane (B103560) (TMSD) can be used.

  • Preparation of Diazomethane: Generate diazomethane from a precursor such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) using a diazomethane generation apparatus according to the manufacturer's instructions. The generated diazomethane is typically dissolved in diethyl ether.

  • Methylation: a. Ensure the sample extract is in diethyl ether and is free of water. b. Add the ethereal diazomethane solution dropwise to the concentrated sample extract until a faint yellow color persists, indicating a slight excess of diazomethane. c. Allow the reaction to proceed for 10-20 minutes at room temperature.

  • Removal of Excess Diazomethane: a. Add a small amount (a few milligrams) of silicic acid to the reaction mixture to quench the excess diazomethane. b. The cessation of nitrogen gas evolution indicates the reaction is complete.

  • Final Preparation: The derivatized extract can be concentrated or diluted to the final volume with hexane (B92381) or isooctane (B107328) for GC analysis.

Gas Chromatography Analysis

2.3.1. GC-ECD for Quantification

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with an Electron Capture Detector (ECD).

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless, operated in splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 6 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Detector: ECD at 300°C.

  • Makeup Gas: Nitrogen.

  • Injection Volume: 1 µL.

2.3.2. GC-MS for Confirmation

  • Gas Chromatograph-Mass Spectrometer: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column and Conditions: Same as for GC-ECD analysis.

  • Ion Source Temperature: 230°C.

  • Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

  • Characteristic Ions for this compound Methyl Ether (m/z):

    • Quantifier Ion: 211

    • Qualifier Ions: 163, 254 (molecular ion)

Data Presentation

The following tables summarize the expected performance of the described methods.

Table 1: GC-ECD Method Performance for this compound in Water and Soil

ParameterWater (LLE)Soil (ASE)
Limit of Quantification (LOQ) 0.1 µg/L5.0 µg/kg
Average Recovery (%) 9285
Relative Standard Deviation (RSD, %) 812
Typical Retention Time (min) ~12.5~12.5

Data synthesized from multiple sources for illustrative purposes.

Table 2: Sample Preparation Method Comparison

MethodMatrixThroughputSolvent UsageAutomation Potential
Liquid-Liquid Extraction (LLE) WaterLowHighLow
Solid-Phase Extraction (SPE) WaterHighLowHigh
Accelerated Solvent Extraction (ASE) Soil/SedimentHighModerateHigh
Ultrasonic Extraction Soil/SedimentModerateModerateModerate

Visualization of Experimental Workflow

Caption: Figure 1. Overall Workflow for this compound Analysis in Environmental Samples.

Conclusion

The gas chromatographic method detailed in this application note provides a reliable and sensitive approach for the determination of this compound in environmental water and soil samples. The combination of efficient sample preparation techniques, a robust derivatization step, and sensitive detection by GC-ECD allows for the accurate quantification of this compound at trace levels. Confirmation of positive results can be achieved with high confidence using GC-MS in SIM mode. This method is a valuable tool for environmental laboratories tasked with monitoring for this hazardous herbicide.

References

Application Notes and Protocols for Dinoseb Sample Preparation in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Dinoseb, a dinitrophenolic herbicide, in soil matrices. The following sections offer a comparative overview of common extraction techniques, in-depth experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their analytical needs.

Introduction to this compound and Analytical Challenges

This compound (2-sec-butyl-4,6-dinitrophenol) is a toxic and environmentally persistent herbicide.[1] Its acidic nature and potential for strong interaction with soil components present challenges for accurate and reproducible quantification.[2] Effective sample preparation is therefore a critical step to isolate this compound from the complex soil matrix and minimize interferences prior to instrumental analysis. This document outlines and compares four widely used extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Microwave-Assisted Extraction (MAE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Comparison of Sample Preparation Techniques for this compound in Soil

The selection of an appropriate sample preparation technique depends on various factors, including required sensitivity, sample throughput, and available resources. The following table summarizes key quantitative performance parameters for the discussed methods.

TechniqueTypical Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Relative Standard Deviation (RSD) (%)
Solid-Phase Extraction (SPE) 85 - 110%0.1 - 1 µg/kg0.5 - 5 µg/kg< 15%
Liquid-Liquid Extraction (LLE) 70 - 95%1 - 5 µg/kg5 - 20 µg/kg< 20%
Microwave-Assisted Extraction (MAE) 90 - 115%0.5 - 2 µg/kg2 - 10 µg/kg< 15%
QuEChERS 80 - 110%0.5 - 5 µg/kg2 - 15 µg/kg< 20%

Note: The values presented in this table are approximate and can vary depending on the specific soil type, instrumentation, and laboratory conditions. These are compiled from various studies on acidic pesticides and related compounds.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted for acidic herbicides like this compound and utilizes a reversed-phase C18 sorbent.

Materials:

  • 10 g soil sample

  • Deionized (DI) water

  • 50% aqueous sulfuric acid (H₂SO₄)

  • Methanol (B129727) (CH₃OH), HPLC grade

  • C18 SPE Cartridge

  • Magnetic stir bar and stir plate

  • Filtration apparatus

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pretreatment: a. Weigh 10 g of the soil sample into an acid-washed beaker. b. Add enough DI water to create a loose slurry. c. Add a magnetic stir bar and stir for 15 minutes. d. Adjust the pH of the slurry to 2 using 50% aqueous H₂SO₄. e. Continue stirring for another 15 minutes, monitoring and adjusting the pH as needed. f. Filter the sample through an acidified filter medium.[3]

  • SPE Cartridge Conditioning: a. Pass 5 mL of methanol through the C18 cartridge, allowing it to soak for 1 minute. b. Pass 5 mL of DI water through the cartridge. Do not allow the cartridge to go dry.[3]

  • Sample Loading: a. Load the filtered soil extract onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute.

  • Cartridge Drying: a. Dry the cartridge under full vacuum for 10 minutes.[3]

  • Elution: a. Place a collection vial in the SPE manifold. b. Add 5 mL of methanol to the cartridge and allow it to soak for 1 minute. c. Add a second 5 mL aliquot of methanol. d. Collect the eluate at a flow rate of 1-2 mL/minute.[3]

  • Concentration: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C. b. Reconstitute the residue in a suitable solvent for instrumental analysis (e.g., mobile phase for LC-MS/MS).

Liquid-Liquid Extraction (LLE) Protocol

This protocol describes a traditional LLE method for the extraction of this compound from soil.

Materials:

Procedure:

  • Extraction: a. Weigh 20 g of soil into a 50 mL centrifuge tube. b. Add 20 mL of acetonitrile. c. Vortex or shake vigorously for 10 minutes. d. Centrifuge at 4000 rpm for 5 minutes.

  • Partitioning: a. Decant the acetonitrile supernatant into a separatory funnel. b. Add 100 mL of DI water and 50 mL of dichloromethane to the separatory funnel. c. Shake vigorously for 2 minutes, periodically venting the pressure. d. Allow the layers to separate.

  • Collection and Drying: a. Drain the lower dichloromethane layer through a funnel containing anhydrous sodium sulfate into a collection flask. b. Repeat the partitioning step (2b-2d) with a fresh 50 mL aliquot of dichloromethane. c. Combine the dichloromethane extracts.

  • Concentration: a. Concentrate the extract to near dryness using a rotary evaporator. b. Reconstitute the residue in a suitable solvent for analysis.

Microwave-Assisted Extraction (MAE) Protocol

MAE offers a rapid and efficient extraction method using reduced solvent volumes.[4][5]

Materials:

  • 5 g soil sample

  • Acetone, HPLC grade

  • n-Hexane, HPLC grade

  • Microwave extraction system with vessels

  • Filtration apparatus

Procedure:

  • Sample Preparation: a. Weigh 5 g of the soil sample into a microwave extraction vessel. b. Add 25 mL of an acetone:n-hexane (1:1, v/v) mixture.[6]

  • Extraction: a. Seal the vessels and place them in the microwave extractor. b. Program the microwave with the following parameters (parameters may need optimization based on the specific instrument):

    • Power: 1200 W
    • Temperature Ramp: to 115°C in 5 minutes
    • Hold Time: 10 minutes at 115°C

  • Cooling and Filtration: a. Allow the vessels to cool to room temperature. b. Filter the extract to remove soil particles.

  • Concentration: a. The extract can be concentrated and solvent-exchanged as needed for the analytical instrument.

QuEChERS Protocol (Modified for Acidic Herbicides)

The QuEChERS method is known for its speed and simplicity.[7][8] This modified protocol incorporates an acidic buffer to improve the recovery of this compound.[9]

Materials:

  • 10 g soil sample

  • Deionized (DI) water (for dry samples)

  • Acetonitrile (ACN) with 1% acetic acid

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

  • Dispersive SPE (d-SPE) cleanup tubes (e.g., containing MgSO₄ and C18 sorbent)

  • Centrifuge and centrifuge tubes (50 mL and 15 mL)

Procedure:

  • Sample Hydration (if necessary): a. For dry soil, weigh 10 g into a 50 mL centrifuge tube and add 10 mL of DI water. Vortex and let stand for 30 minutes.

  • Extraction: a. Add 10 mL of acetonitrile with 1% acetic acid to the soil sample. b. Shake vigorously for 1 minute. c. Add the QuEChERS extraction salts. d. Immediately shake vigorously for another minute. e. Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and C18. b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes.

  • Final Extract: a. The supernatant is ready for direct analysis or can be further diluted as needed.

Experimental Workflows

SPE_Workflow cluster_prep Sample Pretreatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction soil 10g Soil Sample slurry Create Slurry with DI Water soil->slurry acidify Acidify to pH 2 slurry->acidify filter Filter acidify->filter condition Condition C18 Cartridge filter->condition load Load Sample condition->load dry_cartridge Dry Cartridge load->dry_cartridge elute Elute with Methanol dry_cartridge->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute concentrate->reconstitute analysis Instrumental Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound in Soil.

LLE_Workflow cluster_extraction Extraction cluster_partition Liquid-Liquid Partitioning cluster_post Post-Extraction soil 20g Soil Sample add_acn Add Acetonitrile soil->add_acn vortex Vortex/Shake add_acn->vortex centrifuge Centrifuge vortex->centrifuge decant Decant Supernatant centrifuge->decant add_water_dcm Add Water & DCM decant->add_water_dcm shake Shake & Separate add_water_dcm->shake collect Collect DCM Layer shake->collect dry Dry with Na2SO4 collect->dry concentrate Concentrate dry->concentrate analysis Instrumental Analysis concentrate->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound in Soil.

MAE_Workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_post Post-Extraction soil 5g Soil Sample add_solvent Add Acetone:Hexane soil->add_solvent seal Seal Vessel add_solvent->seal microwave Microwave Program seal->microwave cool Cool microwave->cool filter Filter Extract cool->filter concentrate Concentrate filter->concentrate analysis Instrumental Analysis concentrate->analysis

Caption: Microwave-Assisted Extraction (MAE) Workflow for this compound in Soil.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis soil 10g Soil Sample add_acn Add Acidified ACN soil->add_acn shake1 Shake add_acn->shake1 add_salts Add QuEChERS Salts shake1->add_salts shake2 Shake add_salts->shake2 centrifuge1 Centrifuge shake2->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer vortex Vortex with d-SPE transfer->vortex centrifuge2 Centrifuge vortex->centrifuge2 analysis Instrumental Analysis centrifuge2->analysis

Caption: QuEChERS Workflow for this compound in Soil.

Conclusion

The choice of sample preparation technique for this compound analysis in soil should be guided by the specific requirements of the study. SPE and MAE generally offer higher recoveries and lower detection limits, making them suitable for trace-level analysis. QuEChERS provides a rapid and high-throughput option, ideal for screening large numbers of samples. LLE, while more labor-intensive and solvent-consuming, remains a viable option when specialized equipment is unavailable. The provided protocols and workflows serve as a comprehensive guide for researchers to effectively prepare soil samples for the accurate determination of this compound.

References

Application Notes & Protocols for the Extraction and Cleanup of Dinose-b for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinoseb, a dinitrophenol herbicide, has been a compound of environmental and health concern due to its toxicity.[1][2][3] Accurate quantification of this compound in various matrices such as soil, water, and agricultural products is crucial for monitoring and risk assessment.[4][5] This document provides detailed application notes and protocols for the extraction and cleanup of this compound prior to instrumental analysis, focusing on common techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Data Presentation: Comparison of Extraction and Cleanup Methods

The following table summarizes the performance of different methods for this compound analysis in various matrices, providing a comparative overview of their efficiency.

MethodMatrixExtraction Solvent(s)Cleanup Sorbent(s)Average Recovery (%)RSD (%)LOQ (µg/g)Analytical TechniqueReference
LLEAgricultural ProductsAcetone (B3395972)-79.2 - 87.8-0.005 (LOD)GC[6]
LLELivestock & SeafoodAcetone, n-HexanePSA77 - 1112 - 150.001LC-MS/MS[6][7]
SPEWater-C18----[8]
QuEChERSGeneral Food ProductsAcetonitrile (B52724)PSA, C18, GCB70 - 120<5-GC-MS/MS, LC-MS/MS[9][10][11][12][13]

RSD: Relative Standard Deviation, LOQ: Limit of Quantitation, LOD: Limit of Detection, LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction, QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe, PSA: Primary Secondary Amine, GCB: Graphitized Carbon Black, GC: Gas Chromatography, LC-MS/MS: Liquid Chromatography-tandem Mass Spectrometry.

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Agricultural, Livestock, and Seafood Samples

This protocol is adapted from a method for the determination of this compound in various food matrices by LC-MS/MS.[6][7]

a. For Agricultural Products (e.g., grains, beans, fruits, vegetables):

  • Homogenization: Homogenize a representative sample.

  • Extraction:

    • For grains and beans, extract with acetonitrile.

    • For fruits and vegetables, extract with an acetone-hexane mixture (1:1).[6]

    • For rice, soybean, and tea leaf, add phosphoric acid during extraction with acetone.[6][7]

  • Partitioning:

    • Take an aliquot of the crude extract and partition it with n-hexane and a saturated sodium chloride solution.[6][7]

  • Cleanup (if necessary):

  • Analysis: The final extract is ready for analysis by GC or LC-MS/MS.

b. For Livestock Products and Seafood:

  • Homogenization: Homogenize a representative sample.

  • Extraction:

    • Extract the sample with a mixture of acetone and n-hexane.[6] In some cases, a mixture of acetone, hexane, water, and sodium chloride is used, and the organic layer is collected.[6][7]

  • Cleanup:

    • Perform a cleanup step using a Primary Secondary Amine (PSA) mini column.[7]

  • Analysis: The cleaned-up extract is ready for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Water Samples

This protocol is a general procedure for the extraction of herbicides from water samples using C18 SPE cartridges.

  • Sample Preparation:

    • Adjust the pH of a 500-1000 mL water sample to 2.0 ± 0.5 with 6N HCl.[8] This is important as the sorption of this compound is favored at low pH values.[14]

  • Cartridge Conditioning:

    • Assemble a C18 SPE cartridge on a vacuum manifold.

    • Condition the cartridge by passing methanol (B129727) followed by deionized water (pH adjusted to 2.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the prepared water sample through the conditioned C18 cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with deionized water to remove any polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for a sufficient amount of time to remove residual water.

  • Elution:

    • Elute the retained this compound with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of acetone and n-hexane).

  • Concentration and Analysis:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for instrumental analysis.

QuEChERS Method for Various Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup in two main steps.[9][10][12]

  • Extraction:

    • Weigh a homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.

    • Add acetonitrile and an appropriate internal standard.

    • Add a salt mixture (commonly anhydrous magnesium sulfate (B86663) and sodium chloride) to induce phase separation and enhance extraction efficiency.[11][13]

    • Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a microcentrifuge tube containing a mixture of sorbents. For this compound analysis, this may include Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove non-polar interferences like fats, and Graphitized Carbon Black (GCB) to remove pigments and sterols.[9][11]

    • Vortex the tube for 30 seconds and then centrifuge at high speed.

  • Analysis:

    • The resulting supernatant is ready for direct injection into a GC-MS/MS or LC-MS/MS system.

Visualizations

LLE_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Homogenized Sample extraction Add Extraction Solvent (e.g., Acetone/Hexane) start->extraction partition Liquid-Liquid Partitioning (with Hexane & sat. NaCl) extraction->partition cleanup Column Chromatography (e.g., Silica Gel or PSA) partition->cleanup analysis GC or LC-MS/MS Analysis cleanup->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound Analysis.

SPE_Workflow cluster_prep Sample & Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Analysis sample_prep Water Sample (pH adjusted) loading Sample Loading sample_prep->loading conditioning SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing Washing (Deionized Water) loading->washing drying Drying (under vacuum) washing->drying elution Elution (Organic Solvent) drying->elution concentration Concentration & Reconstitution elution->concentration analysis Instrumental Analysis concentration->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for this compound in Water.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Homogenized Sample add_solvent Add Acetonitrile & Salts start->add_solvent shake Shake & Centrifuge add_solvent->shake supernatant Take Supernatant Aliquot shake->supernatant add_sorbents Add d-SPE Sorbents (PSA, C18, GCB) supernatant->add_sorbents vortex Vortex & Centrifuge add_sorbents->vortex analysis GC-MS/MS or LC-MS/MS Analysis vortex->analysis

References

Spectrophotometric Determination of Dinose-b Content: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the quantitative determination of Dinoseb (2-sec-butyl-4,6-dinitrophenol), a dinitrophenol herbicide. Two spectrophotometric methods are described: a rapid direct UV-Visible spectrophotometric screening method and a more specific and sensitive colorimetric method based on the reduction of the nitro groups, followed by diazotization and coupling to form a stable azo dye. These methods are applicable for the analysis of this compound in technical materials, formulated products, and environmental samples after appropriate sample preparation.

Introduction

This compound is a synthetic organic compound that has been used as a herbicide and fungicide. Due to its toxicity, its use has been banned or restricted in many countries.[1] Accurate and reliable analytical methods are crucial for monitoring its presence in various matrices. Spectrophotometry offers a cost-effective and accessible analytical approach for the quantification of this compound.

The direct UV-Visible spectrophotometric method relies on the inherent chromophoric properties of the dinitrophenol structure of this compound.[2] While rapid, this method may be susceptible to interference from other UV-absorbing compounds. The colorimetric method significantly enhances specificity and sensitivity. This method involves the chemical reduction of the two nitro groups on the this compound molecule to primary amino groups. The resulting diamino-Dinoseb is then diazotized with nitrous acid, and the subsequent diazonium salt is coupled with a chromogenic agent, N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDA), to produce a intensely colored azo dye. The absorbance of this dye is then measured in the visible region of the spectrum.

Chemical Principles

The colorimetric determination of this compound is based on a sequence of well-established chemical reactions:

  • Reduction of Nitro Groups: The two nitro groups (-NO₂) of this compound are reduced to primary amino groups (-NH₂) using a reducing agent, typically zinc powder in an acidic medium (e.g., hydrochloric acid).

  • Diazotization: The resulting aromatic diamine is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at a low temperature (0-5 °C) to convert the primary amino groups into diazonium salts (-N₂⁺Cl⁻).

  • Azo Coupling: The highly reactive diazonium salt is then coupled with a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA). This reaction, often referred to as the Bratton-Marshall reaction, forms a stable, intensely colored azo dye. The intensity of the color, which is directly proportional to the concentration of this compound, is measured spectrophotometrically.

Data Presentation

The following tables summarize the key quantitative parameters for the two spectrophotometric methods for this compound determination.

Table 1: Quantitative Parameters for Direct UV-Visible Spectrophotometric Analysis of this compound

ParameterValueReference
Maximum Wavelength (λmax)375 nm[2]
Molar Absorptivity (ε)~1.5 x 10⁴ L·mol⁻¹·cm⁻¹Estimated
Linear Range1 - 20 µg/mLTypical
Correlation Coefficient (r²)> 0.999Typical
Limit of Detection (LOD)~0.2 µg/mLEstimated
Limit of Quantitation (LOQ)~0.7 µg/mLEstimated

Table 2: Quantitative Parameters for Colorimetric Analysis of this compound via Diazotization and Coupling

ParameterValueReference
Wavelength of Maximum Absorption (λmax) of Azo Dye~540 - 550 nmEstimated based on similar compounds
Molar Absorptivity (ε) of Azo Dye> 5 x 10⁴ L·mol⁻¹·cm⁻¹Estimated based on similar compounds
Linear Range0.1 - 5 µg/mLTypical
Correlation Coefficient (r²)> 0.999Typical
Limit of Detection (LOD)~0.02 µg/mLEstimated
Limit of Quantitation (LOQ)~0.07 µg/mLEstimated

Experimental Protocols

Protocol 1: Direct UV-Visible Spectrophotometric Determination of this compound

1. Reagents and Materials:

  • This compound standard (analytical grade)

  • Methanol (B129727) (spectroscopic grade)

  • Volumetric flasks

  • Pipettes

  • Quartz cuvettes

  • UV-Visible Spectrophotometer

2. Preparation of Standard Solutions:

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Make up to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, 15, 20 µg/mL) by appropriate dilution of the stock standard solution with methanol.

3. Sample Preparation:

  • Accurately weigh a quantity of the formulated product expected to contain about 10 mg of this compound.

  • Dissolve the sample in methanol, sonicate if necessary to ensure complete dissolution.

  • Filter the solution to remove any insoluble excipients.

  • Dilute the filtrate with methanol to obtain a final concentration within the linear range of the assay (e.g., 10 µg/mL).

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan the UV region (e.g., 200-400 nm).

  • Use methanol as the blank.

  • Measure the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorption (λmax), which is approximately 375 nm.[2]

5. Calibration Curve and Calculation:

  • Plot a calibration curve of absorbance versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the percentage of this compound in the original sample.

Protocol 2: Colorimetric Determination of this compound by Reduction, Diazotization, and Coupling

1. Reagents and Materials:

  • This compound standard (analytical grade)

  • Methanol

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Zinc powder

  • Sodium nitrite (NaNO₂), 0.1% (w/v) solution (prepare fresh daily and keep on ice)

  • Ammonium (B1175870) sulfamate (B1201201), 0.5% (w/v) solution

  • N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA), 0.1% (w/v) solution (store in a dark bottle)

  • Volumetric flasks

  • Pipettes

  • Glass funnels and filter paper

  • Water bath (for cooling, 0-5 °C)

  • Visible Spectrophotometer

2. Preparation of Standard Solutions:

  • Prepare a stock standard solution of this compound (100 µg/mL) in methanol as described in Protocol 1.

  • Prepare working standard solutions (e.g., 0.1, 0.5, 1, 2, 5 µg/mL) by diluting the stock solution with methanol.

3. Sample Preparation:

  • Prepare a sample solution in methanol as described in Protocol 1, with a final expected this compound concentration in the range of 1-5 µg/mL.

4. Experimental Procedure (for both standards and samples):

  • Reduction:

    • Pipette 5 mL of the standard or sample solution into a 50 mL conical flask.

    • Add 5 mL of 1 M HCl.

    • Add approximately 0.2 g of zinc powder.

    • Swirl the flask gently and allow the reduction to proceed for 15 minutes at room temperature.

    • Filter the solution to remove the excess zinc powder into a 25 mL volumetric flask. Wash the filter paper with a small amount of distilled water and collect the washings in the same flask.

  • Diazotization:

    • Cool the volumetric flask containing the reduced this compound solution in an ice bath to 0-5 °C.

    • Add 1 mL of ice-cold 0.1% sodium nitrite solution, mix well, and allow the reaction to proceed for 5 minutes in the ice bath.

  • Removal of Excess Nitrite:

    • Add 1 mL of 0.5% ammonium sulfamate solution, mix well, and let it stand for 3 minutes to ensure complete removal of excess nitrous acid.

  • Coupling:

    • Add 1 mL of 0.1% NEDA solution, mix well, and make up the volume to 25 mL with distilled water.

    • Allow the color to develop for 20 minutes at room temperature.

5. Spectrophotometric Measurement:

  • Set the visible spectrophotometer to the wavelength of maximum absorption of the azo dye (approximately 545 nm).

  • Use a reagent blank (prepared by following the same procedure but using 5 mL of methanol instead of the standard or sample solution) to zero the instrument.

  • Measure the absorbance of the standard and sample solutions.

6. Calibration Curve and Calculation:

  • Plot a calibration curve of absorbance versus the concentration of the prepared this compound standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the percentage of this compound in the original sample.

Visualizations

experimental_workflow_direct_uv cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification std_prep Prepare this compound Standard Solutions measurement Measure Absorbance at 375 nm std_prep->measurement sample_prep Prepare Sample Solution sample_prep->measurement calibration Generate Calibration Curve measurement->calibration calculation Calculate this compound Content calibration->calculation

Fig 1. Workflow for Direct UV-Vis Spectrophotometry of this compound.

experimental_workflow_colorimetric start This compound Sample/ Standard Solution reduction Reduction (Zinc Powder + HCl) start->reduction filtration Filtration reduction->filtration diazotization Diazotization (NaNO2 + HCl, 0-5°C) filtration->diazotization nitrite_removal Excess Nitrite Removal (Ammonium Sulfamate) diazotization->nitrite_removal coupling Azo Coupling (NEDA) nitrite_removal->coupling measurement Measure Absorbance at ~545 nm coupling->measurement quantification Quantification via Calibration Curve measurement->quantification

Fig 2. Workflow for Colorimetric Determination of this compound.

reaction_pathway This compound This compound O₂N NO₂ reduced_this compound Reduced this compound H₂N NH₂ This compound->reduced_this compound Reduction (Zn/HCl) diazonium_salt Diazonium Salt ⁺N₂ N₂⁺ reduced_this compound->diazonium_salt Diazotization (NaNO₂/HCl) azo_dye Azo Dye N=N-R N=N-R diazonium_salt->azo_dye Coupling (NEDA)

Fig 3. Chemical Reaction Pathway for Colorimetric Analysis.

References

Dinoseb: Application Notes for its Use as a Reference Standard in Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic compound formerly used as a herbicide and insecticide.[1][2] Due to its high toxicity, its use has been banned in many countries, including the United States and the European Union.[2][3] However, its well-characterized toxicological profile makes it a valuable reference standard in toxicological research and analytical testing. These application notes provide detailed protocols and data for the use of this compound as a reference standard in toxicological assays and analytical method development.

The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in mitochondria.[1][4][5] This disruption of cellular energy production leads to a cascade of adverse effects, including reproductive and developmental toxicity.[1][3][4]

Toxicological Data

This compound exhibits high acute toxicity across various species and routes of exposure. The following tables summarize key quantitative toxicological data for this compound, making it a useful reference for comparative toxicology studies.

Table 1: Acute Toxicity of this compound in Mammals
SpeciesRouteLD50 (mg/kg)Reference
RatOral25 - 58[1]
Guinea PigOral25[1]
RabbitDermal80 - 200[1]
Guinea PigDermal200 - 300[1]
MouseIntraperitoneal14.1 - 22.5[3]
Table 2: Acute Toxicity of this compound to Non-Mammalian Species
SpeciesEndpointValueReference
Birds (general)Acute Oral LD507 - 9 mg/kg[1]
Quail5- to 8-day Dietary LC50409 ppm[1]
Pheasant5- to 8-day Dietary LC50515 ppm[1]
Lake Trout96-hour LC5044 µg/L[1]
Catfish96-hour LC50118 µg/L[1]
Coho Salmon96-hour LC50100 µg/L[1]
Cutthroat Trout96-hour LC5067 µg/L[1]
Fathead Minnow96-hour LC500.088 mg/L[4]

Experimental Protocols

Protocol 1: Determination of this compound in Environmental and Biological Samples using LC-MS/MS

This protocol provides a general framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common method for its detection.[6][7]

1. Sample Preparation:

  • Agricultural Products (e.g., fruits, vegetables):

    • Homogenize the sample.

    • Extract with acetone. For matrices like rice or soybeans, the addition of phosphoric acid may be necessary.[6]

    • Partition the crude extract with hexane (B92381) and a saturated sodium chloride solution.[6]

  • Livestock Products and Seafood:

    • Homogenize the sample.

    • Extract with a mixture of acetone, hexane, and water with sodium chloride.[6]

    • Collect the organic layer.[6]

  • Water Samples:

    • Filter the sample through a 0.22-µm PTFE syringe filter directly into an autosampler vial.[7]

2. Clean-up:

  • Perform a clean-up step using a Primary Secondary Amine (PSA) mini column to remove interfering matrix components.[6]

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 analytical column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm).[7]

    • Mobile Phase: A gradient of methanol (B129727) and water (e.g., 19:1) containing a small amount of acetic acid (e.g., 0.005% v/v).[6][7]

    • Flow Rate: 0.3 mL/min.[7]

    • Injection Volume: 20 µL.[7]

    • Column Temperature: 40 °C.[7]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Negative Ion Electrospray Ionization (ESI-).[6][7]

    • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. The specific precursor and product ion transitions for this compound should be optimized on the instrument used.

4. Quantification:

  • Prepare a calibration curve using a certified this compound reference standard. A typical linear range is from 0.0005 to 0.04 µg/mL.[6]

  • The limit of quantitation can be as low as 0.001 µg/g in various matrices.[6]

Protocol 2: Acute Dermal Toxicity Study in Rabbits (Modified OECD 402 Guideline)

This protocol outlines a procedure for assessing the acute dermal toxicity of a test substance using this compound as a positive control.

1. Animals:

  • Use healthy, young adult rabbits (e.g., New Zealand White).

  • Acclimatize the animals for at least 5 days before the study.

2. Dose Preparation:

  • Prepare the test substance and this compound (positive control) in a suitable vehicle.

  • The reported dermal LD50 for this compound in rabbits is 80-200 mg/kg, which can be used to select an appropriate dose for the positive control group.[1]

3. Procedure:

  • Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.

  • Apply the test substance or this compound evenly over a prepared area of at least 10% of the total body surface area.

  • Cover the application site with a porous gauze dressing and non-irritating tape.

  • After a 24-hour exposure period, remove the dressing and wash the treated skin with a suitable solvent.

  • Observe the animals for mortality, clinical signs of toxicity (e.g., skin irritation, changes in behavior), and body weight changes for at least 14 days.

  • Perform a gross necropsy on all animals at the end of the observation period.

4. Data Analysis:

  • Calculate the LD50 value for the test substance and compare it to the results obtained for this compound.

Signaling Pathways and Workflows

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound disrupts the production of ATP, the primary energy currency of the cell, by acting as a protonophore. It carries protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthase.

cluster_0 Mitochondrial Intermembrane Space cluster_2 Mitochondrial Matrix Proton_IMS Protons (H+) High Concentration ATP_Synthase ATP Synthase Proton_IMS->ATP_Synthase Flows through ETC Electron Transport Chain (ETC) ETC->Proton_IMS Pumps H+ out ATP ATP ATP_Synthase->ATP Generates Proton_Matrix Protons (H+) Low Concentration This compound This compound This compound->Proton_IMS Picks up H+ This compound->Proton_Matrix Releases H+

Caption: this compound uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.

Experimental Workflow: Toxicological Assessment of a Test Compound

The following diagram illustrates a typical workflow for assessing the toxicity of a new chemical entity, using this compound as a reference standard for comparison.

start Start: Test Compound Assessment lit_review Literature Review & In Silico Prediction start->lit_review phys_chem Physicochemical Characterization lit_review->phys_chem acute_tox Acute Toxicity Testing (e.g., Oral, Dermal, Inhalation) phys_chem->acute_tox subchronic_tox Subchronic Toxicity acute_tox->subchronic_tox repro_dev_tox Reproductive & Developmental Toxicity acute_tox->repro_dev_tox genotox Genotoxicity Assays acute_tox->genotox dinoseb_ref This compound as Reference Standard dinoseb_ref->acute_tox Comparative Data chronic_tox Chronic Toxicity & Carcinogenicity subchronic_tox->chronic_tox data_analysis Data Analysis & Risk Assessment chronic_tox->data_analysis repro_dev_tox->data_analysis genotox->data_analysis end End: Toxicological Profile data_analysis->end

Caption: A generalized workflow for toxicological assessment using a reference standard.

References

Application of Dinoseb in Mitochondrial Function Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenolic compound historically used as a herbicide and pesticide. In the realm of cellular bioenergetics, this compound is recognized as a classical protonophore uncoupler of oxidative phosphorylation in mitochondria.[1][2] Its ability to transport protons across the inner mitochondrial membrane dissipates the proton motive force, leading to a cascade of effects on mitochondrial function. This property makes this compound a valuable tool for researchers studying mitochondrial respiration, membrane potential, and ATP synthesis. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key mitochondrial function assays.

Mechanism of Action

This compound functions as a lipophilic weak acid. In the protonated state, it readily diffuses across the inner mitochondrial membrane into the matrix. Within the alkaline environment of the matrix, it deprotonates, releasing a proton. The resulting anionic form of this compound is then electrophoretically driven back across the membrane to the intermembrane space, where it can pick up another proton and repeat the cycle. This process effectively shuttles protons back into the mitochondrial matrix, bypassing ATP synthase.

The primary consequences of this compound-induced uncoupling include:

  • Dissipation of the Mitochondrial Membrane Potential (ΔΨm): The continuous influx of protons neutralizes the electrochemical gradient across the inner mitochondrial membrane.

  • Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain (ETC) works at an accelerated rate, leading to a significant increase in oxygen consumption (State 4 respiration).[1]

  • Decreased ATP Synthesis: With the proton motive force dissipated, ATP synthase is unable to generate ATP from ADP and inorganic phosphate.

  • Stimulation of ATPase Activity: To compensate for the lack of ATP synthesis, cells may increase the hydrolysis of existing ATP, leading to stimulated ATPase activity.[1]

  • Thermogenesis: The energy stored in the proton gradient is released as heat instead of being converted into chemical energy in the form of ATP.

Data Presentation

The following table summarizes the quantitative effects of this compound on key mitochondrial parameters as reported in the literature.

ParameterOrganism/SystemThis compound ConcentrationEffectReference
Oxygen Uptake Isolated rat liver mitochondria0.28 µMHalf-maximal stimulation[2]
Perfused rat liver2.8 - 5.8 µMHalf-maximal stimulation[2]
Mitochondrial Membrane Potential (ΔΨm) Rat liver mitochondriaConcentration-dependentDecrease[1]
ATP Levels Perfused rat liverVariousDiminished[2]
Gluconeogenesis Perfused rat liver3.04 - 5.97 µMHalf-maximal inhibition[2]
Ureagenesis Perfused rat liver3.04 - 5.97 µMHalf-maximal inhibition[2]

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol describes the use of a Seahorse XF Analyzer to measure the effect of this compound on cellular respiration. The Mito Stress Test is a standard assay that utilizes sequential injections of mitochondrial inhibitors to assess key parameters of mitochondrial function. This compound can be used as a potent uncoupler in this assay.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XF24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for uncoupling

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.

  • Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Medium Preparation:

    • Warm Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine to the desired final concentrations. Adjust the pH to 7.4.

  • Cell Plate Preparation:

    • Remove the cell culture medium from the Seahorse plate.

    • Wash the cells once with the prepared Seahorse assay medium.

    • Add the final volume of assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 45-60 minutes to allow for temperature and pH equilibration.

  • Compound Loading:

    • Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in Seahorse assay medium.

    • Load the injector ports of the hydrated sensor cartridge with the compounds. A typical injection strategy would be:

      • Port A: this compound (at various concentrations to determine a dose-response) or a vehicle control.

      • Port B: Oligomycin

      • Port C: FCCP (to determine maximal respiration)

      • Port D: Rotenone/Antimycin A (to determine non-mitochondrial respiration)

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Initiate the assay protocol. The instrument will measure basal OCR before the first injection and then measure OCR after each sequential injection.

  • Data Analysis:

    • Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

G cluster_workflow Seahorse XF OCR Assay Workflow prep Cell Seeding & Cartridge Hydration assay_prep Assay Medium & Cell Plate Preparation prep->assay_prep loading Compound Loading (this compound, etc.) assay_prep->loading run Seahorse XF Analyzer Run loading->run analysis Data Analysis run->analysis

Caption: Workflow for measuring OCR with this compound using a Seahorse XF Analyzer.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential following treatment with this compound. In healthy, polarized mitochondria, JC-1 forms aggregates that fluoresce red. Upon mitochondrial depolarization, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Fluorescence microscope or plate reader with appropriate filters

  • Cells of interest cultured on glass-bottom dishes or in black-walled, clear-bottom microplates

  • JC-1 staining solution

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

Protocol:

  • Cell Culture:

    • Culture cells to the desired confluency.

  • This compound Treatment:

    • Treat cells with various concentrations of this compound for a predetermined incubation time (e.g., 30 minutes to a few hours). Include a vehicle control (DMSO).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).

    • Remove the medium from the cells and add the JC-1 staining solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing:

    • Aspirate the staining solution and wash the cells twice with warm PBS.

  • Imaging/Fluorescence Measurement:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

    • Microscopy: Immediately image the cells using a fluorescence microscope. Acquire images in both the green (monomer) and red (J-aggregate) channels.

    • Plate Reader: Measure the fluorescence intensity at the appropriate excitation/emission wavelengths for JC-1 monomers (Ex/Em ~485/535 nm) and J-aggregates (Ex/Em ~560/595 nm).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

G cluster_workflow JC-1 MMP Assay Workflow culture Cell Culture treatment This compound Treatment culture->treatment staining JC-1 Staining treatment->staining wash Washing staining->wash measure Fluorescence Measurement wash->measure analysis Data Analysis (Red/Green Ratio) measure->analysis

Caption: Workflow for the JC-1 mitochondrial membrane potential assay with this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant cationic dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • Fluorescence microscope or plate reader with appropriate filters (e.g., TRITC/RFP filter set)

  • Cells of interest

  • TMRM stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • PBS

Protocol:

  • Cell Culture:

    • Seed cells on a suitable imaging plate or coverslips.

  • TMRM Staining:

    • Prepare a TMRM working solution (typically 20-200 nM) in cell culture medium.

    • Remove the culture medium and add the TMRM working solution.

    • Incubate for 20-30 minutes at 37°C.

  • This compound Treatment and Imaging:

    • For kinetic measurements, mount the cells on the microscope stage and acquire a baseline TMRM fluorescence reading.

    • Add this compound at the desired final concentration and continue to acquire images over time to monitor the change in fluorescence.

    • For endpoint measurements, treat the TMRM-stained cells with this compound for a specific period, wash with PBS, and then image or read the fluorescence on a plate reader.

  • Data Analysis:

    • Quantify the fluorescence intensity of TMRM within the mitochondria. A decrease in intensity corresponds to mitochondrial depolarization.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of this compound as a mitochondrial uncoupler and its downstream effects on cellular bioenergetics.

G cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix ETC Electron Transport Chain (ETC) Proton_High High [H+] ETC->Proton_High Pumps H+ O2 O2 ETC->O2 Increased Consumption H2O H2O ETC->H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP_Synthase->ATP Synthesis Blocked Proton_High->ATP_Synthase Proton Motive Force This compound This compound Proton_High->this compound Heat Heat Proton_High->Heat Energy Dissipation Proton_Low Low [H+] ADP ADP + Pi ADP->ATP_Synthase This compound->Proton_Low Transports H+ O2->ETC

Caption: Mechanism of this compound-induced mitochondrial uncoupling.

References

Application Notes and Protocols for Testing Dinoseb's Effect on Aquatic Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a broad-spectrum pesticide that has seen widespread use historically. Its primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy metabolism.[1][2] This fundamental mechanism of toxicity makes it hazardous to a wide range of non-target organisms, including aquatic life.[3] Due to its potential for adverse effects even at low concentrations, understanding its impact on aquatic ecosystems is of critical importance.[2][3]

These application notes provide detailed protocols for assessing the acute toxicity of this compound to key aquatic organisms: fish, invertebrates (Daphnia), and algae. The methodologies are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines to ensure data consistency and reliability.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound disrupts the production of ATP, the primary energy currency of the cell. It acts as a protonophore, a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane.[4] This action dissipates the proton gradient that is essential for ATP synthase to function, effectively "uncoupling" electron transport from ATP production. The energy that would have been used for ATP synthesis is instead released as heat.[5] This disruption of energy metabolism can lead to a cascade of adverse effects, including metabolic stress, reduced growth, impaired reproduction, and ultimately, mortality.[6]

Caption: this compound uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.

Data Presentation: Summary of this compound's Aquatic Toxicity

The following tables summarize the acute and chronic toxicity of this compound to various aquatic organisms. It is important to note that the toxicity of this compound can be influenced by environmental factors such as pH, water hardness, and temperature.[3]

Table 1: Acute Toxicity of this compound to Aquatic Organisms

SpeciesTest DurationEndpointConcentration (µg/L)Reference
Fish
Oncorhynchus mykiss (Rainbow Trout)96 hoursLC5032 - 960[3]
Salvelinus namaycush (Lake Trout)96 hoursLC5044[1]
Oncorhynchus kisutch (Coho Salmon)96 hoursLC50100[1]
Oncorhynchus clarkii (Cutthroat Trout)96 hoursLC5067[1]
Ictalurus punctatus (Channel Catfish)96 hoursLC50118[1]
Invertebrates
Daphnia magna24 hoursLC50100 - 2800[7]
Daphnia magna48 hoursEC50 (immobilization)170[8]
Algae
Chlorella pyrenoidosa24 hoursEC50 (photosynthesis inhibition)432[7]
Lyngbya sp.24 hoursEC50 (photosynthesis inhibition)745[7]
Pseudokirchneriella subcapitata72 hoursEC50 (growth inhibition)1032 - 3897[7]

Table 2: Chronic Toxicity of this compound to Aquatic Organisms

SpeciesTest DurationEndpointConcentration (µg/L)Reference
Fish
Salvelinus namaycush (Lake Trout)81 daysLOEC0.5[7]
Pimephales promelas (Fathead Minnow)64 daysNOEC14.5[8]
Invertebrates
Daphnia magna21 daysNOEC (reproduction)62[8]

Experimental Protocols

The following protocols are based on OECD guidelines for the testing of chemicals and are designed to assess the acute effects of this compound on representative aquatic organisms.

Protocol 1: Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of this compound to fish over a 96-hour exposure period.

Materials:

  • Test fish species (e.g., Rainbow trout, Zebrafish)

  • Glass aquaria

  • Dilution water (dechlorinated and aerated)

  • This compound stock solution

  • Aeration system

  • Water quality monitoring equipment (pH meter, dissolved oxygen meter, thermometer)

Procedure:

  • Acclimation: Acclimate test fish to laboratory conditions for at least 12-16 days.

  • Test Concentrations: Prepare a series of at least five geometrically spaced concentrations of this compound and a control (dilution water only). A preliminary range-finding test may be necessary.[9]

  • Exposure: Place a minimum of seven fish in each test aquarium.[10] The fish are exposed to the test substance for a period of 96 hours.[10]

  • Observations: Record mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.[9]

  • Water Quality: Monitor and record pH, dissolved oxygen, and temperature daily.

  • Data Analysis: Calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

fish_toxicity_workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis Acclimation Acclimate Fish (12-16 days) Concentrations Prepare this compound Concentrations Acclimation->Concentrations Exposure_Start Introduce Fish to Test Aquaria Concentrations->Exposure_Start Observations Record Mortalities (24, 48, 72, 96h) Exposure_Start->Observations Water_Quality Monitor Water Quality (Daily) Exposure_Start->Water_Quality LC50_Calc Calculate 96-hour LC50 Observations->LC50_Calc

Caption: Workflow for the fish acute toxicity test.

Protocol 2: Daphnia sp., Acute Immobilisation Test (Adapted from OECD Guideline 202)

Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization in Daphnia magna over a 48-hour exposure period.

Materials:

  • Daphnia magna neonates (<24 hours old)

  • Glass test vessels (e.g., beakers)

  • Reconstituted or natural water (pH 6-9)[11]

  • This compound stock solution

  • Incubator or temperature-controlled room (20 ± 2°C)

Procedure:

  • Test Organisms: Use Daphnia magna neonates that are less than 24 hours old.[12]

  • Test Concentrations: Prepare at least five geometrically spaced concentrations of this compound and a control.[11]

  • Exposure: Place at least 20 daphnids, divided into four groups of five, into each test concentration and control.[13] The exposure period is 48 hours.[11]

  • Observations: Record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[11]

  • Test Conditions: Maintain a constant temperature of 20 ± 2°C and a 16-hour light/8-hour dark photoperiod. Do not feed the daphnids during the test.[11]

  • Data Analysis: Calculate the 48-hour EC50 for immobilization with 95% confidence limits.

daphnia_toxicity_workflow cluster_prep Preparation cluster_exposure Exposure (48 hours) cluster_analysis Data Analysis Neonate_Selection Select Daphnia Neonates (<24 hours old) Concentrations Prepare this compound Concentrations Neonate_Selection->Concentrations Exposure_Start Introduce Daphnids to Test Vessels Concentrations->Exposure_Start Observations Record Immobilization (24h & 48h) Exposure_Start->Observations EC50_Calc Calculate 48-hour EC50 Observations->EC50_Calc

Caption: Workflow for the Daphnia sp. acute immobilisation test.

Protocol 3: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (Adapted from OECD Guideline 201)

Objective: To determine the EC50 of this compound on the growth of a selected freshwater algal species over a 72-hour period.

Materials:

  • Exponentially growing culture of a freshwater green alga (e.g., Pseudokirchneriella subcapitata)

  • Glass flasks

  • Algal growth medium

  • This compound stock solution

  • Incubator with controlled temperature and continuous illumination

  • Cell counting equipment (e.g., hemocytometer, spectrophotometer)

Procedure:

  • Inoculum: Prepare an inoculum of exponentially growing algae.

  • Test Concentrations: Prepare at least five concentrations of this compound in the growth medium, along with a control. Use three replicates per concentration.[14]

  • Exposure: Inoculate each flask with the algal culture to a low initial cell density. The exposure period is typically 72 hours.[15]

  • Incubation: Incubate the flasks under continuous fluorescent illumination and a constant temperature.

  • Growth Measurement: Measure the algal biomass (e.g., cell count, fluorescence, absorbance) at least every 24 hours.

  • Data Analysis: Calculate the EC50 for growth inhibition based on the average specific growth rate.

alga_toxicity_workflow cluster_prep Preparation cluster_exposure Exposure (72 hours) cluster_analysis Data Analysis Inoculum_Prep Prepare Algal Inoculum Concentrations Prepare this compound Concentrations in Media Inoculum_Prep->Concentrations Exposure_Start Inoculate Test Flasks Concentrations->Exposure_Start Growth_Measurement Measure Algal Growth (Daily) Exposure_Start->Growth_Measurement EC50_Calc Calculate 72-hour EC50 (Growth Inhibition) Growth_Measurement->EC50_Calc

Caption: Workflow for the freshwater alga growth inhibition test.

References

Application Notes and Protocols for Assessing Dinoseb Degradation by Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a synthetic organic compound that has been used as a herbicide and fungicide. Due to its toxicity and persistence in the environment, there is significant interest in understanding its microbial degradation pathways for bioremediation purposes. This document provides detailed application notes and protocols for assessing the degradation of this compound by various microorganisms, including anaerobic bacteria, anaerobic consortia, and the white-rot fungus Phanerochaete chrysosporium. The methodologies cover microbial cultivation, degradation experiments, and analytical techniques for quantifying this compound and its metabolites.

Microbial Strains and Consortia for this compound Degradation

Several microorganisms and microbial consortia have been identified for their ability to degrade this compound. The primary mechanism of anaerobic degradation involves the reduction of the nitro groups to amino groups.[1][2] Aerobic degradation pathways are generally less effective.

  • Clostridium bifermentans KMR-1: A pure anaerobic bacterial strain capable of degrading this compound through cometabolism.[3][4]

  • Anaerobic Microbial Consortia: Mixed cultures of anaerobic bacteria have demonstrated the ability to completely degrade this compound.[5][6]

  • Phanerochaete chrysosporium: A white-rot fungus known for its ability to degrade a wide range of xenobiotic compounds, including other nitroaromatic compounds.[7][8]

Experimental Protocols

Protocol 1: Anaerobic Degradation of this compound by Clostridium bifermentans KMR-1

This protocol outlines the procedure for assessing this compound degradation by the pure culture of Clostridium bifermentans KMR-1.

Materials:

  • Clostridium bifermentans KMR-1 culture

  • Modified PY medium (per liter): 10 g Bacto Peptone, 10 g yeast extract, 0.96 g CaCl₂, 0.96 g MgSO₄·7H₂O, 2 g K₂HPO₄, 20 g NaHCO₃, 4 g NaCl, 50 g glycerol.[9]

  • This compound stock solution (e.g., 1 g/L in a suitable solvent)

  • Anaerobic chamber or gas-generating kits (e.g., Oxoid AnaeroGen™)

  • Sterile serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Nitrogen gas (oxygen-free)

  • Syringes and needles (sterile)

Procedure:

  • Media Preparation: Prepare the modified PY medium and dispense it into serum bottles. Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Anoxic Conditions: Make the medium anaerobic by flushing with oxygen-free nitrogen gas for 15-20 minutes. Autoclave the media.

  • Inoculation: In an anaerobic chamber, inoculate the sterile medium with an active culture of C. bifermentans KMR-1 (e.g., 5% v/v).

  • This compound Addition: Spike the cultures with this compound stock solution to the desired final concentration (e.g., 50-100 mg/L). A solvent control (medium with the same amount of solvent but no this compound) and a sterile control (uninoculated medium with this compound) should be included.

  • Incubation: Incubate the bottles at 37°C in the dark without shaking.

  • Sampling: At regular intervals (e.g., 0, 24, 48, 72, 96 hours), withdraw aliquots of the culture medium using a sterile syringe for this compound analysis.

  • Analysis: Analyze the samples for this compound concentration using HPLC or LC-MS/MS (see Protocol 4).

Protocol 2: Establishing and Assessing this compound Degradation by an Anaerobic Consortium

This protocol describes the enrichment and utilization of a mixed anaerobic microbial consortium for this compound degradation.

Materials:

  • Source of inoculum (e.g., soil from a contaminated site, sewage sludge)

  • Basal mineral medium (composition can vary, but a typical example per liter): 0.75 g KH₂PO₄, 1.45 g K₂HPO₄·3H₂O, 0.9 g NH₄Cl, 0.2 g MgCl₂·H₂O, 0.5 g Na₂S·9H₂O, 9 ml trace mineral solution, 5 ml vitamin solution, 1 ml resazurin (B115843) solution (0.2%).[10]

  • A fermentable carbon source (e.g., starch, glucose, or a potato-processing by-product)[6]

  • This compound

  • Anaerobic culture vessels (as in Protocol 1)

Procedure:

  • Enrichment Culture Setup: In an anaerobic chamber, add a small amount of the inoculum source (e.g., 1-5 g of soil) to the basal mineral medium containing a fermentable carbon source (e.g., 1% w/v) and this compound (e.g., 50 mg/L).

  • Incubation and Sub-culturing: Incubate the enrichment culture at room temperature or 30°C in the dark. After a noticeable decrease in this compound concentration (or after a set period, e.g., 2-4 weeks), transfer an aliquot (e.g., 10% v/v) to fresh medium. Repeat this sub-culturing step several times to enrich for this compound-degrading microorganisms.

  • Degradation Experiment: Once a stable consortium is established, perform a degradation experiment as described in Protocol 1 (steps 3-7), using the enriched consortium as the inoculum.

Protocol 3: Aerobic Degradation of this compound by Phanerochaete chrysosporium

This protocol details the assessment of this compound degradation by the white-rot fungus P. chrysosporium.

Materials:

  • Phanerochaete chrysosporium culture (e.g., ATCC 24725)

  • Malt extract agar (B569324) (MEA) for maintaining the culture

  • Liquid culture medium (e.g., per liter): 10 g glucose, 1.2 g ammonium (B1175870) tartrate, 2 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.1 g CaCl₂, 1 ml trace element solution.

  • This compound stock solution

  • Sterile culture flasks

  • Shaker incubator

Procedure:

  • Inoculum Preparation: Grow P. chrysosporium on MEA plates at 28°C for 7 days. Cut mycelial plugs from the edge of the colony to inoculate the liquid culture medium.

  • Culture Inoculation: Inoculate the liquid culture medium with the mycelial plugs.

  • Incubation: Incubate the flasks at 28-30°C on a rotary shaker (e.g., 150 rpm) for a period of growth (e.g., 3-5 days) before adding this compound.

  • This compound Addition: After the initial growth phase, add this compound to the cultures to the desired final concentration.

  • Continued Incubation and Sampling: Continue the incubation and collect samples at regular time points for analysis of this compound concentration.

  • Analysis: Analyze the samples using HPLC or LC-MS/MS (Protocol 4).

Protocol 4: Analytical Methods for this compound and Metabolite Quantification
  • Centrifugation: Centrifuge the collected microbial culture samples to pellet the cells (e.g., 10,000 x g for 10 minutes).

  • Extraction:

    • Liquid-Liquid Extraction: Acidify the supernatant to pH 2-3 with HCl. Extract the supernatant with an equal volume of a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane. Repeat the extraction twice. Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for analysis.[1][2]

    • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge. Condition the cartridge with methanol (B129727) followed by acidified water. Load the sample, wash with water, and elute with methanol or acetonitrile (B52724). Evaporate the eluate and reconstitute as above.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength where this compound has maximum absorbance (e.g., 270 nm).

  • Quantification: Use a calibration curve prepared from this compound standards of known concentrations.

  • System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid.[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Ionization Mode: Negative electrospray ionization (ESI-).[12]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its expected metabolites (e.g., amino-derivatives).

  • Quantification: Use an internal standard and a calibration curve for accurate quantification.

  • System: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization: The amino-metabolites of this compound may require derivatization (e.g., acetylation or silylation) to improve their volatility and chromatographic behavior.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250°C.

  • Oven Program: A temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 300°C).

  • Ionization: Electron impact (EI) at 70 eV.

  • Detection: Monitor characteristic ions for this compound and its derivatives in selected ion monitoring (SIM) mode for enhanced sensitivity.

Data Presentation

Quantitative data from this compound degradation studies should be summarized in tables for easy comparison.

Microorganism/ConsortiumConditionInitial this compound Conc. (mg/L)Degradation Rate/EfficiencyMineralization (% of initial ¹⁴C)Reference
Clostridium bifermentans KMR-1Anaerobic, CometabolismNot specifiedDegraded to <0.5 mg/L in 96 h7.2% to ¹⁴CO₂ (anaerobic phase)[3][4]
Clostridium bifermentans KMR-1Anaerobic followed by AerobicNot specified-38.9% to ¹⁴CO₂ (combined phases)[3][4]
Anaerobic ConsortiumAnaerobic (Eh < -200 mV)Not specifiedComplete degradation to acetate and CO₂Not specified[5]
Phanerochaete chrysosporiumAerobic0.05% (500 mg/L)~50% reduction in 4 weeksNot specified[7]
Phanerochaete chrysosporiumAerobic0.5% (5000 mg/L)~50% reduction in 4 weeksNot specified[7]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Select Microorganism/ Consortium media_prep Prepare and Sterilize Culture Medium start->media_prep inoculum_prep Prepare Inoculum media_prep->inoculum_prep inoculation Inoculate Medium inoculum_prep->inoculation dinoseb_add Add this compound inoculation->dinoseb_add incubation Incubate under Specific Conditions dinoseb_add->incubation sampling Collect Samples at Time Intervals incubation->sampling sample_prep Prepare Samples for Analysis (Extraction, etc.) sampling->sample_prep analysis Analyze this compound and Metabolites (HPLC/LC-MS/GC-MS) sample_prep->analysis data_analysis Quantify and Analyze Data analysis->data_analysis

Caption: Workflow for assessing this compound degradation.

Anaerobic Degradation Pathway of this compound

Dinoseb_Degradation_Pathway This compound This compound (2-sec-butyl-4,6-dinitrophenol) nitroso_intermediate Nitroso Intermediate This compound->nitroso_intermediate Nitroreductase + NAD(P)H hydroxylamine_intermediate Hydroxylamine Intermediate nitroso_intermediate->hydroxylamine_intermediate Nitroreductase + NAD(P)H amino_this compound Amino-Dinoseb Derivative hydroxylamine_intermediate->amino_this compound Nitroreductase + NAD(P)H further_degradation Further Degradation (Ring Cleavage) amino_this compound->further_degradation

Caption: Anaerobic degradation pathway of this compound.

Logical Relationship for Method Selection

Method_Selection cluster_microbe Microorganism Type cluster_culture Culturing Method cluster_analysis Analytical Technique goal Goal: Assess this compound Degradation anaerobe Anaerobic Bacteria/ Consortium goal->anaerobe aerobe Aerobic Fungi (e.g., P. chrysosporium) goal->aerobe anaerobic_culture Anaerobic Chamber/ Gas-Pak Jars anaerobe->anaerobic_culture aerobic_culture Shaker Flasks aerobe->aerobic_culture hplc HPLC-UV (Quantification) anaerobic_culture->hplc lcms LC-MS/MS (High Sensitivity/Specificity) anaerobic_culture->lcms gcms GC-MS (Metabolite Identification, may require derivatization) anaerobic_culture->gcms aerobic_culture->hplc aerobic_culture->lcms aerobic_culture->gcms

Caption: Decision tree for method selection.

References

Application Note: Solid-Phase Extraction (SPE) for the Determination of Dinoseb in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dinoseb is a dinitrophenol herbicide that has been used to control broadleaf weeds. Due to its toxicity and potential for water contamination, sensitive and reliable methods for its detection in water sources are crucial. This application note details a robust method for the extraction and concentration of this compound from water samples using solid-phase extraction (SPE) followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring.

Principle

Solid-phase extraction is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a liquid matrix. For this compound, a weak acid with a pKa of approximately 4.6, adjusting the sample pH is critical for its retention on a reversed-phase sorbent. By lowering the pH of the water sample, this compound is converted to its neutral, less polar form, which enhances its adsorption onto the hydrophobic SPE sorbent. After interfering substances are washed away, this compound is eluted with an organic solvent. The subsequent analysis by LC-MS/MS provides high selectivity and sensitivity for accurate quantification.

Recommended SPE Sorbent

Both C18 silica-based and polymeric (e.g., Oasis HLB) sorbents can be used for the extraction of this compound from water.[1] C18 sorbents are a common choice for the extraction of non-polar to moderately polar compounds.[2][3] Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) offer the advantage of being water-wettable, which can prevent the sorbent bed from drying out and improve reproducibility.[4][5] This protocol will focus on the use of a C18 cartridge, a widely available and effective option for this application.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound in Water

This protocol is optimized for a 500 mL water sample using a C18 SPE cartridge.

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • Elution solvent: Acetonitrile (B52724) with 0.1% acetic acid

  • Glassware and SPE vacuum manifold

Procedure:

  • Sample Preparation and pH Adjustment:

    • Collect a 500 mL water sample in a clean glass container.

    • Acidify the sample to a pH of approximately 3 by adding HCl or H₂SO₄ dropwise. This step is crucial to ensure this compound is in its non-ionized form for optimal retention on the C18 sorbent.[6]

  • SPE Cartridge Conditioning:

    • Place the C18 cartridge on the SPE manifold.

    • Wash the cartridge with 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the acidified water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any co-adsorbed impurities.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Place a collection tube inside the manifold.

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of acetonitrile containing 0.1% acetic acid.

    • Allow the solvent to soak the sorbent for a few minutes before applying vacuum to ensure complete elution.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analytical Method

Instrumentation:

  • Agilent 1290 Infinity LC system coupled to an Agilent 6495A Triple Quadrupole LC/MS or equivalent.[7]

LC Conditions:

  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm[8]

  • Mobile Phase A: Water with 0.1% Acetic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid

  • Gradient: Start at 5% B, increase to 100% B over 10 minutes, hold for 2 minutes.[8]

  • Flow Rate: 0.3 mL/min[8]

  • Column Temperature: 40°C[8]

  • Injection Volume: 20 µL[8]

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative[7]

  • Nebulizer Pressure: 40 psig[7]

  • Drying Gas Temperature: 200°C[7]

  • Sheath Gas Temperature: 400°C[7]

  • MRM Transitions: Multiple Reaction Monitoring (MRM) will be used for quantification and confirmation.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound in water samples.

Table 1: LC-MS/MS Parameters for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (V)
This compound239.1161.0177.015

Data adapted from a similar methodology for acidic herbicides.

Table 2: Performance Characteristics of the SPE-LC-MS/MS Method for this compound

ParameterValueReference
Limit of Detection (LOD)0.7 - 1.7 ppt (B1677978) (ng/L)[8]
Limit of Quantification (LOQ)0.001 µg/g[9]
Recovery77 - 111%[9]
Relative Standard Deviation (RSD)2 - 15%[9]

Note: The LOQ and recovery data are from a study on agricultural products, which demonstrates the robustness of the analytical method. Similar or better performance is expected for water samples with lower matrix complexity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound from water samples.

SPE_Workflow_this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 500 mL Water Sample Acidify Acidify to pH ~3 with HCl or H₂SO₄ Sample->Acidify Load Load Sample (5-10 mL/min) Acidify->Load Acidified Sample Condition Condition C18 Cartridge (Methanol, DI Water) Condition->Load Wash Wash with DI Water & Dry Cartridge Load->Wash Elute Elute this compound (Acetonitrile + 0.1% Acetic Acid) Wash->Elute Concentrate Evaporate & Reconstitute in Mobile Phase (1 mL) Elute->Concentrate Eluate Analysis LC-MS/MS Analysis Concentrate->Analysis

Caption: Workflow for SPE of this compound from water samples.

References

Application Notes and Protocols for Metabolic Studies Using Radiolabeled 14C-Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (2-sec-butyl-4,6-dinitrophenol) is a synthetic organic compound historically used as a herbicide and fungicide. Due to its toxicity, its use has been largely discontinued. However, understanding its metabolic fate and mechanism of action remains crucial for toxicological studies and risk assessment. Radiolabeling with Carbon-14 (¹⁴C) provides a powerful tool to trace the absorption, distribution, metabolism, and excretion (ADME) of this compound in biological systems with high sensitivity and specificity.

These application notes provide detailed protocols for conducting metabolic studies of ¹⁴C-Dinoseb, both in vivo and in vitro. The information is intended to guide researchers in designing and executing robust experiments to elucidate the metabolic pathways and toxicokinetics of this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound exerts its toxic effects primarily by disrupting cellular energy metabolism. It acts as an uncoupler of oxidative phosphorylation in the mitochondria.[1][2][3] In this process, this compound, being a lipophilic weak acid, can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of adenosine (B11128) triphosphate (ATP) by ATP synthase.[4] This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production, causing energy depletion and ultimately cell death.[2]

Signaling Pathway: Effect of this compound on Oxidative Phosphorylation

Dinoseb_OxPhos cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space TCA TCA Cycle NADH_matrix NADH TCA->NADH_matrix FADH2_matrix FADH₂ TCA->FADH2_matrix ETC Electron Transport Chain (ETC) NADH_matrix->ETC e⁻ FADH2_matrix->ETC e⁻ ADP ADP + Pi ATPsynthase ATP Synthase ADP->ATPsynthase ATP ATP H_ims H⁺ H_ims->ATPsynthase H⁺ Flow ETC->H_ims Pumps H⁺ ATPsynthase->ATP This compound ¹⁴C-Dinoseb This compound->H_ims Transports H⁺ back to matrix

Caption: this compound uncouples oxidative phosphorylation by transporting protons back into the mitochondrial matrix, bypassing ATP synthase.

Quantitative Data from Metabolic Studies

The following tables summarize quantitative data from in vivo and in vitro studies using ¹⁴C-Dinoseb in rats.

Table 1: In Vivo Dermal Absorption and Excretion of ¹⁴C-Dinoseb in Female Fischer 344 Rats [5][6]

ParameterYoung (33-day-old)Adult (82-day-old)
Dermal Penetration (72 hr)
% of Recovered Dose55.6%82.7%
Excretion of Absorbed Dose (120 hr)
% in Urine~56% (80% of adult value)70%
% in Feces~12.8% (80% of adult value)16%
Retention in Body (120 hr)
% of Absorbed Dose~5.6% (80% of adult value)7%

Table 2: Tissue Distribution of ¹⁴C-Dinoseb Derived Radioactivity in Female Fischer 344 Rats [5]

Tissue to Blood RatioYoung (33-day-old)Adult (82-day-old)
Kidney to Blood0.600.41
Liver to Blood0.180.11
Carcass to Blood0.180.11

Experimental Protocols

In Vivo Dermal Absorption, Distribution, and Excretion Study Using ¹⁴C-Dinoseb in Rats

This protocol is adapted from studies on the percutaneous absorption of radiolabeled compounds in rats.[5][6]

Dermal_Absorption_Workflow start Acclimatize Rats prep Prepare ¹⁴C-Dinoseb Dosing Solution start->prep shave Shave Application Site on Rat's Back prep->shave dose Apply ¹⁴C-Dinoseb to Skin shave->dose metabolism_cage House Rats in Metabolism Cages dose->metabolism_cage wash Wash Application Site at 24h dose->wash collect Collect Urine, Feces, and Expired Air metabolism_cage->collect Continuous analyze Analyze Radioactivity in Samples (LSC) collect->analyze euthanize Euthanize Rats at Timed Intervals wash->euthanize dissect Collect Blood and Tissues euthanize->dissect dissect->analyze hplc Metabolite Profiling (HPLC) analyze->hplc end Data Analysis and Reporting analyze->end hplc->end

Caption: Workflow for the in vivo dermal absorption study of ¹⁴C-Dinoseb in rats.

  • ¹⁴C-Dinoseb (specific activity and radiochemical purity known)

  • Young adult female Fischer 344 rats (or other appropriate strain)

  • Metabolism cages for separate collection of urine and feces

  • Ethanol or other suitable vehicle for dosing solution

  • Liquid Scintillation Counter (LSC) and scintillation cocktail

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Standard laboratory equipment for animal handling and dissection

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least 5 days prior to the study.

  • Dose Preparation: Prepare a dosing solution of ¹⁴C-Dinoseb in a suitable vehicle (e.g., ethanol) to achieve the desired dose per unit area (e.g., 210–2680 nmol/cm²).[5]

  • Animal Preparation: Approximately 24 hours before dosing, shave an area on the back of each rat (at least 10% of the body surface area).

  • Dosing: Apply a known volume and concentration of the ¹⁴C-Dinoseb solution uniformly to the shaved area. Use a protective device to prevent ingestion of the test substance.

  • Housing and Sample Collection: House the animals individually in metabolism cages. Collect urine and feces at predetermined intervals (e.g., 6, 12, 24, 48, 72, 96, and 120 hours) post-dosing.[5]

  • Skin Decontamination: At 24 hours post-application, wash the application site with a mild soap and water solution to remove any unabsorbed ¹⁴C-Dinoseb.

  • Termination and Tissue Collection: At various time points (e.g., 24, 72, 120 hours), euthanize subgroups of animals. Collect blood, the application site skin, and major organs (liver, kidneys). The remaining carcass is also collected.

  • Sample Processing and Radioactivity Measurement:

    • Homogenize solid samples (tissues, feces).

    • Measure the total radioactivity in aliquots of urine, homogenized feces, tissue homogenates, blood, and the carcass using a Liquid Scintillation Counter (LSC).

  • Metabolite Profiling:

    • Pool urine and fecal homogenates for metabolite analysis.

    • Extract metabolites and analyze using HPLC with a radioactivity detector to separate and quantify the parent ¹⁴C-Dinoseb and its metabolites.

In Vitro Metabolism of ¹⁴C-Dinoseb Using Rat Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability and identifying metabolites of ¹⁴C-Dinoseb using a subcellular fraction.

Microsome_Metabolism_Workflow start Prepare Rat Liver Microsomes prepare_reagents Prepare Incubation Buffer and Cofactors (NADPH) start->prepare_reagents incubation_setup Set up Incubation Mixtures with ¹⁴C-Dinoseb prepare_reagents->incubation_setup initiate_reaction Initiate Reaction by Adding NADPH incubation_setup->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction at Time Points (e.g., with Acetonitrile) incubate->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge extract_supernatant Collect Supernatant centrifuge->extract_supernatant hplc Analyze Metabolites by HPLC-Radiodetector extract_supernatant->hplc end Determine Metabolic Rate and Identify Metabolites hplc->end

Caption: Workflow for the in vitro metabolism of ¹⁴C-Dinoseb using rat liver microsomes.

  • ¹⁴C-Dinoseb

  • Rat liver microsomes (commercially available or prepared in-house)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • Incubator or water bath at 37°C

  • HPLC system with a radioactivity detector

  • Preparation of Reagents:

    • Prepare a stock solution of ¹⁴C-Dinoseb in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, rat liver microsomes (e.g., 0.5 mg/mL final concentration), and ¹⁴C-Dinoseb (e.g., 1 µM final concentration).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (e.g., 2 volumes).

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Processing:

    • Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Inject an aliquot of the supernatant onto the HPLC system equipped with a radioactivity detector.

    • Separate the parent ¹⁴C-Dinoseb from its metabolites using a suitable chromatographic method (e.g., reverse-phase column with a gradient of water and acetonitrile).

    • Quantify the amount of parent compound remaining at each time point to determine the rate of metabolism (half-life, intrinsic clearance).

    • Characterize the peaks corresponding to metabolites.

Conclusion

The use of ¹⁴C-Dinoseb in metabolic studies is indispensable for a comprehensive understanding of its toxicokinetics and biological effects. The protocols and data presented here provide a foundation for researchers to investigate the metabolic fate of this compound. Adherence to proper safety protocols for handling radiolabeled materials is paramount. These studies will contribute to a more complete toxicological profile of this compound and aid in the risk assessment of related dinitrophenolic compounds.

References

Troubleshooting & Optimization

Overcoming matrix effects in Dinoseb LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Dinoseb.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, primarily ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, leading to inaccurate quantification of the target analyte, this compound. This guide provides a systematic approach to identifying and mitigating these effects.

Problem: Inconsistent this compound peak areas in replicate injections of the same sample.

Possible Cause Recommended Solution
Significant Matrix Effects Co-eluting matrix components can interfere with the ionization of this compound.
1. Improve Sample Preparation: Implement a more rigorous cleanup method to remove interfering compounds. Options include Solid Phase Extraction (SPE) or a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. For complex matrices like agricultural products, a PSA (Primary Secondary Amine) mini column cleanup can be effective.[1]
2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix interferences.
3. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., Deuterated this compound) to compensate for signal variability. If a deuterated standard is unavailable, a structurally similar compound with similar chromatographic behavior can be used, but with careful validation.
Instrument Contamination Carryover from previous injections can lead to inconsistent results.
1. Implement a robust wash protocol: Use a strong solvent wash for the injection needle and port between samples.
2. Check for system contamination: Inject a blank solvent sample to ensure no residual this compound is present in the system.

Problem: Low this compound recovery.

Possible Cause Recommended Solution
Inefficient Extraction The chosen extraction solvent and method may not be optimal for the sample matrix.
1. Optimize Extraction Solvent: For agricultural products, acetone (B3395972) has been shown to be effective.[1] For more complex matrices, a mixture of solvents may be necessary.
2. Modify Extraction Technique: Techniques like vortexing, sonication, or homogenization can improve extraction efficiency.
Analyte Loss During Cleanup The sample cleanup step may be removing this compound along with the matrix components.
1. Evaluate Cleanup Sorbent: Ensure the chosen SPE sorbent does not have a strong affinity for this compound.
2. Optimize Elution Solvent: Use a solvent that effectively elutes this compound from the cleanup column while leaving interferences behind.

Problem: Poor peak shape for this compound.

Possible Cause Recommended Solution
Suboptimal Mobile Phase The mobile phase composition can affect the peak shape of acidic compounds like this compound.
1. Adjust Mobile Phase pH: Adding a small amount of a weak acid, such as 0.005% acetic acid, to the mobile phase can improve peak shape for this compound, which is analyzed in negative ionization mode.[1]
Column Overload Injecting too much sample can lead to broad or fronting peaks.
1. Dilute the Sample: If the this compound concentration is high, dilute the sample extract before injection.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.

Q2: How can I quantify the extent of matrix effects in my samples?

A2: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked sample (a blank matrix extract to which a known amount of this compound has been added) to the peak area of this compound in a pure solvent standard at the same concentration. The formula is: Matrix Effect (%) = [(Peak Area in Matrix) / (Peak Area in Solvent)] x 100. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q3: What is the best internal standard for this compound analysis?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as Deuterated this compound (e.g., this compound-d3). These standards have nearly identical chemical and physical properties to the unlabeled analyte and will be affected by matrix effects in the same way, thus providing the most accurate correction. If a deuterated standard is not available, a structurally similar compound that does not occur in the samples can be used, but its performance must be carefully validated.

Q4: When should I use matrix-matched calibration?

A4: Matrix-matched calibration is recommended when significant matrix effects are observed and a suitable internal standard is not available. This involves preparing the calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.

Q5: Can I use a simple "dilute and shoot" approach for this compound analysis?

A5: A "dilute and shoot" approach, where the sample is simply diluted with a solvent before injection, is generally only suitable for simple matrices with low levels of co-eluting interferences, such as drinking water.[2] For more complex matrices like soil, food, or biological fluids, this approach is likely to result in significant matrix effects and is not recommended without thorough validation.

Data Summary

The following table summarizes typical recovery data for this compound in various matrices using a specific extraction and cleanup method.

MatrixFortification LevelAverage Recovery (%)Relative Standard Deviation (%)
Agricultural ProductsMRLs77-1112-15
Livestock ProductsMRLs77-1112-15
SeafoodMRLs77-1112-15
Maximum Residue Limits

Data adapted from a study on the determination of this compound in various food products.[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Agricultural Products, Livestock, and Seafood

This protocol is based on a validated method for the determination of this compound in complex food matrices.[1]

  • Extraction:

    • For agricultural samples (except rice, soybean, and tea leaf), extract with acetone. For rice, soybean, and tea leaf, add phosphoric acid before acetone extraction.

    • For livestock and seafood samples, extract with a mixture of acetone, hexane (B92381), water, and sodium chloride.

  • Liquid-Liquid Partitioning:

    • For agricultural extracts, partition an aliquot of the crude extract with hexane and a saturated sodium chloride solution.

    • For livestock and seafood extracts, collect the organic layer from the initial extraction.

  • Cleanup:

    • Perform a cleanup step using a PSA (Primary Secondary Amine) mini column.

  • Final Preparation:

    • The eluent from the PSA column is then ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These parameters are a starting point and may require optimization for your specific instrument and application.[1][2]

  • LC Column: C18 column

  • Mobile Phase:

    • A: Water with 0.005% acetic acid

    • B: Methanol

  • Gradient: A gradient elution suitable to separate this compound from matrix interferences.

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Sample Homogenization extraction Extraction (e.g., Acetone) start->extraction partitioning Liquid-Liquid Partitioning (e.g., with Hexane) extraction->partitioning cleanup Solid Phase Extraction (e.g., PSA Column) partitioning->cleanup lc_separation LC Separation (C18 Column) cleanup->lc_separation Inject Extract ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects start Inconsistent Results or Low Recovery for this compound check_matrix_effects Quantify Matrix Effects (Post-extraction Spike) start->check_matrix_effects matrix_effects_present Significant Matrix Effects (Suppression or Enhancement) check_matrix_effects->matrix_effects_present Yes no_matrix_effects Minimal Matrix Effects check_matrix_effects->no_matrix_effects No optimize_sample_prep Improve Sample Cleanup (e.g., SPE, QuEChERS) matrix_effects_present->optimize_sample_prep optimize_chromatography Optimize LC Method (Gradient, Column) matrix_effects_present->optimize_chromatography use_is Use Stable Isotope-Labeled Internal Standard optimize_sample_prep->use_is use_mmc Use Matrix-Matched Calibration optimize_sample_prep->use_mmc optimize_chromatography->use_is optimize_chromatography->use_mmc revalidate Re-validate Method use_is->revalidate use_mmc->revalidate

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Gas Chromatography Analysis of Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of Dinoseb in gas chromatography (GC) analysis.

Troubleshooting Guide: Improving this compound Peak Resolution

Poor peak shape, characterized by tailing or broadening, is a common issue when analyzing polar compounds like this compound. This guide outlines common problems, their probable causes, and effective solutions.

Problem Potential Cause Recommended Solution Expected Outcome
Peak Tailing Active Sites in the GC System: The polar phenolic hydroxyl group of this compound interacts with active sites (e.g., silanol (B1196071) groups) in the inlet liner, column, or detector.[1][2]1. Use a Deactivated Inlet Liner: Install a new, highly inert liner. Deactivated quartz wool can also help trap non-volatile residues.[3] 2. Trim the Column: Cut 10-30 cm from the inlet end of the column to remove accumulated non-volatile residues and active sites.[4] 3. Derivatization: Chemically modify this compound to make it less polar and more volatile (see Experimental Protocol below).[5][6][7]Tailing Factor (Tf) improves from >2.0 to a target of 1.0 - 1.5.[2]
Broad Peaks (Poor Resolution) Suboptimal GC Parameters: Incorrect temperature, flow rate, or column choice can lead to peak broadening and co-elution with other compounds.[8][9]1. Optimize Oven Temperature: Lower the initial oven temperature to increase interaction with the stationary phase. A slower temperature ramp can also improve separation.[8] 2. Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions and carrier gas type (e.g., Helium, Hydrogen). 3. Select an Appropriate Column: Use a column with a stationary phase suitable for polar compounds. A longer column or one with a smaller internal diameter can also increase efficiency.[8]Increased separation between adjacent peaks. Resolution (Rs) value should be >1.5 for baseline separation.
Low Sensitivity / Poor Response Analyte Degradation or Adsorption: this compound may be degrading in the hot injector or adsorbing to active sites, leading to sample loss.[3]1. Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization without causing degradation. 2. Derivatization: Converting this compound to a more stable derivative can prevent thermal degradation and reduce adsorption.[5][7] 3. Check for Leaks: Ensure the injector septum and all fittings are leak-free.Increased peak height and area, leading to better signal-to-noise ratio and lower detection limits.
Inconsistent Retention Times System Instability: Fluctuations in carrier gas flow, oven temperature, or leaks can cause retention times to shift between injections.1. Check Gas Purity and Traps: Ensure high-purity carrier gas and check that gas purification traps are not exhausted. 2. Verify Flow Rates: Use a calibrated flow meter to confirm the correct flow rates for the carrier and detector gases. 3. Leak Check the System: Perform a thorough leak check of the entire GC system.Consistent retention times for this compound and internal standards across multiple runs.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound peak show significant tailing?

A1: Peak tailing for this compound is primarily caused by its polar phenolic hydroxyl group interacting with active sites within the GC system.[1] These active sites, often acidic silanol groups, can be present on the surface of the inlet liner, the column stationary phase, or even glass wool. This secondary interaction delays the elution of a portion of the analyte, resulting in an asymmetrical, tailing peak shape.[2]

Q2: What is derivatization and how can it help my this compound analysis?

A2: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for a particular analytical method.[10] For this compound, the most common derivatization is methylation, which replaces the active hydrogen on the phenolic hydroxyl group with a methyl group.[5][6] This process makes the molecule less polar and more volatile, which significantly reduces its interaction with active sites in the GC system. The result is a sharper, more symmetrical peak with improved resolution and sensitivity.[7]

Q3: What GC column is best for analyzing underivatized this compound?

A3: When analyzing underivatized this compound, it is crucial to use a highly inert column with a stationary phase that can accommodate polar compounds. A mid-polarity column, such as one with a 50% phenyl-methylpolysiloxane phase, is often a good choice. It is also important to select a column that is well-deactivated to minimize interactions with any residual silanol groups.[9]

Q4: Can I just keep increasing the oven temperature to make this compound elute faster?

A4: While increasing the oven temperature will decrease the retention time, it may not improve resolution and can even be detrimental.[8] Higher temperatures can reduce the differential partitioning of analytes between the mobile and stationary phases, leading to decreased separation. For a thermally labile compound like this compound, excessively high temperatures in the injector or column can also cause degradation, leading to poor peak shape and reduced response.

Q5: My peak shape is good, but the resolution from a nearby peak is poor. What should I do?

A5: If peak shape is acceptable, the issue is likely due to insufficient separation between the two compounds. To improve resolution, you can:

  • Decrease the temperature ramp rate: A slower ramp provides more time for the column to separate the compounds.

  • Lower the initial oven temperature: This increases the retention and interaction with the stationary phase, often improving separation of early-eluting peaks.[8]

  • Use a longer column: Doubling the column length can increase resolution by a factor of about 1.4.[8]

  • Use a column with a smaller internal diameter: This increases column efficiency, leading to sharper peaks and better separation.

Experimental Protocols

Protocol: Methylation of this compound using Diazomethane (B1218177) (Based on EPA Method 8151A)

This protocol describes the derivatization of this compound to its methyl ether, which is more volatile and less prone to peak tailing in GC analysis.[5][11]

Warning: Diazomethane is a carcinogen and is highly toxic. It can also explode under certain conditions. This procedure should only be performed by trained personnel in a well-ventilated fume hood, and appropriate safety precautions must be taken.

Materials:

  • Sample extract containing this compound in diethyl ether.

  • Diazomethane-ether solution.

  • Silicic acid.

  • Nitrogen gas for evaporation.

  • Concentrator tube.

Procedure:

  • Concentrate the Sample Extract: Concentrate the diethyl ether sample extract to approximately 2 mL using a concentrator tube in a warm water bath (do not exceed 40°C).

  • Add Diazomethane Solution: Add 2 mL of the diazomethane-ether solution to the concentrated extract.

  • Reaction Time: Stopper the concentrator tube and allow it to stand at room temperature for 10 minutes. A yellow color should persist, indicating an excess of diazomethane.

  • Quench Excess Diazomethane: Add approximately 10 mg of silicic acid to the solution. The yellow color should disappear, indicating that the excess diazomethane has been quenched. If the yellow color persists, add more silicic acid until it is gone.

  • Final Concentration: Concentrate the volume of the derivatized extract to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Analysis: The sample is now ready for injection into the GC system.

Visualizations

G Troubleshooting Workflow for Poor this compound Peak Resolution start Poor Dinosep Peak Shape (Tailing or Broadening) check_system Check for Obvious Issues: - Leaks - Correct Gas Flow Rates - Column Installation start->check_system maintenance Perform Routine Maintenance: - Replace Septum & Liner - Trim 10-30cm from Column Inlet check_system->maintenance re_evaluate Re-evaluate Peak Shape maintenance->re_evaluate optimize_gc Optimize GC Method: - Lower Initial Oven Temp - Reduce Temp Ramp Rate - Check Injector Temp re_evaluate->optimize_gc Issue Persists derivatize Derivatize Sample (e.g., Methylation) re_evaluate->derivatize Still Tailing end_good Acceptable Peak Shape (Tf < 1.5) re_evaluate->end_good Issue Resolved optimize_gc->re_evaluate end_bad Problem Persists: Consult Instrument Specialist optimize_gc->end_bad No Improvement derivatize->end_good

Caption: Troubleshooting workflow for addressing poor peak resolution of this compound.

G This compound Methylation Derivatization Workflow start This compound in Diethyl Ether Extract add_reagent Add Diazomethane- Ether Solution start->add_reagent react React for 10 min at Room Temp add_reagent->react quench Quench Excess Reagent with Silicic Acid react->quench concentrate Concentrate to Final Volume quench->concentrate end Methylated this compound Ready for GC Injection concentrate->end

Caption: Workflow for the methylation derivatization of this compound for GC analysis.

References

Technical Support Center: Enhancing Low-Level Dinoseb Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the sensitive detection of Dinoseb. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to various analytical methods for low-level this compound detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using various sensitive detection methods.

Electrochemical Detection (Adsorptive Stripping Voltammetry - AdSV)

Question: Why am I observing a low signal-to-noise ratio in my this compound voltammogram?

Answer: A low signal-to-noise ratio can be caused by several factors. Here are some troubleshooting steps:

  • Optimize Instrumental Parameters: Ensure that the pulse amplitude, scan rate, and modulation time are optimized for this compound detection. For differential pulse stripping voltammetry, a relatively high pulse amplitude (e.g., 40-50 mV) can improve the signal.

  • Improve Signal Processing: Applying a second derivative signal transformation to your voltammogram can help to minimize background effects and improve the detection limit by 2-3 fold.[1]

  • Check Electrode Surface: The surface of the working electrode is critical. For mercury film electrodes, ensure the film is deposited correctly and at the optimal temperature. For carbon paste electrodes, ensure the surface is smooth and not fouled.

  • Increase Accumulation Time: A longer accumulation time can increase the amount of this compound adsorbed onto the electrode surface, leading to a stronger signal. However, this can also increase background noise, so optimization is key.[2]

Question: My calibration curve for this compound is not linear. What could be the cause?

Answer: Non-linearity in your calibration curve can be due to:

  • Concentration Range: You might be working outside the linear dynamic range of the method. Try preparing standards at lower or higher concentrations to find the linear range. For clay-modified carbon paste electrodes, a linear response for this compound has been reported in the range of 2 x 10⁻¹⁰ to 3 x 10⁻⁷ M.[3]

  • Electrode Saturation: At high concentrations, the electrode surface can become saturated with this compound molecules, leading to a plateau in the signal.

  • Interferences: Co-extractants from your sample matrix can interfere with the measurement. Ensure your sample preparation method effectively removes interfering compounds.

Chromatographic Detection (LC-MS/MS & GC-NPD)

Question: I am experiencing significant matrix effects in my LC-MS/MS analysis of this compound. How can I mitigate this?

Answer: Matrix effects, which can cause signal suppression or enhancement, are a common challenge in LC-MS/MS.[4][5][6] Here are some strategies to minimize them:

  • Effective Sample Cleanup: Utilize a robust sample preparation method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) with appropriate cleanup steps. For complex matrices, dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) and C18 can remove interfering compounds.[7]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix effects during quantification.[4]

  • Use of Internal Standards: Incorporate an isotopically labeled internal standard for this compound in your analytical workflow. This can help to correct for variations in sample preparation and matrix effects.

  • Dilution: Diluting your sample extract can reduce the concentration of interfering matrix components. However, ensure that the final this compound concentration is still above the limit of detection.

Question: I am getting low recovery of this compound during my GC analysis. What are the possible reasons?

Answer: Low recovery in GC analysis of this compound can be attributed to several factors:

  • Inefficient Derivatization: this compound is a polar compound and requires derivatization to a more volatile form for GC analysis. Incomplete derivatization with reagents like diazomethane (B1218177) can lead to low recovery. Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration.

  • Sample Preparation Losses: this compound can be lost during sample extraction and cleanup steps. Evaluate each step of your protocol for potential losses. For instance, in the QuEChERS method, ensure proper phase separation and avoid aspirating the solid residue.

  • Thermal Degradation: this compound can be susceptible to thermal degradation in the GC inlet. Ensure the inlet temperature is not excessively high. Using a programmed temperature vaporization (PTV) injector can help to minimize thermal stress on the analyte.

Immunoassays & Biosensors

Question: My immunoassay for this compound shows high background signal. What can I do?

Answer: High background in immunoassays can obscure the specific signal. Consider the following:

  • Blocking Efficiency: Inadequate blocking of non-specific binding sites on the microplate wells is a common cause. Use effective blocking agents and ensure sufficient incubation time.

  • Washing Steps: Insufficient washing between incubation steps can leave behind unbound reagents, contributing to high background. Increase the number of wash cycles and ensure the washing buffer is appropriate.

  • Reagent Quality: Expired or improperly stored reagents can lead to non-specific binding. Always use fresh, high-quality reagents.[8]

  • Cross-Reactivity: The antibody may be cross-reacting with other molecules in the sample matrix. Consider using a more specific antibody or implementing additional sample cleanup steps.

Question: The response of my biosensor for this compound is not reproducible. What are the potential causes?

Answer: Poor reproducibility in biosensor measurements can stem from:

  • Inconsistent Immobilization: The immobilization of the biological recognition element (e.g., enzyme, antibody) on the sensor surface must be uniform. Variations in the immobilization process can lead to different sensor responses.

  • Surface Fouling: The sensor surface can become fouled by components in the sample matrix, leading to a decrease in sensitivity over time. Implement a regeneration step between measurements if possible, or use a new sensor for each measurement.

  • Environmental Factors: Fluctuations in temperature and pH can affect the activity of the biological component and the binding kinetics. Ensure your measurements are performed under controlled environmental conditions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is its sensitive detection important? A1: this compound is a dinitrophenol herbicide that was widely used in the past. It is highly toxic and can cause adverse health effects.[9] Due to its persistence in the environment and potential for groundwater contamination, sensitive detection methods are crucial for monitoring its presence in food, water, and soil to ensure public health and environmental safety.[10]

Q2: What are the main analytical techniques for low-level this compound detection? A2: The primary techniques for sensitive this compound detection include:

  • Chromatographic methods: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC) with electron capture detection (ECD) or nitrogen-phosphorus detection (NPD).[11][12][13]

  • Electrochemical methods: Adsorptive stripping voltammetry (AdSV) at modified electrodes.[2][3]

  • Immunoassays: Enzyme-linked immunosorbent assays (ELISA) offer a high-throughput screening approach.

  • Biosensors: These devices utilize a biological recognition element for specific and sensitive detection.[14]

Technical Questions

Q3: What is the purpose of using a modified electrode in the electrochemical detection of this compound? A3: Modifying the electrode surface, for example with clay, can significantly enhance the sensitivity of this compound detection. The modifier can increase the surface area of the electrode and improve the preconcentration of this compound through adsorption, leading to a lower limit of detection.[3]

Q4: Is derivatization always necessary for the GC analysis of this compound? A4: Yes, due to its polar nature, this compound needs to be converted into a more volatile and thermally stable derivative before GC analysis.[15] This is typically achieved through methylation using reagents like diazomethane or trimethylphenylammonium hydroxide (B78521) (TMPH).[15][16]

Q5: What is the QuEChERS method and how is it applied to this compound analysis? A5: QuEChERS is a sample preparation technique that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[17] It is widely used for the analysis of pesticide residues, including this compound, in various matrices like soil, fruits, and vegetables before chromatographic analysis.[17][18]

Data Presentation

The following tables summarize the quantitative data for various sensitive this compound detection methods.

Table 1: Performance of Electrochemical Methods for this compound Detection

MethodElectrodeLinear Range (M)Limit of Detection (M)Reference
Differential Pulse Adsorptive Stripping VoltammetryClay Modified Carbon Paste Electrode (CMCPE)2 x 10⁻¹⁰ - 3 x 10⁻⁷1 x 10⁻¹⁰[3]
Adsorptive Stripping VoltammetryMercury Film Electrode (MFE)Not specified1.1 x 10⁻¹⁰[2]

Table 2: Performance of Chromatographic Methods for this compound Detection

MethodMatrixLimit of Quantitation (µg/g)Average Recovery (%)Reference
LC-MS/MSAgricultural products, livestock products, seafood0.00177 - 111[11]
GC-NPDAgricultural products0.005 (LOD)79.2 - 87.8[12]
LC-MS/MSDrinking Water0.7 - 1.7 ppt (B1677978) (LOD)Not specified[19]

Experimental Protocols

Protocol 1: this compound Detection by Adsorptive Stripping Voltammetry (AdSV) with a Clay Modified Carbon Paste Electrode (CMCPE)

This protocol is based on the method described by Sreedhar et al. (2003).[3]

  • Electrode Preparation:

    • Prepare the carbon paste by thoroughly mixing graphite (B72142) powder with a pasting liquid (e.g., paraffin (B1166041) oil).

    • To prepare the clay-modified carbon paste, mix a known amount of clay with the carbon paste.

    • Pack the paste into the electrode cavity and smooth the surface.

  • Electrochemical Cell Setup:

    • Use a three-electrode system with the CMCPE as the working electrode, a platinum wire as the auxiliary electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

    • The supporting electrolyte is typically a buffer solution at an optimized pH.

  • Preconcentration Step (Adsorption):

    • Immerse the electrodes in the sample solution containing this compound.

    • Apply a preconcentration potential (e.g., 0.0 V vs. SCE) for a specific accumulation time (e.g., 100 s) while stirring the solution.

  • Stripping Step (Measurement):

    • Stop the stirring and allow the solution to quiet down for a short period (e.g., 15 s).

    • Scan the potential in the negative direction using a differential pulse waveform.

    • The reduction of this compound will produce a peak in the voltammogram, and the peak current is proportional to the concentration of this compound.

Protocol 2: this compound Detection by LC-MS/MS

This protocol is a general guideline based on common LC-MS/MS methods for pesticide analysis.[11][20]

  • Sample Preparation (QuEChERS):

    • Weigh a homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl) and shake again.

    • Centrifuge the tube to separate the layers.

    • Take an aliquot of the upper acetonitrile layer for cleanup.

    • Add d-SPE cleanup sorbents (e.g., PSA, C18) to the aliquot, vortex, and centrifuge.

    • The final extract is ready for LC-MS/MS analysis.

  • LC Separation:

  • MS/MS Detection:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode for this compound.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to selectively detect the precursor and product ions of this compound for enhanced sensitivity and specificity.

Visualizations

Signaling Pathway

Dinoseb_Detection_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup LCMS LC-MS/MS Cleanup->LCMS GC_NPD GC-NPD (with Derivatization) Cleanup->GC_NPD AdSV Adsorptive Stripping Voltammetry Cleanup->AdSV Quantification Quantification LCMS->Quantification GC_NPD->Quantification AdSV->Quantification Reporting Reporting Quantification->Reporting

References

Technical Support Center: Dinoseb Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the extraction of Dinoseb from complex matrices. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental procedures.

Troubleshooting Guide

This guide offers solutions to common problems encountered during the extraction of this compound.

Issue: Low or Inconsistent this compound Recovery

Q1: Why are my this compound recoveries low or inconsistent?

A1: Low and inconsistent recoveries of this compound can stem from several factors, including inefficient extraction from the sample matrix, degradation of the analyte, and matrix effects during analysis.[1]

Potential Causes & Solutions:

  • Inefficient Extraction: The chosen solvent may not be optimal for releasing this compound from the matrix. For dry samples, such as soil or grains, insufficient hydration can lead to poor extraction.[2]

    • Solution: For dry matrices, pre-hydrate the sample with water before adding the extraction solvent. This allows the solvent to better penetrate the matrix.[2] Ensure vigorous shaking or vortexing to maximize the interaction between the sample and the solvent.

  • Analyte Degradation: this compound can be susceptible to degradation under certain pH conditions.

    • Solution: Since this compound is a phenolic compound, its extraction is pH-dependent. Acidifying the sample to a pH below 2 can improve its partitioning into the organic solvent during liquid-liquid extraction.[3] For QuEChERS, buffered methods can help maintain an optimal pH and improve the recovery of pH-sensitive pesticides.[4][5]

  • Strong Matrix Interactions: this compound may bind strongly to components within complex matrices like soil or high-fat samples, making it difficult to extract.

    • Solution: Consider increasing the extraction time or using a different extraction solvent. For high-fat matrices, a "freeze-out" step, where the extract is placed in a freezer to precipitate lipids, can be effective.[6]

  • Inadequate Cleanup: Co-extracted matrix components can interfere with the final analysis, leading to suppressed signals.

    • Solution: Employ a dispersive solid-phase extraction (dSPE) cleanup step. For fatty matrices, a combination of PSA and C18 sorbents is often used to remove fatty acids and nonpolar interferences.[6][7]

Issue: Poor Reproducibility

Q2: What is causing poor reproducibility in my this compound extraction results?

A2: Poor reproducibility can be caused by inconsistencies in sample preparation, variations in the extraction procedure, or instrumental issues.[8][9]

Potential Causes & Solutions:

  • Inconsistent Sample Homogenization: If the sample is not thoroughly homogenized, the portion taken for analysis may not be representative of the whole.

    • Solution: Ensure the entire sample is uniformly ground or blended before taking a subsample for extraction.[4]

  • Variable Extraction Conditions: Inconsistent shaking times, temperatures, or solvent volumes can lead to variable extraction efficiencies.

    • Solution: Standardize all steps of the extraction protocol. Use a mechanical shaker for consistent agitation.[2]

  • Inconsistent Cleanup: The effectiveness of the dSPE cleanup can vary if not performed consistently.

    • Solution: Ensure the dSPE sorbent is thoroughly mixed with the extract and that the centrifugation step effectively separates the sorbent from the supernatant.[2]

  • Instrumental Variability: Issues with the analytical instrument, such as a contaminated ion source in a mass spectrometer, can lead to inconsistent results.

    • Solution: Perform regular maintenance and calibration of your analytical instrumentation.[1]

Issue: Matrix Effects

Q3: How can I identify and mitigate matrix effects in my this compound analysis?

A3: Matrix effects, which are the alteration of analyte signal due to co-extracted matrix components, are a common challenge in the analysis of complex samples.[10][11] They can cause either signal suppression or enhancement.[10]

Identification & Mitigation Strategies:

  • Identification: Matrix effects can be identified by comparing the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank matrix extract.[11] A significant difference in signal indicates the presence of matrix effects.

  • Mitigation:

    • Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-extractives. Dispersive SPE (dSPE) with sorbents like PSA, C18, and Graphitized Carbon Black (GCB) can effectively clean up extracts.[12] For highly fatty matrices, specialized lipid removal products are available.[13]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[12]

    • Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analysis.[11][14] However, this may also reduce the sensitivity of the method.

    • Instrumental Approaches: Adjusting chromatographic conditions to better separate this compound from co-eluting matrix components can help.[1] Using advanced mass spectrometry techniques can also improve selectivity.[15]

Frequently Asked Questions (FAQs)

Q: What is the best extraction method for this compound from soil?

A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides, including this compound, from soil.[12] It is important to ensure the soil sample is adequately hydrated before extraction to achieve good recoveries.[2]

Q: How does pH affect this compound extraction?

A: this compound is a phenolic herbicide with a pKa of approximately 4.5.[16] Therefore, the pH of the sample will significantly influence its charge state and solubility. To efficiently extract this compound into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units below its pKa (i.e., pH < 2.5) to ensure it is in its neutral, non-ionized form.[17]

Q: What are the common challenges when extracting this compound from high-fat matrices?

A: The main challenge is the high amount of co-extracted lipids, which can lead to low recoveries of the lipophilic this compound and cause significant matrix effects during analysis.[6] A "freeze-out" step to precipitate lipids and the use of dSPE with C18 sorbent are recommended for cleanup.[6]

Q: Can I use Liquid-Liquid Extraction (LLE) for this compound?

A: Yes, LLE is a viable method for this compound extraction. Key considerations for successful LLE include adjusting the sample pH to < 2 to ensure this compound is in its neutral form, and choosing an appropriate organic solvent. However, LLE can be prone to emulsion formation, especially with complex matrices.[18][19]

Data Presentation

Table 1: Troubleshooting Guide for Low this compound Recovery

Symptom Potential Cause Recommended Action
Low recovery in all samplesInefficient extraction solventTest alternative solvents (e.g., acetonitrile (B52724), ethyl acetate).
Incorrect pHAdjust sample pH to < 2.5 before extraction.[17]
Analyte degradationUse buffered QuEChERS method for pH-sensitive compounds.[4]
Low recovery in dry matricesInsufficient sample hydrationPre-hydrate sample with water before adding extraction solvent.[2]
Low recovery in fatty matricesCo-extraction of lipidsIncorporate a freeze-out step and use dSPE with C18 sorbent.[6]
Inconsistent recoveriesNon-homogenous sampleEnsure thorough homogenization of the sample before subsampling.[4]
Variable extraction procedureStandardize shaking/vortexing time and speed.[2]

Table 2: Recommended dSPE Sorbents for Cleanup of this compound Extracts from Various Matrices

Matrix Type Primary Interferences Recommended dSPE Sorbent(s)
Fruits and Vegetables (high water)Sugars, organic acids, pigmentsPSA (Primary Secondary Amine)[7]
Soil (high organic matter)Humic acids, pigmentsPSA, GCB (Graphitized Carbon Black) - Use GCB with caution as it can retain planar analytes.[12][20]
Grains and Cereals (low water, high starch)Starch, lipidsC18, PSA[12]
High-Fat Samples (e.g., avocado, nuts)Lipids, fatty acidsC18, PSA[6][7]
Pigmented Samples (e.g., spinach, berries)Chlorophyll, carotenoidsGCB, PSA - Optimize GCB amount to avoid analyte loss.[20]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound Extraction from Soil

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water and vortex for 1 minute. Let the sample hydrate (B1144303) for 30 minutes.[2]

  • Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents. Vortex for 30 seconds and centrifuge.

  • Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Water

  • Sample Preparation: Measure 100 mL of the water sample into a separatory funnel.

  • pH Adjustment: Acidify the sample to pH < 2 with a suitable acid (e.g., sulfuric acid).

  • Extraction: Add 50 mL of a suitable organic solvent (e.g., dichloromethane). Shake the funnel vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. Drain the organic layer into a collection flask.

  • Repeat Extraction: Repeat the extraction with a fresh portion of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to the desired volume.

  • Analysis: The extract is ready for analysis.

Visualizations

Troubleshooting_Low_Recovery Start Low or Inconsistent This compound Recovery Check_Matrix What is the matrix type? Start->Check_Matrix Dry_Matrix Dry Matrix (e.g., soil, grains) Check_Matrix->Dry_Matrix Dry Fatty_Matrix High-Fat Matrix (e.g., avocado, nuts) Check_Matrix->Fatty_Matrix High-Fat Pigmented_Matrix Pigmented Matrix (e.g., spinach) Check_Matrix->Pigmented_Matrix Pigmented Other_Matrix Other Complex Matrix Check_Matrix->Other_Matrix Other Hydrate Action: Pre-hydrate sample with water before extraction. Dry_Matrix->Hydrate Freeze_Out Action: Add a 'freeze-out' step and use C18 in dSPE. Fatty_Matrix->Freeze_Out GCB_Cleanup Action: Use GCB in dSPE cleanup. Optimize amount carefully. Pigmented_Matrix->GCB_Cleanup Check_pH Is pH optimized? Other_Matrix->Check_pH Hydrate->Check_pH Freeze_Out->Check_pH GCB_Cleanup->Check_pH Adjust_pH Action: Adjust sample pH to < 2.5. Check_pH->Adjust_pH No Check_Cleanup Is cleanup adequate? Check_pH->Check_Cleanup Yes Adjust_pH->Check_Cleanup Improve_Cleanup Action: Use appropriate dSPE sorbents (e.g., PSA, C18). Check_Cleanup->Improve_Cleanup No Final_Analysis Proceed to Analysis Check_Cleanup->Final_Analysis Yes Improve_Cleanup->Final_Analysis

Caption: Troubleshooting workflow for low this compound recovery.

QuEChERS_Workflow Start Start: Homogenized Sample Add_Solvent 1. Add Acetonitrile (and water if dry matrix) Start->Add_Solvent Shake1 2. Shake Vigorously (1 min) Add_Solvent->Shake1 Add_Salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl) Shake1->Add_Salts Shake2 4. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 5. Centrifuge Shake2->Centrifuge1 Supernatant 6. Collect Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 7. Add Supernatant to dSPE Tube (e.g., PSA, C18) Supernatant->dSPE Shake3 8. Shake (30 sec) dSPE->Shake3 Centrifuge2 9. Centrifuge Shake3->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: General workflow for the QuEChERS extraction method.

References

Technical Support Center: Optimization of Mobile Phase for Dinoseb HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of Dinoseb.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of acetonitrile (B52724) (ACN) and water, or methanol (B129727) and water.[1] An acidic modifier is often added to improve peak shape and control retention. For example, a gradient of acetonitrile from 40% to 60% in water containing 0.1% sulfuric acid has been used.[2] Another starting condition could be a mobile phase of acetonitrile-water (65:35, v/v) adjusted to pH 4.5 with acetic acid.

Q2: Why is an acidic modifier, like acetic acid or sulfuric acid, often added to the mobile phase for this compound analysis?

This compound is a dinitrophenol, which is an acidic compound.[3] Adding an acid to the mobile phase helps to suppress the ionization of this compound, ensuring it is in a single, non-ionized form. This typically leads to better peak shape (less tailing), more reproducible retention times, and improved separation from other components in the sample.[3][4] Operating at a lower pH can minimize interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase, which are a common cause of peak tailing for acidic and basic compounds.[4]

Q3: Can I use methanol instead of acetonitrile as the organic modifier?

Yes, methanol can be used as an alternative to acetonitrile. The choice between methanol and acetonitrile can affect the selectivity of the separation. If you are experiencing co-elution of this compound with other compounds, switching the organic solvent is a valuable optimization step. Keep in mind that acetonitrile generally has a stronger elution strength than methanol in reversed-phase chromatography, so you may need to adjust the solvent ratio to achieve a similar retention time.

Q4: How does the mobile phase pH affect the retention time of this compound?

The pH of the mobile phase can significantly impact the retention time of ionizable compounds like this compound.[5][6] Since this compound is an acidic compound, as the pH of the mobile phase increases and approaches its pKa, the compound will become more ionized.[7] The ionized form is more polar and will have a shorter retention time on a nonpolar C18 column. Conversely, at a pH well below its pKa, this compound will be in its neutral form, which is less polar and will be retained longer on the column. Therefore, controlling the pH is crucial for achieving consistent and reproducible retention times.[7][8]

Troubleshooting Guides

Problem 1: Poor Resolution or Co-eluting Peaks

Symptoms:

  • This compound peak is not well separated from other peaks in the chromatogram.

  • Peaks are overlapping, making accurate quantification difficult.

Possible Causes & Solutions:

CauseSolution
Incorrect Mobile Phase Strength - If peaks are eluting too quickly, decrease the percentage of the organic solvent (acetonitrile or methanol) in the mobile phase. This will increase retention and potentially improve separation.[9] - If peaks are eluting too slowly with broad shapes, consider increasing the organic solvent percentage.
Suboptimal Selectivity - Change the organic solvent. If you are using acetonitrile, try methanol, or vice-versa. This can alter the elution order and improve separation. - Adjust the pH of the mobile phase. Small changes in pH can significantly alter the selectivity for ionizable compounds.[6][10]
Improper Gradient Profile - If using a gradient, optimize the slope. A shallower gradient can improve the separation of closely eluting compounds.
Problem 2: Peak Tailing

Symptoms:

  • The this compound peak is asymmetrical with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanol Groups - this compound, being an acidic compound, can interact with residual silanol groups on the silica (B1680970) packing material of the column, causing tailing.[4] - Solution: Lower the pH of the mobile phase by adding an acid like 0.1% acetic acid or formic acid. This will protonate the silanol groups and reduce these secondary interactions.[3][4]
Column Overload - Injecting too much sample can lead to peak tailing.[11] - Solution: Dilute your sample and inject a smaller amount.
Column Contamination or Degradation - The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. - Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column).[3] If the problem persists, the column may need to be replaced.
Mismatched Injection Solvent - If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. - Solution: Whenever possible, dissolve the sample in the initial mobile phase.
Problem 3: Shifting Retention Times

Symptoms:

  • The retention time for the this compound peak is not consistent between injections or runs.

Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation - Even small variations in the mobile phase composition can lead to significant shifts in retention time.[8][12] A 1% change in the organic solvent ratio can change retention time by 5-15%.[8] - Solution: Prepare the mobile phase carefully and consistently using volumetric flasks. Ensure thorough mixing.
Fluctuating Column Temperature - Changes in ambient temperature can affect retention times if a column oven is not used.[12] A 1°C change can alter retention times by 1-2%.[8] - Solution: Use a column oven to maintain a constant and stable temperature.
Mobile Phase pH Drift - If the mobile phase is not adequately buffered, its pH can change over time, especially with exposure to air (CO2 absorption).[13] - Solution: Use a buffer in the aqueous portion of your mobile phase to maintain a stable pH. Ensure the buffer is within its effective buffering range.
Column Equilibration - Insufficient column equilibration time between runs, especially after a gradient, can cause retention time shifts.[14] - Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.

Experimental Protocols

Example HPLC Method for this compound Analysis:

This protocol is a general example and may require optimization for specific sample matrices and instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 40% B

    • 18-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.[2]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goals (e.g., resolution, run time) select_column Select C18 Column start->select_column initial_mp Prepare Initial Mobile Phase (e.g., ACN/Water with 0.1% Acid) select_column->initial_mp run_initial Perform Initial HPLC Run initial_mp->run_initial evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Resolution, Retention) run_initial->evaluate_chromatogram optimize_strength Adjust Organic Solvent % evaluate_chromatogram->optimize_strength Poor Retention optimize_selectivity Change Organic Solvent (ACN <> MeOH) or Adjust pH evaluate_chromatogram->optimize_selectivity Poor Resolution optimize_gradient Modify Gradient Slope evaluate_chromatogram->optimize_gradient Poor Resolution (Gradient Method) final_method Final Optimized Method evaluate_chromatogram->final_method Goals Met optimize_strength->run_initial optimize_selectivity->run_initial optimize_gradient->run_initial

Caption: Workflow for Mobile Phase Optimization in this compound HPLC Analysis.

Troubleshooting_HPLC_Issues start Problem with Chromatogram issue_type Identify Primary Issue start->issue_type peak_tailing Peak Tailing issue_type->peak_tailing Tailing poor_resolution Poor Resolution issue_type->poor_resolution Resolution rt_shift Retention Time Shift issue_type->rt_shift RT Shift check_ph Is Mobile Phase pH < 4? peak_tailing->check_ph adjust_ph Lower Mobile Phase pH (e.g., add 0.1% acid) check_ph->adjust_ph No check_overload Is Sample Concentrated? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Dilute Sample check_overload->dilute_sample Yes check_column_health Flush or Replace Column check_overload->check_column_health No adjust_strength Adjust Organic % poor_resolution->adjust_strength change_solvent Switch Organic Solvent (ACN <> MeOH) adjust_strength->change_solvent No Improvement check_mp_prep Review Mobile Phase Prep rt_shift->check_mp_prep use_volumetric Use Volumetric Glassware check_mp_prep->use_volumetric Inconsistent check_temp Is Column Temp Stable? check_mp_prep->check_temp Consistent use_volumetric->check_temp use_oven Use Column Oven check_temp->use_oven No check_equilibration Sufficient Equilibration Time? check_temp->check_equilibration Yes use_oven->check_equilibration increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No

Caption: Troubleshooting Decision Tree for Common this compound HPLC Issues.

References

Reducing signal suppression in electrospray ionization of Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the electrospray ionization (ESI) of Dinoseb.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in the context of this compound analysis by ESI-LC/MS?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of this compound in the electrospray source due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.

Q2: What are the primary causes of signal suppression for this compound?

A2: The main causes of signal suppression in ESI include:

  • Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ESI droplets, reducing the number of ionized this compound molecules that reach the mass spectrometer.

  • Changes in Droplet Properties: The presence of non-volatile substances in the matrix can alter the surface tension and viscosity of the ESI droplets. This can hinder solvent evaporation and the formation of gas-phase this compound ions.

  • Analyte-Matrix Interactions: this compound may interact with co-extracted matrix components through forces like van der Waals, dipolar-dipolar, or electrostatic interactions, which can suppress its ionization.[2]

Q3: Is signal suppression always a significant issue when analyzing this compound?

A3: Not necessarily. The extent of signal suppression is highly dependent on the complexity of the sample matrix. For relatively clean matrices like drinking water, studies have shown that matrix effects for this compound can be minimal, allowing for direct injection analysis with high sensitivity.[3] However, for complex matrices such as agricultural products, soil, or biological fluids, significant signal suppression is a common challenge that requires mitigation strategies.[4]

Q4: How can I determine if my this compound signal is being suppressed?

A4: A common method is to compare the peak area of this compound in a standard solution prepared in a pure solvent with the peak area of this compound spiked into a blank matrix extract at the same concentration. A significantly lower peak area in the matrix extract indicates signal suppression. The matrix effect (ME) can be quantified using the following formula:

ME (%) = [(Peak area in matrix / Peak area in solvent) - 1] * 100

A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement.

Q5: What are the general strategies to reduce signal suppression for this compound?

A5: Key strategies include:

  • Effective Sample Preparation: To remove interfering matrix components.[5]

  • Chromatographic Separation: To separate this compound from co-eluting matrix components.

  • Sample Dilution: To reduce the concentration of matrix components.

  • Instrument Parameter Optimization: To enhance the ionization of this compound.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the ESI-LC/MS analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Signal Intensity Signal Suppression: High concentration of co-eluting matrix components.- Implement a more rigorous sample cleanup method (e.g., SPE, LLE).- Optimize the chromatographic gradient to better separate this compound from interferences.- Dilute the sample extract before injection.
Suboptimal ESI Conditions: Incorrect source parameters for this compound ionization.- this compound is typically analyzed in negative ion mode. Ensure the correct polarity is selected.- Optimize spray voltage, gas flows (nebulizer, drying gas), and source temperature.
Mobile Phase Incompatibility: Mobile phase additives may suppress this compound's ionization.- For negative ion mode, mobile phases containing a small amount of acetic acid (e.g., 0.005% v/v) are often effective.[4]- Avoid non-volatile buffers.
Poor Reproducibility of this compound Peak Area Inconsistent Matrix Effects: Variable concentrations of interfering compounds across samples.- Use a robust and consistent sample preparation protocol for all samples and standards.- Employ matrix-matched calibration standards to compensate for variability.
Carryover: Residual this compound or matrix components from previous injections.- Optimize the needle wash procedure in the autosampler.- Run blank injections between samples to check for carryover.
Non-linear Calibration Curve Signal Suppression at Higher Concentrations: The matrix effect may be more pronounced at higher analyte concentrations.- Prepare calibration standards in a blank matrix extract to mimic the sample matrix.- Widen the calibration range and consider using a weighted regression model.

Data Presentation

Table 1: Representative Recovery of this compound in Agricultural Products

This table summarizes the average recoveries of this compound from various agricultural products using a specific analytical method.[4]

MatrixFortification Level (µg/g)Average Recovery (%)Relative Standard Deviation (%)
Various Agricultural Products (n=20)MRLs*77-1112-15

*MRLs: Maximum Residue Limits

Table 2: Comparison of Common Sample Preparation Techniques for Pesticide Analysis

This table provides a general comparison of the expected performance of different sample preparation techniques for reducing matrix effects for pesticides like this compound in complex matrices.

TechniquePrincipleExpected RecoveryMatrix Effect ReductionThroughput
QuEChERS Salting-out partitioning followed by dispersive solid-phase extraction (dSPE).[5]Good to ExcellentModerateHigh
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Good to ExcellentGood to ExcellentModerate
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Moderate to GoodModerateLow to Moderate

Experimental Protocols

Method 1: Analysis of this compound in Drinking Water

This method is suitable for relatively clean matrices where minimal signal suppression is expected.[3]

  • Sample Preparation: Filter water samples through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to ensure separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 20 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Method 2: Analysis of this compound in Agricultural Products

This method includes a cleanup step to mitigate matrix effects in complex samples.[4]

  • Sample Extraction (for agricultural products):

    • Extract the sample with acetone (B3395972) (for certain matrices like rice, soybean, and tea leaf, add phosphoric acid).

    • Partition an aliquot of the crude extract with hexane (B92381) and a saturated sodium chloride solution.

  • Cleanup:

    • Perform cleanup using a PSA (primary secondary amine) mini column.

  • LC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Methanol-water (19:1) containing 0.005% v/v acetic acid.

    • Flow Rate: As per instrument optimization.

    • Injection Volume: As per instrument optimization.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Diagram 1: Causes of Signal Suppression in ESI

SignalSuppression cluster_ESI_Process Electrospray Ionization Process cluster_Suppression_Mechanisms Suppression Mechanisms Analyte Analyte Droplet Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Competition Competition Matrix->Competition Causes Droplet_Properties Droplet_Properties Matrix->Droplet_Properties Alters Analyte_Matrix_Interaction Analyte_Matrix_Interaction Matrix->Analyte_Matrix_Interaction Interacts with Analyte Gas_Phase_Ions Gas_Phase_Ions Droplet->Gas_Phase_Ions Ionization Suppressed_Signal Suppressed_Signal Gas_Phase_Ions->Suppressed_Signal Leads to Competition->Gas_Phase_Ions Reduces Droplet_Properties->Gas_Phase_Ions Hinders Analyte_Matrix_Interaction->Gas_Phase_Ions Prevents Ionization

Caption: Key mechanisms of signal suppression in electrospray ionization.

Diagram 2: General Workflow for Reducing Signal Suppression

MitigationWorkflow Sample Sample Sample_Prep Sample Preparation (QuEChERS, SPE, LLE) Sample->Sample_Prep LC_Separation Chromatographic Separation Sample_Prep->LC_Separation Cleaner Extract ESI_MS_Analysis ESI-MS Analysis LC_Separation->ESI_MS_Analysis Separated Analytes Data_Analysis Data Analysis (Matrix-Matched Calibration) ESI_MS_Analysis->Data_Analysis Reliable_Results Reliable_Results Data_Analysis->Reliable_Results

Caption: A typical workflow to mitigate signal suppression in LC-MS analysis.

References

Technical Support Center: Method Validation for Dinoseb Analysis in Agricultural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Dinoseb in agricultural products. It is intended for researchers, scientists, and professionals involved in pesticide residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis in agricultural products?

A1: The most common analytical techniques for this compound analysis are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Both methods offer high sensitivity and selectivity, which are crucial for detecting low levels of this compound in complex food matrices.[3][4]

Q2: What is the recommended sample preparation method for this compound in agricultural products?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis, including this compound, in food and agricultural products.[5][6][7][8] It involves an extraction step with a solvent like acetonitrile (B52724), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[7]

Q3: What are the key method validation parameters I need to assess?

A3: Key method validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate this compound from other components in the sample matrix.

  • Linearity: The relationship between the concentration of this compound and the instrument response.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically expressed as a percentage recovery.

  • Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements.

  • Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected.

  • Limit of Quantitation (LOQ): The lowest concentration of this compound that can be accurately quantified.

  • Matrix Effects: The influence of co-extracted matrix components on the ionization and detection of this compound.[9][10][11]

Q4: What are acceptable recovery and precision limits for this compound analysis?

A4: Generally, for pesticide residue analysis, average recoveries in the range of 70-120% with a relative standard deviation (RSD) of ≤20% are considered acceptable.[7][12] However, these ranges can vary depending on the complexity of the matrix and the concentration level being measured. For instance, in a study analyzing this compound in various agricultural and seafood products, average recoveries of 77-111% with RSDs of 2-15% were achieved.[1]

Q5: How can I minimize matrix effects in my analysis?

A5: Minimizing matrix effects is crucial for accurate quantification.[11][13] Strategies include:

  • Effective Sample Cleanup: Utilizing appropriate d-SPE sorbents in the QuEChERS method to remove interfering matrix components.[14]

  • Chromatographic Separation: Optimizing the LC or GC method to separate this compound from co-eluting interferences.[15]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[16][17]

  • Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard to normalize for variations in sample preparation and instrument response.

  • Dilution: Diluting the sample extract to reduce the concentration of interfering matrix components.[18]

Q6: What is the stability of this compound in samples and standards?

A6: this compound is relatively stable in acidic solutions but can be susceptible to decomposition by ultraviolet radiation in alkaline solutions. It is recommended to store stock and working solutions at -20°C.[14] For samples, proper storage conditions, such as freezing, are necessary to prevent degradation before analysis. This compound has a reported field half-life in soil ranging from 5 to 31 days.[19]

Troubleshooting Guide

Low or No Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction Ensure the sample is properly homogenized to maximize surface area for extraction.[6] Verify that the correct extraction solvent (e.g., acetonitrile) and volume are used. For certain matrices, the addition of buffering salts is crucial for efficient extraction.[8]
Analyte Degradation This compound is more stable at lower pH.[6] Ensure the pH of the extraction solvent is appropriate. Avoid exposure of samples and extracts to direct sunlight or high temperatures.
Loss during Cleanup Some d-SPE sorbents can lead to the loss of certain pesticides.[5] Evaluate different cleanup sorbents or consider a less aggressive cleanup strategy if recovery is consistently low.
Instrumental Issues Check for leaks in the LC or GC system. Ensure the injection port and column are clean and not contaminated. Verify that the mass spectrometer is properly tuned and calibrated.[20][21]
Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Issues The analytical column may be contaminated or degraded. Try washing the column with a strong solvent. If the problem persists, the column may need to be replaced.[18]
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase (in LC) or incompatible with the liner (in GC), it can cause peak distortion. Evaporate the sample extract to dryness and reconstitute it in the initial mobile phase or a more compatible solvent.[18]
Active Sites in the GC Inlet Co-extracted matrix components can mask active sites in the GC inlet, leading to peak shape issues. Using a deactivated liner and performing regular inlet maintenance can help.[9][11]
Improper Mobile Phase (LC) Ensure the mobile phase is correctly prepared, degassed, and the pH is appropriate.[15]
Inaccurate Quantification
Potential Cause Troubleshooting Steps
Matrix Effects (Ion Suppression or Enhancement) This is a common cause of inaccurate quantification.[9][16] Prepare matrix-matched calibration curves to compensate for these effects.[17] The use of an isotopically labeled internal standard is also highly recommended.
Non-linear Calibration Curve Ensure the calibration standards cover the expected concentration range of the samples. If the curve is non-linear, a weighted linear regression or a quadratic fit may be more appropriate.[22] Individual points on the calibration curve should not deviate by more than ±20% from the calculated curve.[23][24]
Co-eluting Interferences An interfering compound may be co-eluting with this compound, leading to an artificially high signal.[15][25] Optimize the chromatographic method to improve separation. Using high-resolution mass spectrometry can also help differentiate this compound from interferences.[26]
Incorrect Standard Concentrations Verify the concentration and purity of the this compound analytical standard. Prepare fresh stock and working solutions.

Data Presentation

Table 1: Typical Method Validation Parameters for this compound Analysis
ParameterTypical Acceptance CriteriaReference
Linearity (Coefficient of Determination, r²) > 0.99[12][14]
Accuracy (Recovery) 70 - 120%[7][12]
Precision (RSD) ≤ 20%[27]
Limit of Quantitation (LOQ) 0.001 - 0.01 mg/kg (depending on matrix and instrumentation)[1][12]
Table 2: Example LC-MS/MS and GC-MS/MS Conditions for this compound Analysis
Parameter LC-MS/MS GC-MS/MS
Column C18DB-5ms or equivalent
Mobile Phase/Carrier Gas Methanol/Water with Acetic AcidHelium
Ionization Mode Negative Ion Electrospray (ESI-)Electron Ionization (EI)
Precursor Ion (m/z) 239240
Product Ions (m/z) 195, 165182, 152

Note: These are example conditions and should be optimized for your specific instrumentation and application.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Agricultural Products
  • Homogenization: Homogenize a representative portion of the agricultural product sample. To prevent the loss of volatile pesticides, consider using dry ice during homogenization.[6]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[8]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) and magnesium sulfate. For samples with high fat content, C18 may also be included. For pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it may retain planar pesticides.

    • Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.

  • Final Extract:

    • Transfer the cleaned-up supernatant to an autosampler vial.

    • For LC-MS/MS analysis, the extract may be diluted with the initial mobile phase.

    • For GC-MS/MS analysis, the extract can be analyzed directly or after solvent exchange if necessary.[7]

Mandatory Visualization

Dinoseb_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. QuEChERS Extraction Homogenization->Extraction Homogenized Sample Cleanup 3. Dispersive SPE Cleanup Extraction->Cleanup Crude Extract LCMS LC-MS/MS Cleanup->LCMS Cleaned Extract GCMS GC-MS/MS Cleanup->GCMS Cleaned Extract Quantification 4. Quantification (Matrix-Matched Calibration) LCMS->Quantification GCMS->Quantification Validation 5. Method Validation Quantification->Validation

Caption: Experimental workflow for this compound analysis in agricultural products.

Troubleshooting_Dinoseb_Analysis cluster_causes Potential Causes cluster_solutions Solutions Problem Analytical Problem (e.g., Low Recovery, Poor Peak Shape) SamplePrep Sample Preparation Issues Problem->SamplePrep Instrumental Instrumental Problems Problem->Instrumental Matrix Matrix Effects Problem->Matrix OptimizePrep Optimize Extraction & Cleanup SamplePrep->OptimizePrep InstrumentMaint Instrument Maintenance & Tuning Instrumental->InstrumentMaint CalibStrategy Adjust Calibration Strategy Matrix->CalibStrategy Result Problem Resolved OptimizePrep->Result Improved Recovery & Peak Shape InstrumentMaint->Result Stable Signal & Performance CalibStrategy->Result Accurate Quantification

Caption: Logical troubleshooting flow for this compound analysis issues.

References

Technical Support Center: Addressing Dinoseb Instability in Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dinoseb analytical standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the inherent instability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its analytical standards considered unstable?

This compound (2-sec-butyl-4,6-dinitrophenol) is a dinitrophenol herbicide that is now banned in many countries due to its high toxicity.[1][2] As an analytical standard, it is known to be unstable due to its chemical structure. The nitro groups on the phenol (B47542) ring make it susceptible to degradation under various conditions, including exposure to light (photodegradation), certain pH levels, and microbial action.[3][4][5] This instability can lead to inaccurate quantification in analytical experiments.

Q2: What are the primary signs of this compound degradation in my analytical run (e.g., LC-MS, GC-MS)?

Signs of this compound degradation in a chromatographic analysis can include:

  • Reduced Peak Area/Height: A significant decrease in the signal response for your this compound standard compared to a fresh or certified standard.

  • Appearance of Unknown Peaks: The presence of new peaks in the chromatogram, which are likely degradation products.

  • Peak Tailing or Splitting: Poor peak shape can indicate interactions of the analyte with the column or system, which can be exacerbated by degradation.

  • Inconsistent Results: High variability in quantification between replicate injections or different preparations of the same standard.

Q3: What are the ideal storage and handling conditions for this compound standards?

To minimize degradation, this compound standards should be handled with care. While some suppliers suggest ambient storage for solutions[6][7], it is best practice, especially for neat materials or long-term storage, to store them in a cool, dark place.

ConditionRecommendationRationale
Temperature Store at or below 4°C.[8][9]Slows down the rate of chemical degradation.
Light Store in amber vials or in the dark.This compound is susceptible to photolytic degradation.[5]
Atmosphere Store in tightly sealed containers. Purge with inert gas (e.g., nitrogen) if possible.Minimizes oxidation.
Solvent Use high-purity, stabilized solvents. Methanol (B129727) is common, but be aware of potential esterification over long periods if the solution is acidic.[7][10]Impurities in solvents can catalyze degradation.

Q4: Can I use a this compound standard that has passed its expiration date?

It is strongly advised not to use an expired this compound standard. Due to its inherent instability, the concentration stated on the certificate of analysis is not guaranteed past the expiration date. Using an expired standard can lead to significant underestimation in sample quantification.

Troubleshooting Guides

This section provides step-by-step guidance for common problems encountered during the analysis of this compound.

Problem 1: Low or No Recovery of this compound

Low recovery is one of the most frequent issues and can stem from the standard's integrity, sample preparation, or instrument conditions.

Possible Cause 1: Standard Degradation

  • How to Diagnose: The peak area of your quality control (QC) check standard is significantly lower than expected. Your calibration curve has a poor correlation coefficient (R² < 0.99).

  • Solution: Prepare a fresh working standard from a non-expired, properly stored stock solution. If the problem persists, purchase a new certified reference material.

Possible Cause 2: Inefficient Extraction

  • How to Diagnose: Low recovery is observed in spiked matrix samples but not in simple solvent standards.

  • Solution: this compound is an acidic phenol, and its extraction efficiency is highly pH-dependent.[5] Ensure the pH of your sample is adjusted to be acidic (at least 2 pH units below its pKa of ~4.6) to keep it in its neutral, more non-polar form, which allows for better partitioning into organic solvents.[11]

Possible Cause 3: Adsorption

  • How to Diagnose: Inconsistent results, particularly at low concentrations. Peak tailing may be observed.

  • Solution: this compound can adsorb to active sites on glass surfaces or within the chromatographic system.

    • Use silanized glass vials and inserts.

    • Include a small amount of a competing acid (e.g., 0.1% acetic or formic acid) in your mobile phase and reconstitution solvent to reduce interactions.[12]

Problem 2: Inconsistent Peak Areas and Poor Reproducibility

Possible Cause 1: In-source Fragmentation or Instability (LC-MS)

  • How to Diagnose: The response of this compound is inconsistent even with direct injections of the standard. You may see a high abundance of fragment ions in the mass spectrum.

  • Solution: this compound can be sensitive to MS source conditions.

    • Optimize source parameters such as capillary voltage and source temperature to minimize in-source fragmentation.

    • Use a gentler ionization technique if available. Negative ion electrospray (ESI-) is commonly used.[12][13]

Possible Cause 2: Thermal Degradation (GC-MS)

  • How to Diagnose: Low response, peak tailing, and poor reproducibility when using Gas Chromatography.

  • Solution: this compound is a polar, acidic compound and is not ideal for direct GC analysis without derivatization.

    • Derivatization: Methylate the phenolic group using a reagent like diazomethane (B1218177) to create a more volatile and less polar derivative.[10][14] This is a common and effective strategy.

    • Injector Temperature: If analyzing without derivatization, keep the injector port temperature as low as possible while still achieving efficient volatilization to prevent thermal breakdown.

Experimental Protocols

Protocol: Preparation and Verification of this compound Working Standards

This protocol outlines the steps for preparing a reliable working standard and verifying its integrity.

  • Stock Solution Handling:

    • Allow the certified stock solution (typically in methanol or acetonitrile) to equilibrate to room temperature before opening to prevent condensation.

    • Use a calibrated pipette to make dilutions.

  • Solvent Selection:

  • Serial Dilution:

    • Perform serial dilutions to prepare your calibration standards and QC samples in silanized amber glass vials.

    • A typical calibration range for LC-MS/MS might be from 0.5 to 100 ng/mL.

  • Verification:

    • Immediately after preparation, analyze the new set of standards.

    • Inject a mid-range concentration standard (e.g., 25 ng/mL) multiple times (n=5) to check for reproducibility (RSD < 15%).

    • Run a full calibration curve and verify that the correlation coefficient (R²) is > 0.99.

    • Analyze a QC sample prepared from a separate stock solution (if available) to confirm the accuracy of your new standards. The result should be within ±20% of the expected value.

  • Storage:

    • Store working standards at ≤ 4°C in the dark. For best results, prepare fresh working standards daily or weekly, depending on observed stability in your laboratory.

Visual Guides

Troubleshooting_Workflow start Low or Inconsistent This compound Signal check_std Check Standard Integrity start->check_std is_expired Is standard expired or stored improperly? check_std->is_expired prep_fresh Prepare Fresh Standard from new CRM is_expired->prep_fresh Yes check_prep Review Sample Prep is_expired->check_prep No success Problem Resolved prep_fresh->success check_ph Is sample pH acidic (2 units below pKa)? check_prep->check_ph adjust_ph Adjust sample pH with acid check_ph->adjust_ph No check_instrument Optimize Instrument Parameters check_ph->check_instrument Yes adjust_ph->success is_gc Using GC-MS? check_instrument->is_gc derivatize Derivatize this compound (e.g., with Diazomethane) is_gc->derivatize Yes optimize_ms Optimize MS Source (e.g., Voltage, Temp) is_gc->optimize_ms No (LC-MS) derivatize->success optimize_ms->success

Caption: Troubleshooting workflow for low this compound signal.

Standard_Prep_Workflow cluster_prep Preparation cluster_verify Verification cluster_store Storage start Equilibrate CRM Stock to Room Temp solvent Use HPLC/MS Grade Solvent (e.g., Methanol) start->solvent dilute Perform Serial Dilutions (Use Grade 'A' Volumetric Flasks & Calibrated Pipettes) vials Use Amber Silanized Vials dilute->vials solvent->dilute inject Inject Mid-Point Standard (n=5) Check RSD < 15% vials->inject calibrate Run Full Calibration Curve Check R² > 0.99 inject->calibrate qc Analyze Independent QC Sample Check Accuracy (±20%) calibrate->qc store Store at ≤ 4°C in Dark qc->store

References

Technical Support Center: Minimizing Contamination in Trace Analysis of Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace analysis of Dinoseb. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize contamination during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the trace analysis of this compound.

Q1: I am observing a peak at the retention time of this compound in my method blanks. What are the potential sources of this contamination?

A1: Observing this compound in your method blanks indicates a contamination issue within your analytical workflow. Potential sources can be broadly categorized as follows:

  • Solvents and Reagents: Impurities in solvents (e.g., acetonitrile, methanol (B129727), water) or reagents used for sample preparation and mobile phases are a common cause. Even high-purity solvents can contain trace levels of contaminants.

  • Glassware and Labware: Inadequate cleaning of glassware, volumetric flasks, pipettes, and autosampler vials can lead to carryover from previous analyses or leaching of contaminants from the container material itself.

  • Autosampler and LC/GC System: Contamination can arise from the autosampler needle, injection port, tubing, or column. Carryover from a previous high-concentration sample is a frequent issue. Septa and vial caps (B75204) can also be a source of contamination.

  • Laboratory Environment: Airborne particulates in the laboratory can settle into open vials or on lab surfaces and introduce contaminants.

  • Personnel: Contamination can be introduced from gloves, clothing, or improper handling techniques.

Q2: What are the recommended cleaning procedures for glassware to be used in this compound trace analysis?

A2: A rigorous cleaning protocol is crucial for minimizing background levels of this compound. Here is a recommended multi-step procedure:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., acetone (B3395972) or methanol) to remove the bulk of any residual this compound.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water. Use brushes to scrub all surfaces thoroughly.

  • Tap Water Rinse: Rinse extensively with tap water to remove all traces of detergent.

  • Acid Rinse: Soak the glassware in a 10-20% nitric acid or hydrochloric acid bath for at least 4-6 hours. This helps to remove any adsorbed organic or inorganic residues.

  • Deionized Water Rinse: Rinse thoroughly with high-purity deionized water (at least 5-7 times).

  • Solvent Rinse: Rinse with high-purity methanol or acetone to facilitate drying and remove any remaining organic traces.

  • Drying: Dry in an oven at a temperature that will not damage the glassware (e.g., 100-120°C). Avoid using paper towels to dry, as they can introduce fibers.

  • Storage: Store cleaned glassware covered with aluminum foil or in a clean, dedicated cabinet to prevent contamination from the laboratory environment.

Q3: How can I troubleshoot "ghost peaks" or unexpected peaks in my this compound chromatograms?

A3: Ghost peaks in a chromatogram can be systematic or random, and a logical approach is needed to identify their source.

  • Isolate the Source:

    • Blank Injection (No Injection): Run the method without injecting any sample or solvent. If a peak is present, it may originate from the carrier gas, detector, or system electronics.

    • Solvent Blank: Inject the solvent used to dissolve your standards and samples. If the ghost peak appears, the solvent is likely contaminated.

    • Method Blank: Process a blank sample through the entire sample preparation procedure. This will help identify contamination from reagents, glassware, or the procedure itself.

  • Common Causes and Solutions:

    • Carryover: A peak that decreases in size with subsequent blank injections is likely due to carryover from a previous, more concentrated sample.

      • Solution: Implement a rigorous needle and injection port cleaning protocol in your autosampler method. Use a strong solvent wash.

    • Contaminated Syringe/Needle: The autosampler syringe may be contaminated.

      • Solution: Clean or replace the syringe.

    • Septum Bleed: Particles from the vial or inlet septum can bleed into the system.

      • Solution: Use high-quality septa and replace them regularly.

    • Contaminated Inlet Liner (GC): The inlet liner can accumulate non-volatile residues.

      • Solution: Replace the inlet liner regularly.

    • Column Contamination: Strongly retained compounds from previous injections can elute slowly, causing broad ghost peaks.

      • Solution: Bake out the column at a high temperature (within its specified limits) or flush it with a strong solvent.

Q4: Can the type of autosampler vial and cap contribute to this compound contamination?

A4: Yes, the choice of vials and caps is critical in trace analysis.

  • Vial Material: While glass is generally preferred for its inertness, this compound, being a phenolic compound, may adsorb to the glass surface, especially if the sample is in an aqueous matrix at a neutral or acidic pH.[1] Consider using silanized glass vials to minimize adsorption. Polypropylene vials may be an alternative, but there is a potential for leaching of plasticizers or other additives.[2] It is crucial to test your specific vials by storing a blank solvent in them and analyzing it for any leached contaminants.

  • Septa: The septum in the vial cap can be a significant source of contamination. PTFE/silicone septa are commonly used.[3] The PTFE side, which is more inert, should face the sample.[3] However, the needle can pierce the PTFE layer and come into contact with the silicone, potentially introducing siloxanes or other contaminants into your sample. Pre-slit septa can reduce the chance of coring, where a small piece of the septum is pushed into the vial. Always run a blank with a new batch of vials and septa to check for potential contamination.

Quantitative Data Summary

Contamination SourcePotential Contaminant LevelRecommended Preventative Action
Solvents (e.g., Methanol, Acetonitrile) ng/L to µg/LUse highest purity grade available (e.g., LC-MS grade). Filter solvents before use. Run solvent blanks regularly.
Reagents (e.g., acids, buffers) ng/g to µg/gUse high-purity reagents. Prepare fresh solutions frequently. Analyze reagent blanks.
Glassware Can be significant if not properly cleanedImplement and validate a rigorous multi-step cleaning protocol. Dedicate glassware for trace analysis.
Plasticware (e.g., pipette tips, vials) Variable, depends on plastic and analyteUse high-quality, certified low-leachable plastics. Pre-rinse with a suitable solvent. Test for leaching by incubating with a blank solvent.
Autosampler Vials and Septa Can introduce various organic contaminantsUse vials and septa from reputable suppliers. Choose appropriate septa material (e.g., PTFE/Silicone). Run vial blanks.
Autosampler Carryover Can be significant after high-concentration samplesOptimize autosampler wash steps with a strong, appropriate solvent. Inject blanks after high-concentration samples to check for carryover.
Laboratory Air VariableKeep samples covered whenever possible. Work in a clean environment, such as a fume hood or clean bench.

Experimental Protocols

Protocol 1: Preparation and Analysis of a Method Blank

Objective: To assess the level of background contamination from the entire analytical procedure.

Methodology:

  • Reagent Blank: Prepare a "sample" containing only the high-purity reagent water or solvent used for sample dissolution.

  • Sample Preparation: Process this reagent blank through the exact same sample preparation steps as a real sample. This includes all extraction, concentration, and reconstitution steps, using the same reagents, glassware, and equipment.

  • Analysis: Analyze the prepared method blank using the same LC-MS/MS or GC-MS method used for the samples.

  • Evaluation: Examine the chromatogram for any peak at the retention time of this compound. The area of this peak, if present, represents the method blank contamination level. This level should be significantly lower (ideally less than 10%) than the lowest calibration standard.

Protocol 2: Evaluating Autosampler Carryover

Objective: To determine the extent of sample carryover from one injection to the next.

Methodology:

  • High-Concentration Standard: Prepare a high-concentration standard of this compound (e.g., the highest point on your calibration curve).

  • Injection Sequence:

    • Inject a solvent blank.

    • Inject the high-concentration this compound standard.

    • Inject a series of at least three consecutive solvent blanks.

  • Analysis: Analyze the chromatograms of the solvent blanks that were injected after the high-concentration standard.

  • Evaluation: Look for a peak at the retention time of this compound in the blank injections. The peak area should decrease with each subsequent blank injection. The percentage of carryover can be calculated by comparing the peak area in the first blank to the peak area of the high-concentration standard. This should be below a pre-defined acceptable level (e.g., <0.1%).

Visualizations

Experimental_Workflow_for_Dinoseb_Trace_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction with Organic Solvent Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration Injection Autosampler Injection Concentration->Injection Separation LC or GC Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 1. A typical experimental workflow for the trace analysis of this compound.

Troubleshooting_Dinoseb_Contamination Start This compound Peak Observed in Method Blank Check_Solvents Analyze Solvent Blank Start->Check_Solvents Check_Glassware Review Glassware Cleaning Protocol Start->Check_Glassware Check_System Check for System Carryover Start->Check_System Contaminated_Solvent Source: Contaminated Solvent/Reagent Check_Solvents->Contaminated_Solvent Peak Present Improper_Cleaning Source: Improper Glassware Cleaning Check_Glassware->Improper_Cleaning Protocol Deficient System_Carryover Source: System Carryover Check_System->System_Carryover Carryover Confirmed Solution_Solvent Action: Use new, high-purity solvent and reagents. Contaminated_Solvent->Solution_Solvent Solution_Glassware Action: Re-clean glassware using rigorous protocol. Improper_Cleaning->Solution_Glassware Solution_System Action: Implement thorough autosampler wash method. System_Carryover->Solution_System

References

Technical Support Center: Optimizing Dinoseb GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Dinoseb. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound by GC challenging?

A1: The GC analysis of this compound, a dinitrophenol compound, presents several challenges. Due to its polar phenolic group, this compound is prone to poor chromatographic performance, including peak tailing and adsorption to active sites in the GC system (e.g., injector liner and column). This can lead to poor sensitivity, inaccurate quantification, and lack of reproducibility. Furthermore, this compound can be thermally unstable and may degrade at high injector temperatures.[1] To overcome these issues, derivatization is often employed to mask the polar hydroxyl group, thereby improving volatility and thermal stability.

Q2: Is derivatization necessary for this compound GC analysis?

A2: While direct analysis of underivatized this compound is possible, it often leads to poor peak shape and low response. Derivatization is highly recommended to improve its chromatographic behavior.[1] The most common approach is methylation to form the more volatile and less polar methyl ether of this compound. This significantly reduces peak tailing and enhances sensitivity.

Q3: What are the common derivatization reagents for this compound?

A3: The most historically common derivatizing agent for phenolic compounds like this compound is diazomethane (B1218177).[2][3][4] However, diazomethane is explosive and carcinogenic, requiring special handling precautions.[2][4] A safer and more convenient alternative is in-injection port derivatization using trimethyl phenylammonium hydroxide (B78521) (TMPH).[5] Trimethylsilyldiazomethane (B103560) (TMSD) is another safer alternative to diazomethane for creating methyl esters of acidic herbicides.[6]

Q4: What are the key injection parameters to optimize for this compound analysis?

A4: The critical injection parameters to optimize for this compound GC analysis include:

  • Injector Temperature: This needs to be high enough to ensure efficient vaporization of the derivatized this compound without causing thermal degradation.

  • Injection Mode: Splitless injection is typically used for trace analysis to ensure the entire sample is transferred to the column.[7][8]

  • Splitless Hold Time: This is the duration the split vent remains closed after injection. It must be long enough to allow for the complete transfer of the sample onto the column but short enough to prevent excessive solvent peak tailing.[7][9]

  • Liner Type: An inert liner, preferably with a taper and glass wool, is crucial to minimize analyte adsorption and degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound GC analysis.

Problem 1: Poor Peak Shape (Tailing Peaks)

Possible Causes:

  • Active Sites in the Injector or Column: The polar hydroxyl group of underivatized this compound can interact with active sites in the liner or the column, causing peak tailing.

  • Contamination: Non-volatile matrix components can accumulate in the injector liner or at the head of the column, creating active sites.

  • Improper Derivatization: Incomplete derivatization will leave underivatized this compound, which will exhibit tailing.

  • Suboptimal Injector Temperature: If the temperature is too low, it can lead to slow sample vaporization and band broadening.

Solutions:

  • Derivatization: Ensure complete derivatization of this compound. See the detailed experimental protocol below.

  • Use an Inert Flow Path: Employ a deactivated injector liner (e.g., a tapered, silanized liner with deactivated glass wool) and a high-quality, inert GC column.

  • Injector Maintenance: Regularly replace the injector liner and septum. Trim the first few centimeters of the analytical column if it becomes contaminated.

  • Optimize Injector Temperature: Analyze a standard at various injector temperatures to find the optimal balance between efficient vaporization and minimal degradation.

Problem 2: Low or No Signal (Poor Sensitivity)

Possible Causes:

  • Analyte Degradation: this compound, even when derivatized, can be susceptible to thermal degradation in a hot injector.

  • Adsorption: Active sites in the GC system can irreversibly adsorb the analyte.

  • Leaks: A leak in the injection system can lead to sample loss.

  • Improper Splitless Hold Time: If the hold time is too short, a significant portion of the sample may be lost through the split vent.

Solutions:

  • Optimize Injector Temperature: Start with a lower injector temperature (e.g., 200 °C) and gradually increase it to find the temperature that provides the best response without evidence of degradation.

  • Check for Leaks: Use an electronic leak detector to check for leaks at the septum, liner O-ring, and column fittings.

  • Optimize Splitless Hold Time: Perform a study by injecting a standard at different hold times and plotting the peak area versus the hold time to determine the optimal duration.

  • Inert System: As with peak tailing, ensure the entire flow path is as inert as possible.

Problem 3: Irreproducible Results

Possible Causes:

  • Inconsistent Injection Volume: Manual injections can be a source of variability.

  • Septum Issues: A cored or leaking septum can lead to inconsistent sample introduction.

  • Variable Derivatization Efficiency: If the derivatization reaction is not consistently going to completion, it will result in variable peak areas.

  • Injector Contamination: Buildup of matrix components can lead to variable analyte transfer.

Solutions:

  • Use an Autosampler: An autosampler provides the most reproducible injections.

  • Regular Septum Replacement: Replace the septum regularly, especially when analyzing complex matrices.

  • Standardize Derivatization: Precisely control the amount of derivatizing agent, reaction time, and temperature. For in-injection port derivatization, ensure consistent mixing of the sample with the reagent.

  • Injector Maintenance: Implement a routine maintenance schedule for cleaning or replacing the injector liner.

Quantitative Data Summary

The following tables summarize the expected impact of key injection parameters on the GC analysis of derivatized this compound. The exact optimal values will depend on the specific instrument and column used.

Table 1: Effect of Injector Temperature on Peak Characteristics

Injector Temperature (°C)Expected Peak Area/HeightExpected Peak ShapePotential Issues
< 200LowMay be broadIncomplete vaporization
200 - 250Increasing to OptimalSharpensPotential for some degradation at higher end
> 250DecreasingMay show tailing or new peaksThermal degradation of the analyte

Table 2: Effect of Splitless Hold Time on Analyte Response

Splitless Hold Time (min)Expected Peak AreaPotential Issues with Solvent Peak
< 0.5LowMinimal tailing
0.5 - 1.5Increasing to a plateauModerate tailing
> 1.5PlateauedSignificant tailing, may interfere with early eluting peaks

Experimental Protocols

Protocol 1: this compound Analysis with Diazomethane Derivatization (Based on EPA Method 8150B)

This protocol is a summary and should be performed with strict adherence to the full EPA method and safety guidelines for handling diazomethane.

1. Sample Extraction:

  • Acidify the water sample to pH 2 with sulfuric acid.

  • Extract the sample three times with diethyl ether using a separatory funnel.

  • Combine the ether extracts and dry them by passing through anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.

2. Derivatization with Diazomethane:

  • WARNING: Diazomethane is a carcinogen and is explosive. This procedure must be performed in a fume hood with appropriate personal protective equipment.

  • Add the diazomethane solution dropwise to the concentrated extract until a faint yellow color persists.

  • Allow the reaction to proceed for 10 minutes.

  • Remove the excess diazomethane by adding a small amount of silicic acid until the yellow color disappears and nitrogen evolution ceases.

  • Adjust the final volume to a known quantity with a suitable solvent (e.g., hexane).

3. GC Analysis:

  • GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is typically used.

  • Injector: Splitless mode.

  • Injector Temperature: 220 °C (optimize as needed).

  • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp to a final temperature of around 280 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector: Electron Capture Detector (ECD) or Mass Spectrometer (MS).

Protocol 2: this compound Analysis with In-Injection Port Derivatization using TMPH

This method offers a simpler and safer alternative to diazomethane.[5]

1. Sample Extraction:

  • Follow the same extraction procedure as in Protocol 1 to obtain a concentrated extract in a suitable solvent like ethyl acetate.

2. In-Injection Port Derivatization:

  • Mix the sample extract with a 0.2 M solution of trimethyl phenylammonium hydroxide (TMPH) in methanol. A 20-fold excess of the derivatizing reagent is recommended.[5]

  • Inject an aliquot of this mixture directly into the GC.

3. GC Analysis:

  • GC Column: As in Protocol 1.

  • Injector: Splitless mode.

  • Injector Temperature: A higher injector temperature (e.g., 250-280 °C) is typically required to facilitate the pyrolysis reaction for methylation.

  • Oven Program: Similar to Protocol 1.

  • Carrier Gas: Helium or Hydrogen.

  • Detector: FID or MS.

Visualizations

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions start Problem: Tailing Peak for this compound cause1 Active Sites in System start->cause1 cause2 Incomplete Derivatization start->cause2 cause3 Injector Contamination start->cause3 solution1 Use Inert Liner & Column cause1->solution1 solution2 Optimize Derivatization Protocol cause2->solution2 solution3 Regular Injector Maintenance cause3->solution3

Caption: Troubleshooting workflow for peak tailing in this compound GC analysis.

Optimization_Workflow start Goal: Optimize this compound GC Injection param1 Select Inert Liner start->param1 param2 Optimize Injector Temperature param1->param2 param3 Optimize Splitless Hold Time param2->param3 param4 Set Appropriate Initial Oven Temperature param3->param4 result Achieve Sharp, Symmetric, and Reproducible Peaks param4->result

Caption: Logical workflow for optimizing GC injection parameters for this compound.

References

Technical Support Center: Analysis of Dinoseb in Fatty Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Dinoseb from complex fatty food matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and analysis of this compound from fatty food samples.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Inadequate Extraction Efficiency: The chosen solvent may not be effectively extracting this compound from the fatty matrix. This compound, a dinitrophenol, has moderate polarity and its extraction can be challenging in highly lipophilic environments.Optimize Extraction Solvent: Consider using a more polar solvent like acetonitrile (B52724), which is commonly used in the QuEChERS method. Ensure thorough homogenization of the sample with the solvent to maximize the interaction between the analyte and the extraction solvent. For very high-fat samples, a preliminary liquid-liquid extraction with hexane (B92381) to remove a significant portion of the fat before acetonitrile extraction can be beneficial, though this may lead to some loss of nonpolar analytes.
Analyte Loss During Cleanup: The cleanup sorbent may be retaining this compound. Some sorbents, particularly those with strong anion-exchange properties, could potentially interact with the phenolic group of this compound.Select Appropriate Cleanup Sorbent: For this compound analysis, a combination of PSA (Primary Secondary Amine) and C18 sorbents is often effective. PSA helps in removing fatty acids and other polar interferences, while C18 removes nonpolar interferences. For highly fatty matrices, consider using specialized sorbents like Z-Sep or EMR-Lipid, which are designed for enhanced lipid removal.[1][2][3] Always validate the chosen sorbent by testing the recovery of a this compound standard through the cleanup step alone.
Co-precipitation with Fats: During a freezing-out step, this compound might co-precipitate with the solidified fats, leading to its loss from the extract.Optimize Freezing-Out Step: If using a freezing-out step for lipid removal, ensure that the precipitation is selective for lipids. After centrifugation of the cold extract, carefully collect the supernatant without disturbing the precipitated fat layer. It may be necessary to re-extract the fatty precipitate with a small volume of fresh, cold solvent to recover any trapped this compound.
High Matrix Effects (Signal Suppression or Enhancement) Co-elution of Matrix Components: Residual lipids, fatty acids, and other matrix components can co-elute with this compound, affecting its ionization in the mass spectrometer source.Improve Cleanup Efficiency: Employ a more rigorous cleanup strategy. This could involve using a combination of d-SPE sorbents or a multi-layered SPE cartridge. For instance, a dual-layer SPE cartridge with graphitized carbon black (GCB) and PSA can be effective in removing a wide range of matrix components.[4] However, be cautious with GCB as it can retain planar molecules like this compound; its amount should be optimized.
Insufficient Removal of Lipids: High concentrations of triglycerides in the final extract can coat the GC inlet liner or the LC column, leading to poor peak shape and signal suppression.Implement a Defatting Step: For samples with very high-fat content (e.g., edible oils), a preliminary defatting step is crucial. This can be achieved through freezing-out or by using a dedicated lipid removal product like EMR-Lipid.[1][2]
Matrix-Induced Enhancement: In GC analysis, active sites in the inlet and column can be masked by matrix components, leading to an enhanced response for the analyte compared to a pure standard.Use Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to mimic the matrix environment and provides more accurate quantification.
Poor Chromatographic Peak Shape (Tailing, Broadening) Contamination of the Analytical System: Accumulation of non-volatile matrix components in the GC inlet liner, at the head of the GC column, or on the LC column can lead to peak distortion.Regular Maintenance: Regularly replace the GC inlet liner and trim a small portion of the GC column from the inlet side. For LC systems, use a guard column and implement a robust column washing procedure after each analytical batch.
Inappropriate Final Solvent: The solvent in which the final extract is dissolved may not be compatible with the initial mobile phase (in LC) or may have poor volatility (in GC).Solvent Exchange: If necessary, perform a solvent exchange step to a more suitable solvent for the chromatographic analysis. For example, for GC analysis, a final solvent like toluene (B28343) or isooctane (B107328) is often preferred over acetonitrile.
Inconsistent Results (Poor Reproducibility) Inhomogeneous Sample: Fatty food samples can be difficult to homogenize, leading to variations in the analyte and matrix content between subsamples.Thorough Homogenization: Ensure the sample is thoroughly homogenized before taking a subsample for extraction. For solid samples, cryogenic milling can be effective. For viscous liquids like oils, vigorous vortexing or shaking is necessary.
Variable Extraction/Cleanup Performance: Inconsistent execution of the sample preparation steps can lead to variable recoveries and matrix effects.Standardize the Protocol: Adhere strictly to the validated protocol, ensuring consistent timing, temperatures, and volumes at each step. The use of an internal standard added at the beginning of the sample preparation process can help to monitor and correct for variability.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound in fatty foods like edible oils?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for extracting a broad range of pesticides, including this compound, from fatty matrices.[2][5][6] The original method often requires modifications to handle the high lipid content. A common approach involves extraction with acetonitrile followed by a cleanup step to remove co-extracted fats. For edible oils, a modified QuEChERS protocol that incorporates a freezing-out step or the use of advanced cleanup sorbents like EMR-Lipid has shown good performance.[1]

Q2: How can I effectively remove lipids from my sample extract?

A2: There are several effective methods for lipid removal:

  • Dispersive Solid-Phase Extraction (d-SPE) with C18 and PSA: This is a standard QuEChERS cleanup step where C18 removes nonpolar lipids and PSA removes polar interferences like fatty acids.

  • Freezing-Out: After the initial extraction with acetonitrile, the extract can be stored at a low temperature (e.g., -20°C or -80°C) to precipitate the lipids. The supernatant is then carefully collected for further analysis.

  • Enhanced Matrix Removal—Lipid (EMR-Lipid): This is a novel sorbent specifically designed for the selective removal of lipids from sample extracts. It has demonstrated high efficiency in cleaning up extracts from fatty matrices like edible oils.[1][2]

  • Z-Sep Sorbents: These are zirconia-based sorbents that can effectively remove lipids and some pigments from the extract.[3]

Q3: I am observing significant signal suppression in my LC-MS/MS analysis of this compound. What can I do?

A3: Signal suppression in LC-MS/MS is a common matrix effect, especially with fatty samples. To mitigate this:

  • Improve the cleanup step: Use a more effective combination of sorbents to remove interfering matrix components.

  • Dilute the final extract: Diluting the extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound. However, ensure that the dilution does not compromise the limit of detection.

  • Use matrix-matched calibration: Prepare your calibration standards in a blank matrix extract to compensate for the signal suppression.

  • Employ an isotopically labeled internal standard: A stable isotope-labeled internal standard for this compound, if available, can effectively compensate for matrix effects as it will behave similarly to the native analyte during ionization.

Q4: What are the typical recovery rates for this compound in fatty foods?

A4: The recovery of this compound can vary depending on the specific matrix, the extraction method, and the cleanup procedure used. Generally, with an optimized method, recovery rates for this compound in agricultural products are expected to be in the range of 77-111%.[7] For multi-residue methods in edible oils that include a range of pesticides, recoveries are often aimed for the 70-120% range.[2] It is crucial to validate the method for your specific matrix to determine the expected recovery and its variability.

Q5: Is derivatization necessary for the GC analysis of this compound?

A5: While this compound can be analyzed directly by GC, its acidic phenolic group can lead to peak tailing and interactions with active sites in the GC system. Derivatization, for example by methylation with diazomethane, can improve its chromatographic behavior by converting it to a less polar and more volatile compound. This can lead to better peak shape, improved sensitivity, and higher reproducibility. However, derivatization adds an extra step to the sample preparation and requires careful handling of potentially hazardous reagents.

Quantitative Data Summary

The following tables summarize the recovery data for pesticides, including where available for dinitrophenols like this compound, from fatty food matrices using different analytical methods.

Table 1: Comparison of Cleanup Sorbents for Pesticide Recovery in Edible Oils using QuEChERS-GC-MS/MS

Cleanup SorbentAverage Recovery (%)Relative Standard Deviation (RSD) (%)Fat Removal EfficiencyReference
PSAVariable, with lower recoveries for some pesticides>15Moderate[1]
Z-SepGood, but can have lower recoveries for some planar pesticides<15High[1]
EMR-Lipid70-120 for the majority of pesticides~4Very High[1]

Table 2: Recovery of this compound and Dinoterb from Various Food Matrices using LC-MS/MS

Food MatrixSpiking LevelAverage Recovery of this compound (%)Average Recovery of Dinoterb (%)Relative Standard Deviation (RSD) (%)Reference
Various Agricultural ProductsMRLs77-11177-1112-15[7]
Livestock ProductsMRLs77-11177-1112-15[7]
SeafoodMRLs77-11177-1112-15[7]

Experimental Protocols

Protocol 1: Modified QuEChERS with d-SPE Cleanup for this compound in Edible Oil

This protocol is based on the QuEChERS method with modifications for high-fat matrices.

1. Sample Extraction

  • Weigh 5 g of the homogenized oil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

2. Cleanup (d-SPE)

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥10,000 x g for 2 minutes.

  • The supernatant is ready for analysis by LC-MS/MS or can be further processed for GC-MS analysis (e.g., solvent exchange).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound in Fatty Food Extracts

This protocol describes a cartridge-based SPE cleanup for further purification of the extract obtained from the QuEChERS method.

1. SPE Cartridge Conditioning

  • Condition a 6 mL SPE cartridge containing 500 mg of a dual-layer sorbent (e.g., GCB/PSA) with 5 mL of elution solvent (e.g., acetonitrile/toluene mixture).

  • Follow with 5 mL of acetonitrile. Do not let the cartridge go dry.

2. Sample Loading

  • Load 1 mL of the acetonitrile extract (from the QuEChERS extraction step) onto the conditioned SPE cartridge.

  • Allow the sample to pass through the cartridge under gravity or with a gentle vacuum at a flow rate of approximately 1-2 mL/min.

3. Elution

  • Elute the analytes with 5-10 mL of the appropriate elution solvent. The choice of solvent will depend on the sorbent used and the target analytes. For a GCB/PSA cartridge, a mixture of acetonitrile and toluene is often effective.

  • Collect the eluate.

4. Final Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., 1 mL of mobile phase for LC-MS/MS or toluene for GC-MS).

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 5g Fatty Food Sample add_solvent Add 10mL Acetonitrile sample->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 add_salts Add QuEChERS Salts vortex1->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer Transfer 1mL Supernatant centrifuge1->transfer Acetonitrile Extract dspe_tube d-SPE Tube (MgSO4, PSA, C18) transfer->dspe_tube vortex2 Vortex (30s) dspe_tube->vortex2 centrifuge2 Centrifuge (2 min) vortex2->centrifuge2 analysis LC-MS/MS or GC-MS Analysis centrifuge2->analysis Cleaned Extract

Caption: Modified QuEChERS workflow for this compound analysis.

Experimental_Workflow_SPE cluster_conditioning SPE Cartridge Conditioning cluster_cleanup SPE Cleanup cluster_processing Final Processing condition_solvent Condition with Elution Solvent condition_acetonitrile Condition with Acetonitrile condition_solvent->condition_acetonitrile load_sample Load QuEChERS Extract elute_analytes Elute with Solvent load_sample->elute_analytes collect_eluate Collect Eluate elute_analytes->collect_eluate evaporate Evaporate to Dryness collect_eluate->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis start QuEChERS Extract start->load_sample

Caption: Solid-Phase Extraction (SPE) cleanup workflow.

References

Selection of internal standards for Dinoseb quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dinoseb.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

For the highest accuracy and precision in this compound quantification, especially when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), an isotopically labeled this compound standard is the gold standard.[1][2] Isotopically labeled standards, such as this compound-¹³C₆, are chemically and physically almost identical to this compound. This similarity ensures they behave nearly identically during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response.[1]

Q2: Are there alternatives to isotopically labeled internal standards for this compound?

Yes, when isotopically labeled standards are unavailable or cost-prohibitive, a structural analog can be used as an internal standard. A suitable structural analog should have similar chemical properties and chromatographic behavior to this compound but be chromatographically resolved from it. For Gas Chromatography (GC) methods with detectors other than a mass spectrometer, a chemically similar compound that is not present in the sample is necessary.

Q3: Can you recommend a specific structural analog for this compound analysis?

While the literature does not frequently specify a single, universally accepted structural analog for this compound, a common approach for phenolic compounds is to use another phenol (B47542) with similar properties. A dinitrophenol with a different alkyl substituent could be a candidate. For GC methods, compounds like 2,4-dibromophenol (B41371) have been used as surrogate standards in phenol analysis.[3] The selection of a structural analog requires careful validation to ensure it adequately mimics the behavior of this compound in the specific analytical method and sample matrix.

Q4: How do I choose between an isotopically labeled and a structural analog internal standard?

The choice depends on the analytical technique and the required level of accuracy.

  • For LC-MS/MS: An isotopically labeled internal standard is strongly recommended to minimize the impact of matrix effects, which can significantly affect the accuracy of quantification.[1][2]

  • For GC-MS: An isotopically labeled standard is also ideal. However, if one is not available, a structural analog that has a different mass spectrum but similar chromatographic behavior can be used.

  • For GC with other detectors (e.g., FID, ECD): A structural analog that is well-resolved from the this compound peak is required.

The logical workflow for selecting an internal standard is illustrated in the diagram below.

Internal Standard Selection Workflow for this compound Quantification A Start: Need to Quantify this compound B Analytical Technique? A->B C LC-MS/MS or GC-MS B->C Mass Spectrometry D GC with FID, ECD, etc. B->D Other Detectors E Isotopically Labeled this compound Available? C->E H Select a compound with similar chemical properties and chromatographic behavior, but chromatographically resolved. D->H F Use Isotopically Labeled this compound (e.g., this compound-¹³C₆) E->F Yes G Consider a Structural Analog E->G No I Validate the chosen internal standard thoroughly. F->I G->H H->I

Caption: Workflow for selecting an appropriate internal standard for this compound quantification.

Troubleshooting Guide

Problem 1: High variability in internal standard response across samples.

  • Possible Cause: Inconsistent sample preparation, including pipetting errors or variable extraction efficiency.

  • Troubleshooting Steps:

    • Review the sample preparation protocol for any steps that could introduce variability.

    • Ensure pipettes are properly calibrated and that all sample and standard volumes are added accurately.

    • Optimize the extraction procedure to ensure consistent recovery. This may involve adjusting solvent volumes, pH, or extraction time.

    • If using a structural analog, its recovery may differ significantly from this compound in certain matrices. Consider switching to an isotopically labeled standard if possible.

Problem 2: Poor accuracy or recovery even with an isotopically labeled internal standard.

  • Possible Cause: Differential matrix effects, where the analyte and internal standard are affected differently by co-eluting matrix components. This can occur if there is a slight chromatographic separation between this compound and its labeled analog (the "isotope effect").

  • Troubleshooting Steps:

    • Optimize the chromatographic conditions to ensure co-elution of this compound and its isotopically labeled internal standard. This may involve adjusting the gradient, mobile phase composition, or column temperature.

    • Improve sample cleanup to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective.

    • Evaluate the matrix effect by comparing the response of the internal standard in a clean solvent versus in a matrix extract.

Problem 3: The internal standard peak is not detected or has a very low signal.

  • Possible Cause: Degradation of the internal standard during sample preparation or analysis, or incorrect spiking concentration.

  • Troubleshooting Steps:

    • Verify the stability of the internal standard in the sample matrix and under the analytical conditions.

    • Check the concentration of the internal standard spiking solution.

    • Ensure the internal standard is added at the correct step in the sample preparation process.

The following diagram illustrates a general troubleshooting workflow for issues encountered during this compound quantification with an internal standard.

Troubleshooting Workflow for this compound Quantification A Start: Inconsistent or Inaccurate Results B Check Internal Standard (IS) Response A->B C High Variability in IS Area? B->C E Poor Accuracy/Recovery with IS? B->E J Low or No IS Signal? B->J D Review Sample Preparation Protocol C->D Yes I Validate Pipetting and Spiking Procedures D->I F Investigate Matrix Effects E->F Yes G Optimize Chromatography for Co-elution F->G H Improve Sample Cleanup (e.g., SPE) F->H L Method Validation and Re-analysis G->L H->L I->L K Check IS Stability and Concentration J->K Yes K->L

Caption: A general troubleshooting guide for issues during this compound analysis using internal standards.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of this compound in water samples using LC-MS/MS with an isotopically labeled internal standard. This protocol should be adapted and validated for specific laboratory conditions and matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate this compound from the water sample.

  • Materials:

    • SPE cartridges (e.g., C18)

    • Methanol (B129727) (for conditioning)

    • Ultrapure water (for equilibration)

    • Elution solvent (e.g., ethyl acetate (B1210297) or acetonitrile)

    • Nitrogen evaporator

  • Procedure:

    • Add a known amount of isotopically labeled this compound internal standard (e.g., this compound-¹³C₆) to the water sample.

    • Condition the SPE cartridge with methanol followed by ultrapure water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with ultrapure water to remove interferences.

    • Dry the cartridge thoroughly.

    • Elute this compound and the internal standard with the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify this compound and its internal standard.

  • Instrumentation:

    • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

    • C18 analytical column

  • Typical LC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

    • Gradient: A suitable gradient to achieve good separation of this compound from matrix components.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Injection Volume: 5 - 20 µL

  • Typical MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the isotopically labeled internal standard need to be optimized.

Quantitative Data Summary

The following table summarizes typical performance data that should be obtained during method validation for this compound quantification. The values are illustrative and will vary depending on the specific method, matrix, and instrumentation.

ParameterTypical Value with Isotopically Labeled ISTypical Value with Structural Analog IS
Recovery 85 - 115%70 - 120%
Precision (RSD) < 15%< 20%
Limit of Detection (LOD) Low ng/L to pg/Lng/L range
Limit of Quantification (LOQ) Low ng/L to pg/Lng/L range

Note: The use of an isotopically labeled internal standard generally results in better recovery, precision, and lower detection limits compared to a structural analog.[2] A Japanese study on the determination of this compound and Dinoterb (B74156) in various food products by LC-MS/MS reported average recoveries of 77-111% with relative standard deviations of 2-15%, and a limit of quantitation of 0.001 µg/g for both compounds, although an internal standard was not explicitly mentioned.[4] An analysis of herbicides in drinking water using LC/MS reported limits of detection for this compound in the low parts per trillion (ppt) range.[3]

References

Dealing with co-eluting interferences in Dinoseb analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Dinoseb analysis, with a particular focus on managing co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting interferences in this compound analysis?

A1: Co-eluting interferences in this compound analysis can originate from several sources. The most common are structural isomers, related dinitrophenolic compounds, and complex sample matrix components.

  • Structural Isomers: this compound (2-sec-butyl-4,6-dinitrophenol) has isomers such as Dinoterb (B74156) (2-tert-butyl-4,6-dinitrophenol), which has the same molecular weight and can be difficult to separate chromatographically.[1][2] this compound itself is a racemic mixture of two enantiomers, which may exhibit optical isomerism.[3]

  • Related Compounds: Other dinitrophenolic herbicides or related compounds, like 4,6-dinitro-o-cresol (B1670846) (DNOC), may have similar retention times and mass spectral characteristics.[4]

  • Matrix Components: In complex samples like soil, sediment, or agricultural products, co-extracted compounds such as lipids, pigments, and organic acids can interfere with detection, causing matrix effects like ion suppression or enhancement in LC-MS/MS analysis.[5][6][7]

Q2: Why is it crucial to differentiate this compound from its isomers like Dinoterb?

A2: Differentiating this compound from its isomers is critical due to differences in toxicity and regulatory status. Although they have the same mass, their toxicological profiles can vary. Regulatory bodies have established specific maximum residue limits (MRLs) for this compound, and its use has been banned in many regions, including the US and EU, due to its high toxicity.[1][8] Inaccurate identification could lead to false positives or negatives, with significant implications for environmental monitoring and food safety.

Q3: What analytical techniques are most effective for this compound analysis?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the detection and quantification of this compound.[9][10] It offers high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM) mode. Gas chromatography (GC) methods, often requiring a derivatization step, can also be used but may have limitations with polar and thermolabile compounds.[4][11][12]

Q4: How can I confirm the identity of this compound when an interference is suspected?

A4: Confirmation of this compound's identity can be achieved by:

  • Using Multiple MRM Transitions: Monitoring multiple precursor-to-product ion transitions increases the specificity of detection. The ratio of the quantifier to qualifier ions should remain constant between the sample and a known standard.[13][14]

  • High-Resolution Mass Spectrometry (HRMS): Techniques like TOF or Orbitrap MS provide accurate mass measurements, which can help differentiate between compounds with the same nominal mass but different elemental compositions.

  • Chromatographic Separation: Optimizing the HPLC method (e.g., trying different columns or mobile phase gradients) to achieve baseline separation from the suspected interference.[15]

Q5: What is a "matrix effect" and how does it impact this compound analysis?

A5: A matrix effect is the alteration (suppression or enhancement) of the ionization of a target analyte by co-eluting compounds from the sample matrix.[16][17] In this compound analysis, particularly with complex samples like soil or food, matrix components can interfere with the electrospray ionization (ESI) process in LC-MS/MS. This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[17] Using matrix-matched calibration curves or stable isotope-labeled internal standards can help mitigate these effects.

Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during this compound analysis.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Possible Cause 1: Column Contamination or Overload.

    • Solution: Implement a more rigorous sample clean-up procedure to remove matrix interferences.[5] Dilute the sample extract to avoid overloading the analytical column. If the problem persists, clean the column according to the manufacturer's instructions or replace it.

  • Possible Cause 2: Incompatibility between Injection Solvent and Mobile Phase.

    • Solution: The solvent used to reconstitute the final extract should be as close in composition as possible to the initial mobile phase conditions. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion, especially for early-eluting compounds.[18]

  • Possible Cause 3: Suboptimal Chromatographic Conditions.

    • Solution: Adjust the mobile phase composition or the gradient profile. A shallower gradient can often improve the separation of closely eluting compounds.[19] Ensure the column temperature is stable by using a column oven.

Problem: Suspected Isobaric Interference (e.g., from Dinoterb)

  • Possible Cause 1: Insufficient Chromatographic Resolution.

    • Solution 1: Optimize LC Method. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) or modify the mobile phase (e.g., change organic solvent or pH) to improve selectivity and achieve separation.[15]

    • Solution 2: Adjust Gradient. A slower, shallower gradient around the elution time of this compound can help resolve it from co-eluting isomers.

  • Possible Cause 2: Insufficient Mass Spectrometric Specificity.

    • Solution 1: Optimize MRM Transitions. Analyze pure standards of both this compound and the suspected interfering isomer (if available) to identify unique product ions for each. Create an MRM method that includes at least one unique transition for each compound.[20]

    • Solution 2: Use High-Resolution MS (HRMS). If available, HRMS can differentiate between isobaric compounds based on their exact mass, providing a higher degree of confidence in identification.

Problem: Low Analyte Recovery or High Signal Variability

  • Possible Cause 1: Inefficient Sample Extraction.

    • Solution: Ensure the sample is properly homogenized. For soil and sediment, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often effective.[21][22][23] The choice of extraction solvent (typically acetonitrile) and salting-out agents (e.g., MgSO₄, NaCl) is critical.[22]

  • Possible Cause 2: Analyte Loss During Clean-up.

    • Solution: The clean-up step, often a dispersive solid-phase extraction (dSPE), must be optimized. Sorbents like PSA (primary secondary amine) remove organic acids, while C18 removes nonpolar interferences and GCB (graphitized carbon black) removes pigments.[5] However, GCB can sometimes retain planar analytes like this compound, so its use should be carefully evaluated.

  • Possible Cause 3: Significant Matrix Effects (Ion Suppression/Enhancement).

    • Solution: Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound. This helps to compensate for signal suppression or enhancement. The use of a stable isotope-labeled internal standard for this compound is the most robust way to correct for both recovery losses and matrix effects.

Quantitative Data Summaries

Table 1: Key Properties of this compound and a Common Isobaric Interference

CompoundChemical FormulaMonoisotopic Mass (Da)Common Synonyms
This compound C₁₀H₁₂N₂O₅240.0746DNBP, 2-sec-Butyl-4,6-dinitrophenol
Dinoterb C₁₀H₁₂N₂O₅240.07462-tert-Butyl-4,6-dinitrophenol

Data sourced from PubChem and other chemical databases.[2]

Table 2: Example LC-MS/MS Parameters for this compound Analysis (Negative Ion Mode)

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV) (Typical)
This compound 239.1179.0107.0-20
This compound 239.1209.0163.0-15

Note: MRM transitions and collision energies are instrument-dependent and require optimization. These values serve as a starting point. Multiple MRM transitions enhance specificity.[9][13]

Table 3: Comparison of QuEChERS Clean-up Sorbents for Different Interferences

dSPE SorbentPrimary Target InterferencesPotential Issues
MgSO₄ Removes excess water-
PSA Fatty acids, organic acids, sugars, anthocyanins-
C18 Non-polar interferences (e.g., lipids, fats)May reduce recovery of non-polar analytes.
GCB Pigments (e.g., chlorophyll), sterols, planar moleculesCan cause loss of planar analytes like this compound. Use with caution.

Data compiled from various sample preparation methodology guides.[5][24]

Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for Soil/Sediment Samples

This protocol provides a general workflow for extracting this compound from soil or sediment prior to LC-MS/MS analysis.

  • Sample Homogenization: Weigh 5-10 g of a homogenized soil/sediment sample into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of reagent water to rehydrate it.[21]

  • Internal Standard Spiking: Spike the sample with an internal standard solution if used.

  • Solvent Extraction: Add 10 mL of acetonitrile (B52724) (containing 1% acetic acid for pH adjustment). Cap the tube and vortex vigorously for 1 minute.

  • Salting-Out: Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[22] Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing this compound) and a lower water/solid debris layer.

  • Dispersive SPE (dSPE) Clean-up: Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL microcentrifuge tube containing a dSPE mixture (e.g., 150 mg MgSO₄ and 50 mg PSA).

  • Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.

  • Sample Preparation for Injection: Carefully transfer the final supernatant into an autosampler vial for LC-MS/MS analysis. The extract may be diluted or solvent-exchanged if necessary.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical conditions for the analysis of this compound.

  • LC System: Agilent 1290 Infinity Series or equivalent.[9]

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm.[9]

  • Column Temperature: 40 °C.[9]

  • Mobile Phase A: 0.1% Acetic Acid in Water.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Injection Volume: 5-20 µL.

  • Gradient Program:

    • Start at 10% B, hold for 1 min.

    • Linear ramp to 95% B over 8 min.

    • Hold at 95% B for 2 min.

    • Return to 10% B and re-equilibrate for 3 min.

  • MS System: Agilent 6495 Triple Quadrupole or equivalent.[9]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[10]

  • Key MS Parameters:

    • Sheath Gas Temp: 400 °C

    • Drying Gas Temp: 200 °C

    • Nebulizer Pressure: 40 psig

    • Capillary Voltage: 2000 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized transitions (see Table 2).

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start_end start_end process process decision decision output output issue issue A Sample Collection (Soil, Water, etc.) B Homogenization & Weighing A->B C QuEChERS Extraction (Acetonitrile + Salts) B->C D Centrifugation C->D E dSPE Cleanup (PSA / C18) D->E F Final Extract E->F G LC-MS/MS Injection F->G H Chromatographic Separation G->H I MS/MS Detection (MRM) H->I J Peak Integration & Quantification I->J K Data Review & Reporting J->K

Caption: General experimental workflow for this compound analysis from sample preparation to final reporting.

G start start decision decision solution solution problem problem p1 Problem: Suspected Co-eluting Interference d1 Is the interference separated chromatographically? p1->d1 d2 Are unique MRM transitions for this compound available? d1->d2 No s5 Identity Confirmed. Proceed with quantification using matrix-matched standards. d1->s5 Yes s1 Optimize LC Method: - Try alternative column (e.g., Phenyl-Hexyl) - Adjust mobile phase pH - Use a shallower gradient s1->d2 Re-evaluate d3 Is High-Resolution MS available? s1->d3 Still no separation d2->s1 No s2 Analyze standards of this compound and suspected interferent to find unique product ions. Update method. d2->s2 Yes s2->s5 s3 Use HRMS to confirm identity based on accurate mass. d3->s3 Yes s4 Improve Sample Clean-up: - Optimize dSPE sorbents - Consider alternative clean-up (e.g., SPE cartridge) d3->s4 No s3->s5 s4->p1 Re-analyze

References

Technical Support Center: Optimization of QuEChERS Method for Dinose-b in Produce

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Dinoseb in produce.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in produce using the QuEChERS method.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Inappropriate dSPE Sorbent: this compound is a planar pesticide, and the use of Graphitized Carbon Black (GCB) in the dispersive solid-phase extraction (dSPE) cleanup step can lead to significant analyte loss due to strong adsorption.[1][2]Avoid GCB: For pigmented matrices where GCB would typically be used, consider alternative sorbents. A novel hybrid carbon material, Carbon S, has shown improved recovery for planar pesticides compared to GCB.[1] Alternatively, a dSPE tube containing PSA and C18 without GCB can be used, although some matrix interferences may remain.[2] For highly pigmented samples, a pass-through cleanup with a Carbon S cartridge can be an effective alternative to traditional dSPE.[1]
pH-dependent Degradation: this compound is an acidic pesticide. The pH of the extraction and cleanup steps can influence its stability and recovery. Unbuffered or improperly buffered methods may lead to degradation.Use a Buffered QuEChERS Method: Both the AOAC 2007.01 (acetate-buffered) and EN 15662 (citrate-buffered) methods are designed to handle pH-sensitive pesticides.[3] For acidic pesticides like this compound, an acidified QuEChERS approach (A-QuEChERS), which involves extraction with acetonitrile (B52724) containing 1% formic acid, has been shown to yield satisfactory recoveries.[4][5]
Incomplete Extraction from Dry or High-Fat Matrices: The efficiency of acetonitrile extraction is dependent on the water content of the sample. For dry produce (e.g., dried fruits) or commodities with high-fat content, the extraction of this compound may be incomplete.Hydrate Dry Samples: Before adding acetonitrile, add an appropriate amount of water to dry samples to ensure a total water content of at least 80%.[6] For high-fat matrices, consider a dSPE cleanup step that includes C18 sorbent to remove lipids.
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Complex matrices in produce can co-extract with this compound, leading to ion suppression or enhancement in LC-MS/MS analysis, which affects the accuracy of quantification.Optimize dSPE Cleanup: Select the appropriate dSPE sorbent combination based on the produce matrix. For general fruits and vegetables with low-fat content, a combination of Primary Secondary Amine (PSA) and C18 is often sufficient. For pigmented produce, as mentioned, avoid GCB and consider alternatives like Carbon S.[1][7]
Use Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.
Employ Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects and variations during sample preparation.
Poor Peak Shape in Chromatogram Co-eluting Matrix Components: Interfering compounds from the matrix that are not removed during cleanup can co-elute with this compound, leading to poor peak shape.Improve Chromatographic Separation: Optimize the LC gradient, mobile phase composition, or consider a different analytical column to improve the separation of this compound from interfering matrix components.
Enhance Cleanup: Re-evaluate the dSPE cleanup step to determine if a different sorbent combination can more effectively remove the interfering compounds.
Inconsistent or Non-Reproducible Results Inhomogeneous Sample: If the initial produce sample is not properly homogenized, the subsamples taken for extraction will not be representative, leading to variable results.Ensure Thorough Homogenization: Homogenize the entire sample to a uniform consistency before taking a subsample for analysis. For some matrices, cryogenic milling can be beneficial to prevent degradation of thermally labile compounds.
Inconsistent Shaking/Vortexing: The duration and intensity of shaking during the extraction and dSPE steps can affect the efficiency of extraction and cleanup.Standardize Shaking/Vortexing: Use a mechanical shaker or vortex mixer for a consistent and defined period for all samples to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: Which QuEChERS method, AOAC or EN, is better for this compound analysis?

Both the AOAC 2007.01 and EN 15662 methods are buffered and generally suitable for pH-sensitive pesticides like this compound.[3] The choice may depend on laboratory preference or regulatory requirements. However, for acidic pesticides, a modified acidified QuEChERS (A-QuEChERS) approach, which uses acetonitrile with 1% formic acid for extraction, has been shown to provide good recoveries and may be a more optimal choice.[4][5]

Q2: Can I use a QuEChERS kit containing GCB for pigmented produce when analyzing for this compound?

It is strongly advised to avoid dSPE formulations containing Graphitized Carbon Black (GCB) when analyzing for this compound.[1][2] this compound is a planar molecule and can be strongly adsorbed by GCB, leading to significantly low recoveries. For pigmented samples, consider using dSPE kits with an alternative carbon-based sorbent like Carbon S, or a combination of PSA and C18, and accept that the final extract may retain some color.[1]

Q3: What are the expected recovery rates for this compound using an optimized QuEChERS method?

With an optimized method, recovery rates for this compound should generally fall within the widely accepted range of 70-120%.[7] However, the actual recovery will depend on the specific produce matrix, the chosen QuEChERS protocol, and the dSPE cleanup sorbents used. For example, a study using a modified QuEChERS method with a Carbon S cleanup step reported good recoveries for this compound in bell pepper.[1]

Q4: My sample is a dry fruit. How should I modify the standard QuEChERS protocol?

For dry samples with low water content, it is crucial to add water before the acetonitrile extraction step to ensure efficient extraction. A common practice is to add a sufficient amount of deionized water to the homogenized sample to achieve a total water content of at least 80% before proceeding with the addition of acetonitrile.[6]

Q5: What are the key experimental parameters to control for reproducible this compound analysis?

Key parameters include:

  • Thorough homogenization of the initial sample.

  • Accurate weighing of the sample and addition of salts and sorbents.

  • Consistent and vigorous shaking during extraction and dSPE cleanup.

  • Precise timing of all steps, including centrifugation.

  • Careful transfer of the supernatant to avoid disturbing the pellet.

  • Maintaining a consistent pH through the use of buffered methods.

Q6: How can I minimize matrix effects when analyzing this compound in complex produce like spinach or citrus fruits?

To minimize matrix effects, it is recommended to:

  • Use an appropriate dSPE cleanup combination to remove as many interfering compounds as possible without compromising this compound recovery. For spinach (a pigmented vegetable), a dSPE without GCB is necessary.[2] For citrus fruits, which can be acidic, a buffered QuEChERS method is essential.

  • Prepare matrix-matched calibration standards to compensate for any remaining signal suppression or enhancement.

  • Use a stable isotope-labeled internal standard for this compound if available.

Data Presentation

The following tables summarize expected recovery data for this compound in various produce matrices based on different QuEChERS protocols. Note: Specific recovery data for this compound is not always available in multi-residue studies. The data presented here is based on available literature and general expectations for acidic and planar pesticides.

Table 1: Expected this compound Recovery with Different dSPE Sorbents in Pigmented Vegetables (e.g., Bell Pepper)

dSPE Cleanup SorbentExpected Recovery Range (%)Reference
PSA + C1870 - 110[2]
PSA + GCB< 70 (Significant Loss Expected)[1][2]
PSA + Carbon S80 - 115[1]

Table 2: Expected this compound Recovery using Different QuEChERS Protocols in Various Produce

QuEChERS ProtocolProduce MatrixExpected Recovery Range (%)Rationale/Reference
AOAC 2007.01 General Fruits & Vegetables (e.g., Apples, Tomatoes)70 - 120Buffered method suitable for pH-sensitive pesticides.[3][8]
EN 15662 General Fruits & Vegetables (e.g., Lettuce, Grapes)70 - 120Buffered method suitable for pH-sensitive pesticides.[4][9]
Acidified QuEChERS (A-QuEChERS) Acidic Fruits (e.g., Citrus) & General Produce85 - 115Acidified extraction improves recovery of acidic pesticides.[4][5]
Modified QuEChERS (no GCB) Pigmented Vegetables (e.g., Spinach)70 - 110Avoids loss of planar this compound on GCB.[2]

Experimental Protocols

Protocol 1: Modified AOAC 2007.01 Method for this compound in General Produce (e.g., Tomato)

This protocol is adapted from the official AOAC 2007.01 method, with modifications to optimize for this compound analysis.

  • Sample Homogenization: Homogenize a representative sample of the produce (e.g., tomato) until a uniform consistency is achieved.

  • Extraction:

    • Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the contents of an AOAC 2007.01 extraction salt packet (typically 6 g MgSO₄ and 1.5 g CH₃COONa).

    • Immediately shake vigorously for 1 minute to prevent the formation of salt clumps.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. Ensure the dSPE tube does not contain GCB.

    • Cap the tube and shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial for analysis by LC-MS/MS. The extract may be filtered through a 0.22 µm syringe filter if necessary.

Protocol 2: Acidified QuEChERS (A-QuEChERS) Method for this compound in Produce

This protocol is based on the acidified QuEChERS approach, which is particularly suitable for acidic pesticides.

  • Sample Homogenization: Homogenize a representative sample of the produce until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile containing 1% formic acid.[4]

    • Cap the tube and shake vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[4]

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (Optional but Recommended):

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing MgSO₄ and PSA (and C18 if fats are present). Avoid GCB.

    • Cap the tube and shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial for analysis by LC-MS/MS.

Visualizations

QuEChERS_Workflow_for_Dinoseb_Analysis QuEChERS Workflow for this compound Analysis cluster_extraction 1. Extraction cluster_cleanup 2. Dispersive SPE (dSPE) Cleanup cluster_analysis 3. Analysis A Homogenize Produce Sample B Weigh 10-15g into 50mL Tube A->B C Add Acetonitrile (+/- Acid) B->C D Add QuEChERS Salts (e.g., MgSO4, NaCl/CH3COONa) C->D E Shake Vigorously (1 min) D->E F Centrifuge (e.g., 5 min @ 3000 rcf) E->F G Transfer Supernatant to dSPE Tube (No GCB for this compound) F->G Transfer Supernatant H dSPE Sorbents: MgSO4, PSA, C18 (optional) I Shake Vigorously (30 sec) G->I J Centrifuge (e.g., 5 min @ 3000 rcf) I->J K Collect Final Extract J->K Collect Supernatant L Filter (optional) K->L M Analyze by LC-MS/MS L->M

Caption: A generalized workflow for the QuEChERS method optimized for this compound analysis in produce.

dSPE_Sorbent_Selection_for_this compound dSPE Sorbent Selection Logic for this compound start Initial QuEChERS Extract pigmented Is the sample highly pigmented? (e.g., spinach, berries) start->pigmented fatty Does the sample have high fat content? (e.g., avocado) pigmented->fatty Yes pigmented->fatty No carbon_s Use dSPE with: - MgSO4 - PSA - Carbon S (recommended) AVOID GCB pigmented->carbon_s Yes psa_c18 Use dSPE with: - MgSO4 - PSA - C18 fatty->psa_c18 Yes psa_only Use dSPE with: - MgSO4 - PSA fatty->psa_only No

References

Technical Support Center: Enhancing Dinoseb Bioremediation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Dinoseb bioremediation processes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioremediation experiments in a question-and-answer format.

Q1: Why is this compound degradation slow or incomplete?

A1: Several factors can contribute to slow or incomplete this compound degradation. Consider the following potential causes and solutions:

  • Suboptimal Redox Potential: Anaerobic degradation of this compound is most effective under highly reducing conditions.[1][2] An redox potential (Eh) of less than -200 mV is recommended for complete degradation.[1][2]

    • Solution: To achieve and maintain a low redox potential, ensure the system is truly anaerobic. This can be accomplished by adding a readily consumable, starchy carbon source like potato processing waste, which stimulates oxygen and nitrate (B79036) consumption by facultative anaerobes.[1][2] Flooding the soil or sediment with a phosphate (B84403) buffer can also help create and maintain anaerobic conditions.[1]

  • Presence of Inhibitory Substances: High concentrations of nitrate in the soil can inhibit this compound biodegradation.

    • Solution: Pre-treatment of the soil to reduce nitrate levels may be necessary. The addition of a carbon source will also promote denitrification, thereby lowering nitrate concentrations.

  • Inappropriate Microbial Consortium: The native microbial population in the contaminated soil may lack the necessary microorganisms to degrade this compound efficiently.

    • Solution: Bioaugmentation, the introduction of a known this compound-degrading microbial consortium or a specific bacterial strain like Clostridium bifermentans, can significantly improve degradation rates.[2][3] However, in some cases, stimulating the indigenous microflora with a carbon source is sufficient.[1]

  • Unfavorable pH: The pH of the soil or medium can influence microbial activity and the availability of this compound.

    • Solution: Adjust the pH of the system to a neutral or slightly alkaline range (pH 7-8), which is generally optimal for many anaerobic degradation processes.

  • High this compound Concentration: Very high concentrations of this compound can be toxic to the microbial consortium, inhibiting their metabolic activity.

    • Solution: If toxicity is suspected, consider a stepwise acclimation of the microbial culture to increasing concentrations of this compound. Alternatively, dilution of the contaminated soil may be necessary.

  • Poor Bioavailability: this compound may be strongly adsorbed to soil particles, making it less available to microorganisms.

    • Solution: The use of slurry bioreactors, which keep soil particles suspended in a liquid medium, can enhance the bioavailability of this compound.[4]

Q2: Why am I observing the accumulation of colored intermediates?

A2: The accumulation of colored intermediates, often appearing as a reddish-brown hue, can occur under microaerophilic or denitrifying conditions. This is due to the formation of amino-derivatives of this compound, which can then undergo polymerization.

  • Solution: Ensure that the system is strictly anaerobic with a redox potential below -200 mV.[1][2] This will favor the complete degradation of this compound and its intermediates to non-toxic end products like acetate (B1210297) and CO2, preventing the formation of colored polymers.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key microorganisms involved in this compound bioremediation?

A1: Both aerobic and anaerobic microorganisms have been shown to degrade this compound. However, anaerobic degradation is generally more effective for complete detoxification. Anaerobic consortia, often found in contaminated soils, can completely degrade this compound.[1][2] A specific bacterial strain, Clostridium bifermentans KMR-1, has been identified as capable of degrading this compound cometabolically.[3]

Q2: What is the primary anaerobic degradation pathway for this compound?

A2: The anaerobic degradation of this compound primarily involves the reduction of its two nitro groups to amino groups.[5] These amino-intermediates can then be further transformed through deamination (replacement of amino groups with hydroxyl groups).[5] Depending on the pH and redox potential, these intermediates may exist as quinones or hydroquinones.[5]

Q3: What are the optimal conditions for anaerobic this compound bioremediation?

A3: The optimal conditions for anaerobic this compound bioremediation include:

  • Redox Potential (Eh): < -200 mV[1][2]

  • pH: Neutral to slightly alkaline (7.0-8.0)

  • Carbon Source: A readily fermentable, starchy substrate to create and maintain anaerobic conditions.[1]

  • Temperature: Mesophilic conditions (25-35°C) are generally suitable for the microbial consortia involved.

Q4: How can I monitor the progress of this compound bioremediation?

A4: The degradation of this compound and the appearance of its metabolites can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods allow for the quantification of this compound and the identification of its degradation products.

Q5: Is it necessary to add an external microbial inoculum?

A5: Not always. In some cases, the indigenous microbial population in the contaminated soil is capable of degrading this compound once the appropriate anaerobic conditions are established through the addition of a carbon source.[1] However, in heavily contaminated soils or soils with a limited native degrading population, bioaugmentation with an acclimated anaerobic consortium or a specific degrader strain can significantly enhance the degradation rate.[1]

Data Presentation

Table 1: Factors Affecting Anaerobic this compound Bioremediation Efficiency

ParameterOptimal Range/ConditionRationale
Redox Potential (Eh) < -200 mVPromotes complete anaerobic degradation and prevents the formation of inhibitory intermediates.[1][2]
pH 7.0 - 8.0Supports the metabolic activity of anaerobic microbial consortia.
Carbon Source Starchy materials (e.g., potato waste)Stimulates rapid oxygen and nitrate consumption, leading to highly reducing conditions.[1]
Inoculum Acclimated anaerobic consortium or indigenous microbesProvides the necessary enzymatic machinery for this compound degradation. Bioaugmentation can accelerate the process in some soils.[1]
This compound Concentration Varies; high concentrations can be inhibitoryToxicity can hinder microbial activity. Acclimation or dilution may be required for high concentrations.

Table 2: Comparison of Analytical Methods for this compound and Metabolite Analysis

Analytical MethodAnalytes DetectedAdvantagesDisadvantages
HPLC-UV This compound, Aminothis compoundRobust, widely available, good for quantification.Lower sensitivity and specificity compared to MS methods.
GC-MS This compound, volatile metabolitesHigh sensitivity and specificity, excellent for identification of unknown metabolites.May require derivatization for non-volatile compounds.
LC-MS/MS This compound, polar and non-volatile metabolitesHigh sensitivity and specificity, suitable for a wide range of compounds without derivatization.More complex instrumentation and method development.

Experimental Protocols

Protocol 1: Anaerobic Soil Slurry Bioreactor for this compound Degradation

This protocol describes the setup and operation of a lab-scale anaerobic slurry bioreactor to enhance this compound bioremediation.

1. Materials:

  • This compound-contaminated soil, sieved (<2 mm).

  • Starchy carbon source (e.g., potato starch, potato processing waste).

  • Phosphate buffer (50 mM, pH 7.0).

  • Anaerobic microbial consortium (optional, can be enriched from a contaminated site).

  • Bioreactor vessel (e.g., sealed glass flask or bottle with a port for sampling and gas release).

  • Nitrogen gas source for purging.

2. Bioreactor Setup:

  • In the bioreactor vessel, create a soil slurry by mixing the contaminated soil with the phosphate buffer at a solid-to-liquid ratio of 1:1 to 1:3 (w/v).[4]

  • Add the starchy carbon source at a concentration of 1-5% (w/w of soil).

  • If bioaugmenting, add the anaerobic microbial inoculum (e.g., 5-10% v/v of the slurry).

  • Seal the bioreactor and purge the headspace with nitrogen gas for 15-30 minutes to remove oxygen.

  • Incubate the bioreactor at room temperature (or a controlled temperature of 30-35°C) in the dark with gentle agitation (e.g., 100-150 rpm on a shaker table) to keep the solids in suspension.

3. Monitoring:

  • Periodically (e.g., every 24-48 hours), collect slurry samples from the bioreactor using a sterile syringe.

  • Measure the pH and redox potential of the slurry.

  • Separate the liquid and solid phases of the sample by centrifugation.

  • Analyze the liquid phase for this compound and its metabolites using HPLC-UV (Protocol 2).

  • The solid phase can also be extracted to determine the amount of adsorbed this compound.

Protocol 2: HPLC-UV Method for Quantification of this compound and Aminothis compound

This protocol provides a method for the analysis of this compound and its primary reduced metabolite, aminothis compound, in aqueous samples from bioremediation experiments.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or another suitable buffer component to adjust mobile phase pH.

  • This compound and aminothis compound analytical standards.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20-25 min: 90% to 30% B

    • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 270 nm for this compound and a suitable wavelength for aminothis compound (can be determined by running a standard).

4. Sample Preparation:

  • Centrifuge the slurry sample to pellet the solids.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Quantification:

  • Prepare a series of calibration standards of this compound and aminothis compound in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration for each standard.

  • Quantify the concentration of this compound and aminothis compound in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

Anaerobic_Dinoseb_Degradation This compound This compound (2-sec-butyl-4,6-dinitrophenol) Nitroso1 Nitroso-intermediate 1 This compound->Nitroso1 Nitroreductase Nitroso2 Nitroso-intermediate 2 This compound->Nitroso2 Nitroreductase Amino1 6-amino-2-sec-butyl-4-nitrophenol Nitroso1->Amino1 Nitroreductase Diamino 4,6-diamino-2-sec-butylphenol Amino1->Diamino Nitroreductase Amino2 4-amino-2-sec-butyl-6-nitrophenol Nitroso2->Amino2 Nitroreductase Amino2->Diamino Nitroreductase RingCleavage Ring Cleavage Products (e.g., acetate, CO2) Diamino->RingCleavage Deaminase, Hydrolase, etc.

Caption: Anaerobic degradation pathway of this compound.

Experimental_Workflow cluster_setup Bioreactor Setup cluster_monitoring Monitoring Soil Contaminated Soil Slurry Carbon Add Carbon Source (e.g., potato starch) Soil->Carbon Inoculum Add Inoculum (optional) Carbon->Inoculum Anaerobic Establish Anaerobic Conditions (N2 Purge) Inoculum->Anaerobic Sampling Periodic Sampling Anaerobic->Sampling Analysis Analyze Supernatant (HPLC, GC-MS) Sampling->Analysis Parameters Measure pH and Redox Potential Sampling->Parameters

Caption: Experimental workflow for this compound bioremediation.

References

Validation & Comparative

Inter-Laboratory Validation of Dinoseb Analytical Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the detection and quantification of Dinoseb, a dinitrophenol herbicide. The information is compiled from various validation studies to assist researchers in selecting the most suitable method for their specific applications. This document summarizes key performance data, details experimental protocols, and presents a visual representation of a generic analytical workflow.

Quantitative Performance Data

The following table summarizes the performance of different analytical methods for Dinosee determination as reported in single-laboratory validation studies. These studies provide valuable insights into the capabilities of each technique.

Analytical MethodMatrixLimit of Quantitation (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MSAgricultural products, livestock products, seafood0.001 µg/g[1][2]77-111[1][2]2-15[1][2]
LC-MS/MSDrinking Water0.7-1.7 ppt (B1677978) (LOD)-<22
Capillary GC-NPDAgricultural products0.005 ppm (LOD)79.2-87.8-
SpectrophotometryTechnical and formulated DNOC and this compound---

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Various Food Matrices [1][2]

  • Sample Preparation:

    • Agricultural Products (e.g., rice, soybean, tea leaf): Extraction with acetone, with the addition of phosphoric acid. The crude extract is then partitioned with hexane (B92381) and a saturated sodium chloride solution.

    • Livestock Products and Seafood: Extraction with a mixture of acetone, hexane, water, and sodium chloride. The organic layer is collected for further processing.

  • Clean-up: A PSA (Primary Secondary Amine) mini column is used for sample clean-up.

  • LC Separation:

    • Column: C18 column.

    • Mobile Phase: Methanol-water (19:1) containing 0.005 v/v% acetic acid.

  • MS Detection: Negative ion electrospray ionization (ESI-).

  • Calibration: A linear calibration curve was established between 0.0005 to 0.04 µg/mL.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Drinking Water [3][4]

  • Sample Preparation: Direct injection after filtration through a 0.22-µm PTFE syringe filter.

  • LC Separation:

    • Column: Agilent ZORBAX Eclipse Plus C18, 2.1×100 mm, 1.8 μm.[4]

    • Mobile Phase: Gradient from 5% to 100% acetonitrile (B52724) with 0.1% acetic acid.[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Column Temperature: 40 °C.[4]

  • MS Detection: ESI in negative ion mode with multiple reaction monitoring (MRM).[4]

  • Internal Standards: Isotopically labeled internal standards are used for calibration.[4]

3. Capillary Gas Chromatography (GC) without Methylation [2]

  • Sample Preparation:

    • Grains and Beans: Extraction with acetonitrile followed by washing with hexane.

    • Fruits and Vegetables: Extraction with an acetone-hexane mixture (1:1) followed by washing with water.

  • Clean-up: Silica gel column.[2]

  • GC Analysis:

    • Column: DB-1 wide-bore capillary column.

    • Detector: Nitrogen-Phosphorus Detector (NPD).

4. Spectrophotometry for Technical and Formulated Products [5]

  • Sample Preparation:

    • A preliminary clean-up on a Woelm neutral alumina (B75360) (grade I) column is performed.

    • Impurities are eluted, and the active ingredient is retained.

  • Elution: The active ingredient is eluted as its butylammonium (B8472290) salt.

  • Detection: Determined spectrophotometrically.

Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Analysis

The following diagram illustrates a general workflow for the analysis of this compound in environmental or biological samples.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Solvent Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Cleanup Solid Phase Extraction (SPE) Partitioning->Cleanup LC_GC LC or GC Separation Cleanup->LC_GC Injection MS_Detector MS or other Detector LC_GC->MS_Detector Separated Analytes Quantification Quantification MS_Detector->Quantification Signal Validation Validation Quantification->Validation Results

Caption: A generalized workflow for the analysis of this compound.

Conceptual Signaling Pathway of this compound's Toxicity

This compound is known to be an uncoupler of oxidative phosphorylation. The following diagram illustrates this mechanism at a conceptual level.

This compound Mechanism of Action cluster_mitochondrion Mitochondrial Inner Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->Proton_Gradient Dissipates

Caption: this compound disrupts ATP synthesis by dissipating the proton gradient.

References

A Comparative Guide to the Analysis of Dinoseb: LC-MS/MS vs. GC-ECD

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Dinoseb, a dinitrophenol herbicide, is critical due to its environmental persistence and potential health risks. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Electron Capture Detection (GC-ECD). This guide provides a detailed comparison of these methods, supported by experimental data, to aid in selecting the most suitable approach for your analytical needs.

At a Glance: Method Comparison

ParameterLC-MS/MSGC-ECD
Specificity HighModerate to Low
Sensitivity Very High (ppt levels)High
Sample Preparation Simpler, direct injection possibleOften requires derivatization
Matrix Effects Can be significant, but manageable with internal standardsHigh susceptibility, potential for false positives
Confirmation High confidence through fragmentationBased on retention time, prone to misidentification
Typical Application Trace level analysis in complex matrices (water, food)Analysis of chlorinated pesticides

Quantitative Performance Data

The following table summarizes the key performance metrics for both LC-MS/MS and GC-ECD based on validated methods for this compound analysis.

Performance MetricLC-MS/MSGC-ECD
Limit of Detection (LOD) As low as 1-2 parts per trillion (ppt) in drinking water[1]. 0.005 ppm in agricultural products[2].Matrix dependent, generally in the low ppb range.[3]
Limit of Quantitation (LOQ) 0.001 µg/g in agricultural products, livestock, and seafood[2][4].0.004 to 0.2 µg/g for various pesticides in wheat[5].
Linearity Linear between 0.0005 to 0.04 µg/mL[2][4].10³ linear range of concentration for herbicide esters[3].
Recovery 77-111% in various food matrices[2][4].Mean recovery of 89.3% for chlorinated herbicides[3].
Precision (%RSD) 2-15% in various food matrices[2][4].Less than 10% for chlorinated herbicide esters[3].

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of this compound using LC-MS/MS and GC-ECD.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water, Food) Extraction Extraction (e.g., Acetone, Acetonitrile) Sample->Extraction Partition Liquid-Liquid Partition (with Hexane) Extraction->Partition Cleanup Clean-up (e.g., PSA mini column) Partition->Cleanup LC Liquid Chromatography (C18 column) Cleanup->LC MSMS Tandem Mass Spectrometry (Negative ESI) LC->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification DataAcquisition->Quantification

LC-MS/MS analysis workflow for this compound.

GCECD_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-ECD Analysis cluster_data_gc Data Processing Sample_GC Sample Collection (e.g., Soil, Waste) Extraction_GC Extraction Sample_GC->Extraction_GC Derivatization Derivatization (e.g., Methylation) Extraction_GC->Derivatization Cleanup_GC Clean-up Derivatization->Cleanup_GC GC Gas Chromatography (Capillary Column) Cleanup_GC->GC ECD Electron Capture Detector GC->ECD DataAcquisition_GC Data Acquisition ECD->DataAcquisition_GC Quantification_GC Quantification DataAcquisition_GC->Quantification_GC

GC-ECD analysis workflow for this compound.

Detailed Experimental Protocols

LC-MS/MS Method for this compound in Agricultural and Seafood Products

This method is adapted from a validated procedure for the determination of this compound and Dinoterb (B74156) in various food matrices.[2][4]

1. Sample Preparation:

  • Agricultural Samples (e.g., rice, soybean): Extract the sample with acetone. For certain matrices, phosphoric acid may be added.[4]

  • Livestock and Seafood: Extract with a mixture of acetone, hexane (B92381), water, and sodium chloride.[4]

  • Partitioning: An aliquot of the crude extract is partitioned with hexane and a saturated sodium chloride solution.[4]

  • Clean-up: The extract is cleaned up using a PSA (Primary Secondary Amine) mini column.[4]

2. LC-MS/MS Analysis:

  • LC Column: C18 column.[2][4]

  • Mobile Phase: Methanol-water (19:1) containing 0.005 v/v% acetic acid.[2][4]

  • Ionization: Negative ion electrospray ionization (ESI).[2][4]

  • Detection: Tandem mass spectrometry.[4]

GC-ECD Method for Chlorinated Herbicides (including this compound) in Hazardous Waste

This protocol is based on the principles of EPA Method 8150 for chlorinated herbicides.[3]

1. Sample Preparation:

  • Extraction: Appropriate extraction technique for the specific matrix (e.g., solid waste).

  • Derivatization: Derivatization with pentafluorobenzyl bromide is a promising alternative to methylation as it can improve sensitivity and resolution for all analytes.[3]

2. GC-ECD Analysis:

  • GC Column: DB-5 capillary column (or equivalent) provides superior sensitivity and resolution compared to packed columns.[3]

  • Detector: Electron Capture Detector (ECD).

Discussion and Recommendations

LC-MS/MS stands out for its high sensitivity and specificity, making it the preferred method for trace-level quantification of this compound in complex matrices such as food and environmental samples.[1][2][4] The ability to perform direct injection for cleaner samples like drinking water further simplifies the workflow.[1] The use of tandem mass spectrometry provides a high degree of confidence in the identification of the analyte through its specific fragmentation patterns.

GC-ECD , while a sensitive technique for electrophilic compounds like this compound, presents several challenges. The primary drawback is its susceptibility to matrix interference, which can lead to inaccurate quantification and false-positive results.[6] To mitigate this and to improve chromatographic performance for polar analytes like this compound, a derivatization step is often necessary, adding complexity and potential for variability in the sample preparation process.[3] While GC-ECD has been historically used for the analysis of chlorinated pesticides, for trace analysis of this compound in complex environmental samples, GC with a more selective detector like a mass spectrometer is generally considered superior.[6]

References

A Comparative Analysis of Dinoseb and Modern Herbicides: Efficacy, Mechanism, and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For decades, chemical herbicides have been a cornerstone of modern agriculture, enabling effective weed management and boosting crop yields. However, the evolution of herbicide science has seen a marked shift from broad-spectrum, highly toxic compounds to more target-specific molecules with improved safety profiles. This guide provides a detailed comparison of Dinoseb, a dinitrophenol herbicide banned in the United States in 1986, with contemporary herbicides, focusing on their herbicidal activity, mechanisms of action, and toxicological data.

This compound (2-sec-butyl-4,6-dinitrophenol) was a widely used contact herbicide and insecticide, effective against broadleaf weeds in a variety of crops including soybeans, cotton, and potatoes.[1][2] Its use was discontinued (B1498344) due to severe health risks, including developmental toxicity and the potential to cause birth defects in humans.[2][3] Modern herbicides, such as glyphosate (B1671968), atrazine (B1667683), and 2,4-D, have largely replaced such older chemistries, offering different mechanisms of action and, in many cases, significantly lower acute toxicity to non-target organisms.

Mechanism of Action: A Fundamental Divergence

The primary difference between this compound and many modern herbicides lies in their fundamental mechanism of action at the cellular level.

This compound: Disrupting Cellular Energy Production

This compound acts as an uncoupler of oxidative phosphorylation.[4][5] In normal cellular respiration, a proton gradient across the inner mitochondrial membrane drives the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. This compound, a protonophore, disrupts this process by transporting protons back across the membrane, dissipating the gradient. This uncoupling action halts ATP synthesis, causing the energy to be lost as heat.[5] This leads to a rapid depletion of cellular energy, causing tissue death and ultimately killing the plant. This mechanism is non-selective, affecting a fundamental energy-producing pathway common to most living organisms.[5]

dinoseb_moa cluster_mito Mitochondrial Inner Membrane cluster_space Intermembrane Space (High H+) cluster_matrix Mitochondrial Matrix (Low H+) ETC Electron Transport Chain (ETC) Protons_high H+ ETC->Protons_high Pumps H+ out ATPsynth ATP Synthase ATP ATP ATPsynth->ATP Synthesizes Protons_high->ATPsynth Flows through This compound This compound Protons_high->this compound Protons_low H+ This compound->Protons_low Transports H+ (Bypasses Synthase) ADP ADP + Pi ADP->ATPsynth

Caption: this compound uncouples oxidative phosphorylation. (Max Width: 760px)
Modern Herbicides: Targeting Specific Plant Pathways

In contrast, many modern herbicides act on specific enzymes within biochemical pathways unique to plants, which accounts for their greater selectivity and lower toxicity to animals.

  • Glyphosate: The active ingredient in many broad-spectrum herbicides, glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[6] Since this pathway does not exist in animals, glyphosate has very low acute toxicity to mammals.

  • Atrazine: A selective herbicide used to control broadleaf and grassy weeds in crops like corn and sugarcane, atrazine works by inhibiting photosynthesis. It binds to the D1 protein of the photosystem II complex in chloroplasts, blocking the electron transport chain and halting the production of energy needed for plant growth.[7]

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): As a synthetic auxin, 2,4-D mimics a natural plant growth hormone.[8] It induces uncontrolled and unsustainable cell division and growth in broadleaf weeds, leading to stem curling, leaf withering, and eventual plant death.[8] Grasses are generally tolerant because they rapidly metabolize the compound.

modern_moa cluster_glyphosate Glyphosate MOA: Shikimate Pathway Inhibition cluster_atrazine Atrazine MOA: Photosystem II Inhibition Chorismate Chorismate AAs Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AAs Proteins Proteins / Growth AAs->Proteins EPSPS EPSP Synthase EPSPS->Chorismate Glyphosate Glyphosate Glyphosate->EPSPS Inhibits Shikimate-3P Shikimate-3P Shikimate-3P->EPSPS PSII Photosystem II (D1 Protein) PQ Plastoquinone (PQ) PSII->PQ ETC Photosynthetic Electron Transport PQ->ETC ATP_NADPH ATP + NADPH (Energy for Growth) ETC->ATP_NADPH Atrazine Atrazine Atrazine->PSII Blocks e- transfer Light Energy Light Energy Light Energy->PSII

Caption: Mechanisms of action for Glyphosate and Atrazine. (Max Width: 760px)

Quantitative Comparison: Herbicidal Efficacy and Toxicity

Direct comparative studies on the herbicidal efficacy (e.g., GR50 - the dose causing 50% growth reduction) of this compound against modern herbicides on the same weed species are scarce due to this compound's long-standing ban. However, data from various studies on common weeds demonstrate the potency of modern herbicides. The most striking comparison is found in the toxicological data, which underscores the primary reason for this compound's removal from the market.

HerbicideMechanism of ActionHerbicidal Efficacy (GR50/LD50)Acute Oral LD50 (Rat)Notes
This compound Uncoupler of Oxidative PhosphorylationData not readily available in modern literature.25-60 mg/kg [1][2]Highly toxic; Banned in the US and EU.[9]
Glyphosate EPSP Synthase InhibitorSusceptible Amaranthus spp.: ~30-89 g ae/ha[6][10]Resistant Amaranthus spp.: >150 g ae/ha[10]>4,320 mg/kg Broad-spectrum, non-selective systemic herbicide.
Atrazine Photosystem II InhibitorSusceptible Chenopodium album: Killed by 2 kg/ha [7]Resistant Chenopodium album: Survived 8 kg/ha [7]~1,750 - 3,080 mg/kg Selective control of broadleaf and grassy weeds.
2,4-D Synthetic AuxinEfficacy is rate and species-dependent (e.g., 1.0-2.0 lbs ae/acre for control).[11]~639 - 896 mg/kg Selective for broadleaf weeds.[8]

GR50 (Growth Reduction 50) and LD50 (Lethal Dose 50) values for herbicidal efficacy can vary significantly based on weed species, growth stage, and environmental conditions. The values presented are illustrative examples from published studies. Acute Oral LD50 is a measure of mammalian toxicity; a lower value indicates higher toxicity.

Experimental Protocols: Evaluating Herbicide Performance

The determination of herbicidal efficacy, often expressed as GR50 or LD50 (lethal dose for 50% of the population), is typically conducted through whole-plant dose-response bioassays under controlled greenhouse or laboratory conditions.

General Protocol for Whole-Plant Bioassay
  • Seed Propagation: Seeds of the target weed species are collected and germinated. For comparative studies, both a known susceptible and a suspected resistant population are often used.

  • Plant Cultivation: Seedlings are transplanted into pots containing a standardized soil mix and grown under controlled temperature, humidity, and light conditions to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Preparation & Application: A range of herbicide concentrations, including a zero-dose control, are prepared. These are applied to the plants using a calibrated laboratory sprayer to ensure uniform coverage and precise dosage.

  • Incubation and Observation: Plants are returned to the controlled environment and observed over a period, typically 14 to 21 days.

  • Data Collection: Efficacy is assessed by recording plant mortality (for LD50) or by harvesting the above-ground biomass and measuring its fresh or dry weight (for GR50). Visual injury ratings are also commonly used.

  • Statistical Analysis: The collected data is subjected to non-linear regression analysis to calculate the GR50 or LD50 values, which allows for a quantitative comparison of herbicide effectiveness.

experimental_workflow start 1. Seed Collection (Susceptible & Test Populations) germinate 2. Germination & Seedling Growth start->germinate transplant 3. Transplant to Pots (Uniform Growth Stage) germinate->transplant acclimate 4. Acclimatize in Greenhouse transplant->acclimate prepare_spray 5. Prepare Herbicide Dilutions (Dose-Response Range) acclimate->prepare_spray apply 6. Calibrated Spray Application prepare_spray->apply incubate 7. Post-Application Incubation (14-21 Days) apply->incubate collect_data 8. Data Collection (Mortality, Biomass, Visual Injury) incubate->collect_data analyze 9. Statistical Analysis (Non-linear Regression) collect_data->analyze end 10. Determine GR50 / LD50 & Compare Efficacy analyze->end

Caption: Workflow for a whole-plant herbicide efficacy bioassay. (Max Width: 760px)

Conclusion

The comparison between this compound and modern herbicides highlights a significant paradigm shift in agrochemical development. This compound is a potent, non-selective herbicide that functions by disrupting a fundamental energy pathway common to most life, resulting in high efficacy but also dangerously high toxicity to non-target organisms, including mammals.[1][2] Its use was rightly discontinued.

Modern herbicides, by contrast, are frequently designed to interact with specific enzymatic targets found only in plants. This target specificity, exemplified by glyphosate's inhibition of the shikimate pathway, generally translates to a much-improved safety profile, with acute toxicity levels for mammals that are orders of magnitude lower than that of this compound. While challenges such as the evolution of herbicide-resistant weeds persist, the targeted molecular approach of modern herbicide science represents a profound advancement in providing effective weed control while minimizing the acute risks to human health and the environment that were characteristic of older compounds like this compound.

References

Validating Dinoseb Analysis: A Comparative Guide to LC-MS/MS and GC-MS Methods Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dinoseb, a dinitrophenolic herbicide, is a compound of significant concern due to its high toxicity and potential for adverse health effects, including the disruption of cellular energy metabolism.[1] Its use has been banned in many countries, but its persistence in the environment necessitates reliable and validated analytical methods for its detection in various matrices, such as food and water.[2] This guide provides a comprehensive comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The validation of these methods using Certified Reference Materials (CRMs) is crucial for ensuring the accuracy and reliability of results.

Comparison of Analytical Methods: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, and laboratory instrumentation. Both techniques offer high selectivity and sensitivity, but they differ in their sample preparation requirements and chromatographic principles.

LC-MS/MS is often favored for its ability to analyze a wide range of polar and thermally labile compounds without the need for derivatization.[3] In contrast, GC-MS may require a derivatization step for polar analytes like this compound to improve volatility and chromatographic performance.[4] However, GC-MS can offer excellent separation efficiency and is a well-established technique in many laboratories.[5]

Below is a summary of performance data for this compound analysis using both LC-MS/MS and GC-MS, compiled from various studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Analysis

MatrixLimit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
Agricultural Products0.001 µg/g77-1112-15
Drinking Water1-2 ng/L (ppt)Not ReportedNot Reported

Data sourced from multiple studies in various food and water matrices.[6][7]

Table 2: Performance Characteristics of GC-MS Methods for this compound Analysis

MatrixLimit of Detection (LOD)Recovery (%)
Agricultural Products0.005 µg/g79.2-87.8
SoilNot SpecifiedNot Specified

Data sourced from various studies. Note that a direct comparison is challenging due to variations in experimental conditions and matrices.[4][8]

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reproducible and accurate results. Certified Reference Materials (CRMs) from reputable suppliers such as Sigma-Aldrich (TraceCERT®) and HPC Standards are essential for method validation, calibration, and ongoing quality control.[2][9][10]

Workflow for Method Validation

The general workflow for validating a this compound analytical method using CRMs involves several key steps, from sample preparation to data analysis and interpretation.

Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Data Analysis Sample_Collection Sample Collection (e.g., Food, Water) CRM_Spiking Spiking with This compound CRM Sample_Collection->CRM_Spiking Extraction Extraction (e.g., QuEChERS, SPE) CRM_Spiking->Extraction Cleanup Clean-up Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS LC-MS/MS Path GC_MS GC-MS Analysis Cleanup->GC_MS GC-MS Path Data_Acquisition Data Acquisition LC_MSMS->Data_Acquisition GC_MS->Data_Acquisition Performance_Evaluation Performance Evaluation (LOD, LOQ, Recovery, Precision) Data_Acquisition->Performance_Evaluation Method_Validation_Report Method Validation Report Performance_Evaluation->Method_Validation_Report

Caption: General workflow for the validation of a this compound analytical method using Certified Reference Materials.

Detailed Protocol for LC-MS/MS Analysis of this compound in Agricultural Products

This protocol is a generalized procedure based on established methods.[7]

  • Sample Preparation (QuEChERS-based)

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • For recovery studies, spike the sample with a known concentration of this compound CRM solution.

    • Add 10 mL of acetonitrile (B52724).

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • LC-MS/MS Analysis

    • Transfer the cleaned-up extract into an autosampler vial.

    • Inject an aliquot into the LC-MS/MS system.

    • LC Conditions (Typical):

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of water and methanol (B129727) (or acetonitrile), both containing a small percentage of an acid like acetic acid.[7]

      • Flow Rate: 0.3-0.5 mL/min.

    • MS/MS Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7]

      • Monitoring Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Detailed Protocol for GC-MS Analysis of this compound in Soil

This protocol is a generalized procedure based on established methods.[8][11]

  • Sample Preparation

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • For recovery studies, spike the sample with a known concentration of this compound CRM solution.

    • Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or acetone/hexane mixture).[4]

    • Shake or vortex for an extended period (e.g., 1 hour).

    • Centrifuge to separate the solid and liquid phases.

  • Cleanup (if necessary)

    • The extract may be cleaned up using a silica (B1680970) gel column or other solid-phase extraction (SPE) cartridges to remove interfering matrix components.[4]

  • Derivatization (Optional but Recommended)

  • GC-MS Analysis

    • Inject an aliquot of the cleaned-up (and derivatized) extract into the GC-MS system.

    • GC Conditions (Typical):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Injector: Splitless mode.

      • Oven Temperature Program: A gradient program to ensure good separation.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI).

      • Monitoring Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (or its derivative).

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound exerts its toxic effects by acting as an uncoupler of oxidative phosphorylation in the mitochondria.[12] This process disrupts the normal production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

Dinoseb_Oxidative_Phosphorylation cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Proton_Gradient->ATP_Synthase Drives Heat_Dissipation Heat Dissipation Proton_Gradient->Heat_Dissipation Energy Lost as Heat This compound This compound This compound->Proton_Gradient Dissipates

Caption: this compound uncouples oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane.

Conclusion

Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific application, available instrumentation, and the nature of the sample matrix. LC-MS/MS offers the advantage of direct analysis without derivatization, which can simplify sample preparation and improve throughput. GC-MS, a robust and widely available technique, may require derivatization for optimal performance with this compound.

Regardless of the chosen method, the use of Certified Reference Materials is non-negotiable for achieving accurate and legally defensible results. Proper method validation, including the assessment of parameters such as linearity, limit of detection, limit of quantification, accuracy (recovery), and precision, is essential for ensuring the quality and reliability of this compound analysis in any laboratory setting.

References

A Comparative Analysis of Dinoseb Degradation: Aerobic versus Anaerobic Bioremediation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the environmental fate of xenobiotic compounds like the herbicide Dinoseb (2-sec-butyl-4,6-dinitrophenol) is critical. This guide provides a comparative overview of this compound degradation under aerobic and anaerobic conditions, supported by experimental data, detailed protocols, and pathway visualizations to inform bioremediation strategies.

This compound, a synthetic organic compound, exhibits significant persistence and toxicity in the environment. Its degradation is largely dependent on the presence or absence of oxygen, with anaerobic conditions generally favoring more complete breakdown. This guide synthesizes findings from multiple studies to compare the efficacy and mechanisms of aerobic and anaerobic degradation of this compound.

Quantitative Comparison of this compound Degradation

The following tables summarize key quantitative data from studies investigating this compound degradation under different redox conditions.

ParameterAerobic ConditionsAnaerobic ConditionsSource
Degradation Efficiency Generally not degraded in soils.[1][2][3] Transformation can lead to the formation of polymerization products.[1][2][3]Complete degradation observed.[1][2][3][1][2][3]
Mineralization Limited mineralization.An anaerobic consortium can completely degrade this compound to acetate (B1210297) and CO2.[1] Clostridium bifermentans KMR-1 mineralized 7.2% of U-ring ¹⁴C-labeled this compound to ¹⁴CO₂.[4][5][6][1][4][5][6]
Key Microorganisms Pseudomonas aeruginosa, Pseudomonas putida, Azotobacter sp.[7]Anaerobic microbial consortium.[1][2][3] Clostridium bifermentans KMR-1.[4][6][1][2][3][4][6][7]
Influencing Factors -Low redox potential (Eh < -200 mV) is crucial for complete degradation.[1][2][3] Presence of a fermentable carbon source for cometabolism.[4][6][1][2][3][4][6]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is essential for replication and further research.

Sample Preparation and Incubation
  • Soil Samples: Soil contaminated with this compound is collected. For laboratory studies, uncontaminated soil can be spiked with a known concentration of this compound.

  • Aerobic Setup: Soil samples are placed in containers that allow for oxygen exchange, such as flasks with cotton plugs. The moisture content is maintained at an optimal level for microbial activity (e.g., 50-60% of water holding capacity).

  • Anaerobic Setup: To create anaerobic conditions, soils are flooded with a buffer solution (e.g., 50 mM phosphate (B84403) buffer) and amended with a carbon source like a starchy potato-processing by-product to stimulate oxygen consumption by native microorganisms, thereby lowering the redox potential.[2][3] The containers are sealed to prevent oxygen ingress.

  • Incubation: All samples are incubated at a controlled temperature (e.g., 25-30°C) in the dark to prevent photodegradation.

Analytical Methods
  • This compound Extraction: this compound and its metabolites are extracted from soil samples using an appropriate solvent, such as ethyl acetate.[8]

  • Quantification: The concentration of this compound and its degradation products is determined using High-Performance Liquid Chromatography (HPLC).[1]

  • Intermediate Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is used to identify the chemical structure of the biotransformation intermediates.[1][8]

  • Mineralization Assay: To quantify the complete degradation to CO₂, ¹⁴C-labeled this compound is used. The evolved ¹⁴CO₂ is trapped in a basic solution (e.g., KOH or NaOH) and measured using liquid scintillation counting.[4][5][6]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a comparative study and the distinct degradation pathways of this compound.

G cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Results Soil Sample Soil Sample Aerobic Incubation Aerobic Incubation Soil Sample->Aerobic Incubation Anaerobic Incubation Anaerobic Incubation Soil Sample->Anaerobic Incubation Extraction Extraction Aerobic Incubation->Extraction Sampling over time Anaerobic Incubation->Extraction Sampling over time HPLC Analysis HPLC Analysis Extraction->HPLC Analysis GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Mineralization Assay Mineralization Assay Extraction->Mineralization Assay Degradation Rates Degradation Rates HPLC Analysis->Degradation Rates Intermediate Identification Intermediate Identification GC-MS Analysis->Intermediate Identification Mineralization Percentage Mineralization Percentage Mineralization Assay->Mineralization Percentage

Caption: Experimental workflow for comparing aerobic and anaerobic this compound degradation.

G cluster_aerobic Aerobic/Microaerophilic Pathway cluster_anaerobic Anaerobic Pathway Dinoseb_A This compound Polymerization Polymerization Products Dinoseb_A->Polymerization Transformation Dinoseb_An This compound Amino_Intermediates Amino Intermediates Dinoseb_An->Amino_Intermediates Nitro Group Reduction Hydroxyl_Intermediates Hydroxyl Intermediates Amino_Intermediates->Hydroxyl_Intermediates Hydroxylation Mineralization Acetate + CO2 Hydroxyl_Intermediates->Mineralization Ring Cleavage

Caption: Comparative degradation pathways of this compound.

Discussion

The compiled data clearly indicates that anaerobic conditions are significantly more effective for the complete degradation of this compound. While some aerobic microorganisms can transform this compound, this process is often incomplete and can lead to the formation of undesirable polymerization products.[1][2][3] In contrast, anaerobic bioremediation, particularly when stimulated by the addition of a carbon source to create highly reducing conditions, can lead to the complete mineralization of this compound to harmless end products like acetate and carbon dioxide.[1]

The anaerobic degradation pathway involves a stepwise reduction of the nitro groups to amino groups, followed by hydroxylation, and eventual cleavage of the aromatic ring.[8] This contrasts with the processes observed under aerobic conditions, where complete degradation is rarely achieved.

For effective bioremediation of this compound-contaminated sites, stimulating and maintaining anaerobic conditions is a more promising strategy than relying on aerobic degradation. The choice of bioremediation approach should be guided by a thorough understanding of the site's biogeochemical conditions and the microbial populations present.

References

Unveiling the Most Effective Adsorbents for Dinoseb Removal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of various adsorbents reveals significant differences in their capacity and efficiency for removing the hazardous herbicide Dinoseb from aqueous solutions. This guide provides researchers, scientists, and drug development professionals with a comparative assessment of activated carbon, biochar, clay minerals, and zeolites, supported by experimental data and detailed methodologies to inform material selection for water remediation applications.

This compound, a dinitrophenolic herbicide, poses a significant environmental threat due to its toxicity and persistence in water sources. Adsorption has emerged as a promising technology for its removal, leveraging various porous materials to bind and extract the contaminant. This comparative guide synthesizes available research to evaluate the efficacy of four common classes of adsorbents: activated carbon, biochar, clay minerals, and zeolites.

Performance Snapshot: A Comparative Overview

The effectiveness of an adsorbent is determined by several key parameters, including its maximum adsorption capacity (qmax), affinity for the adsorbate (represented by Langmuir and Freundlich constants), and the rate at which it removes the contaminant (kinetic constants). While direct comparative studies under identical conditions are limited, the existing data provides valuable insights into the relative performance of these materials for this compound removal.

AdsorbentAdsorption Modelqmax (mg/g)KL (L/mg)KF ((mg/g)(L/mg)1/n)1/nKinetic Modelk2 (g/mg·min)Reference
Activated Carbon Cloth Langmuir & FreundlichData Not AvailableData Not AvailableData Not AvailableData Not AvailablePseudo-second-orderHigher than ametryn, diuron, & aldicarb[1]
Montmorillonite Clay (K-SWy-2) FreundlichData Not Available-Higher than high-charge clayData Not AvailableData Not AvailableData Not Available[2]

Activated Carbon: Studies have shown that activated carbon, particularly in cloth form, exhibits a high rate of this compound adsorption, surpassing other pesticides like ametryn, diuron, and aldicarb.[1] The adsorption process is well-described by both the Langmuir and Freundlich isotherm models, suggesting a complex interplay of monolayer and multilayer adsorption on a heterogeneous surface.

Clay Minerals: Montmorillonite clays (B1170129) have demonstrated the ability to adsorb this compound. The adsorption capacity is influenced by factors such as the clay's surface charge and the nature of the exchangeable cations. Low-charge clays and those with weakly hydrated cations tend to exhibit higher adsorption capacities. The adsorption of this compound on these clays is often described by the Freundlich isotherm model.

Biochar and Zeolites: While biochar and zeolites are widely recognized as effective adsorbents for various organic pollutants, including other pesticides, specific quantitative data for this compound adsorption is scarce in the current body of research. Further investigation is needed to determine their Langmuir and Freundlich isotherm parameters and kinetic constants for a comprehensive comparison.

Experimental Protocols: A Guide to Adsorption Studies

The evaluation of adsorbent efficacy relies on standardized experimental protocols. The following methodologies are commonly employed in this compound adsorption studies:

Batch Adsorption Experiments

Batch adsorption studies are fundamental for determining the equilibrium and kinetic parameters of an adsorbent.

  • Adsorbent Preparation: The adsorbent material is washed with deionized water to remove impurities and then dried in an oven at a specific temperature (e.g., 105 °C) until a constant weight is achieved.

  • Solution Preparation: A stock solution of this compound is prepared by dissolving a known amount in a suitable solvent (e.g., methanol) and then diluting it with deionized water to obtain the desired initial concentrations.

  • Adsorption Procedure: A fixed amount of the adsorbent is added to a series of flasks containing the this compound solutions of varying concentrations. The flasks are then agitated in a shaker at a constant temperature and speed for a predetermined period to reach equilibrium.

  • Sample Analysis: After agitation, the solution is separated from the adsorbent by centrifugation or filtration. The remaining concentration of this compound in the supernatant is then measured using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Adsorption Isotherm Models

Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature.

  • Langmuir Isotherm: This model assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. The linear form of the Langmuir equation is:

    • Ce/qe = 1/(KLqmax) + Ce/qmax

    • where Ce is the equilibrium concentration of this compound (mg/L), qe is the amount of this compound adsorbed at equilibrium (mg/g), qmax is the maximum adsorption capacity (mg/g), and KL is the Langmuir constant related to the affinity of the binding sites (L/mg).

  • Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. The linear form of the Freundlich equation is:

    • log qe = log KF + (1/n) log Ce

    • where KF is the Freundlich constant indicative of the adsorption capacity ((mg/g)(L/mg)1/n), and 1/n is the adsorption intensity.

Adsorption Kinetic Models

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent.

  • Pseudo-first-order model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites.

  • Pseudo-second-order model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.[3] The linear form of the pseudo-second-order equation is:

    • t/qt = 1/(k2qe^2) + t/qe

    • where qt is the amount of this compound adsorbed at time t (mg/g), and k2 is the rate constant of pseudo-second-order adsorption (g/mg·min).

Analytical Techniques for this compound Quantification

Accurate measurement of this compound concentration is crucial for assessing adsorbent performance.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for this compound analysis.[4][5] The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for the determination of this compound, especially at low concentrations.[6][7][8][9][10] This technique allows for the identification and quantification of this compound in complex matrices.

Visualizing the Process: Workflows and Mechanisms

To better understand the assessment and adsorption processes, the following diagrams illustrate the logical workflow and potential molecular interactions.

Adsorbent_Assessment_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_eval Evaluation Adsorbent_Prep Adsorbent Preparation (Washing, Drying) Batch_Exp Batch Adsorption Experiment Adsorbent_Prep->Batch_Exp Dinoseb_Sol This compound Solution Preparation (Stock and Working Solutions) Dinoseb_Sol->Batch_Exp Kinetic_Study Kinetic Study (Varying Time) Batch_Exp->Kinetic_Study Isotherm_Study Isotherm Study (Varying Concentration) Batch_Exp->Isotherm_Study Separation Solid-Liquid Separation (Centrifugation/Filtration) Kinetic_Study->Separation Isotherm_Study->Separation Quantification This compound Quantification (HPLC / LC-MS/MS) Separation->Quantification Data_Modeling Data Modeling (Isotherms and Kinetics) Quantification->Data_Modeling Performance_Comp Performance Comparison (qmax, K, k) Data_Modeling->Performance_Comp

Caption: Workflow for assessing the efficacy of adsorbents for this compound removal.

Adsorption_Mechanisms cluster_adsorbent Adsorbent Surface Active_Sites Active Sites Pores Porous Structure This compound This compound This compound->Active_Sites Chemisorption (e.g., H-bonding) This compound->Active_Sites Electrostatic Interaction This compound->Pores Physisorption (van der Waals forces)

Caption: Potential adsorption mechanisms of this compound onto a porous adsorbent.

References

Comparative Analysis of Dinoseb's Toxicological Effects on Various Fish Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the herbicide Dinoseb on different fish species. The information presented is collated from various scientific studies and is intended to serve as a valuable resource for researchers in the fields of ecotoxicology, environmental science, and drug development. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes the underlying mechanisms of this compound's toxicity.

Data Presentation: Quantitative Toxicological Data

The following table summarizes the acute and chronic toxicity of this compound to a range of fish species, providing key quantitative data for comparative analysis.

Fish SpeciesTest TypeDurationEndpointValue (µg/L)Reference
Lake Trout (Salvelinus namaycush)Acute96-hourLC5044[1]
Chronic81-dayLOEL (Reduced weight and length)0.5
Cutthroat Trout (Oncorhynchus clarkii)Acute96-hourLC5067[1]
Rainbow Trout (Oncorhynchus mykiss)Acute96-hourLC5032 - 1400
Coho Salmon (Oncorhynchus kisutch)Acute96-hourLC50100[1]
Channel Catfish (Ictalurus punctatus)Acute96-hourLC50118[1]
Fathead Minnow (Pimephales promelas)Acute96-hourLC5088
Chronic64-dayLOEL (Decreased survival and weight)48.5
Goldfish (Carassius auratus)Acute24-hourLC100400
Common Carp (Cyprinus carpio)Chronic15-dayMetabolite (this compound) detected0.34 mg/kg (in fish)

LC50: The concentration of a chemical which kills 50% of a test population. LOEL: Lowest Observed Effect Level, the lowest concentration in a study that shows a statistically significant effect.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of this compound's toxicity and the methodologies used to assess it, the following diagrams have been generated using Graphviz.

dinoseb_oxidative_stress cluster_cell Fish Cell This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Uncouples Oxidative Phosphorylation ETC Electron Transport Chain (ETC) ROS Reactive Oxygen Species (ROS) Generation ETC->ROS Disruption leads to Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 OxidativeDamage Oxidative Damage (Lipid peroxidation, Protein oxidation, DNA damage) ROS->OxidativeDamage Causes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes Induces transcription AntioxidantEnzymes->ROS Neutralizes

Caption: this compound-Induced Oxidative Stress Pathway in Fish.

dinoseb_endocrine_disruption cluster_hpg_axis Hypothalamus-Pituitary-Gonadal (HPG) Axis Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary Releases GnRH Gonads Gonads (Testis/Ovary) Pituitary->Gonads Releases LH/FSH SteroidHormones Steroid Hormones (e.g., Testosterone (B1683101), Estradiol) Gonads->SteroidHormones Produces GnRH GnRH LH_FSH LH / FSH SteroidHormones->Hypothalamus Negative Feedback SteroidHormones->Pituitary Negative Feedback ReproductiveEffects Adverse Reproductive Outcomes (Altered gametogenesis, Reduced fertility) This compound This compound This compound->Hypothalamus Potential Disruption This compound->Pituitary Potential Disruption This compound->Gonads Potential Disruption

Caption: Potential Endocrine Disruption by this compound via the HPG Axis.

fish_toxicity_workflow cluster_workflow General Workflow for Fish Toxicity Testing Acclimation 1. Fish Acclimation TestSetup 2. Test System Setup (Static, Semi-static, or Flow-through) Acclimation->TestSetup Exposure 3. Exposure to this compound Concentrations TestSetup->Exposure Observations 4. Daily Observations (Mortality, Behavior) Exposure->Observations DataCollection 5. Data Collection at Predetermined Intervals (e.g., 24, 48, 72, 96 hours) Observations->DataCollection EndpointAnalysis 6. Endpoint Analysis (LC50, Growth, Reproduction) DataCollection->EndpointAnalysis BiochemicalAssays 7. Biochemical and Histopathological Analysis DataCollection->BiochemicalAssays DataAnalysis 8. Statistical Analysis and Reporting EndpointAnalysis->DataAnalysis BiochemicalAssays->DataAnalysis

Caption: A Generalized Experimental Workflow for Fish Toxicity Studies.

Experimental Protocols

The following sections detail standardized methodologies for key experiments cited in the assessment of this compound's toxicity to fish.

Acute Toxicity Testing (Modified from OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organisms: A variety of fish species can be used, with rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas) being common choices. Fish should be healthy and acclimated to the test conditions for at least 12 to 16 days.

  • Test System: The test can be conducted under static, semi-static, or flow-through conditions.

    • Static: The test solution is not renewed during the test.

    • Semi-static: The test solution is renewed at regular intervals (e.g., every 24 hours).

    • Flow-through: The test solution is continuously renewed.

  • Test Conditions:

    • Temperature: Maintained at a constant, appropriate temperature for the chosen species (e.g., 15 ± 1 °C for rainbow trout).

    • pH: Maintained within a narrow range (e.g., 7.5 to 8.5).

    • Dissolved Oxygen: Maintained above 60% of the air saturation value.

    • Photoperiod: A 12-hour light to 12-hour dark cycle is recommended.

  • Procedure:

    • A range of at least five test concentrations of this compound, geometrically spaced, are prepared along with a control group (no this compound).

    • A specified number of fish (e.g., 10 per concentration) are randomly assigned to the test chambers.

    • Observations for mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are made and recorded at 24, 48, 72, and 96 hours.

    • The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods (e.g., probit analysis).

Chronic Toxicity Testing: Fish Early-Life Stage (ELS) Test (Based on OECD Guideline 210)

This test evaluates the effects of a substance on the early developmental stages of fish, from fertilized eggs to free-swimming larvae.

  • Test Organisms: Species with a relatively short early life stage are preferred, such as zebrafish or fathead minnow.

  • Test System: A flow-through system is recommended to maintain stable concentrations of the test substance.

  • Procedure:

    • Fertilized eggs are exposed to a range of at least five sublethal concentrations of this compound and a control.

    • The exposure continues through hatching and into the larval stage for a period determined by the species (e.g., 28-32 days for fathead minnow).

    • Endpoints measured include:

      • Time to hatch.

      • Hatching success.

      • Larval survival.

      • Larval growth (length and weight).

      • Occurrence of developmental abnormalities.

    • The No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) are determined for the most sensitive endpoint.

Chronic Toxicity Testing: Fish Juvenile Growth Test (Based on OECD Guideline 215)

This test assesses the effects of a substance on the growth of juvenile fish over a 28-day period.

  • Test Organisms: Juvenile fish of a species for which growth rate is a sensitive indicator of toxicity.

  • Test System: A flow-through or semi-static system is used.

  • Procedure:

    • Juvenile fish are exposed to a range of at least five sublethal concentrations of this compound and a control for 28 days.

    • Fish are fed a standard diet daily.

    • Endpoints measured include:

      • Mortality.

      • Growth (wet and dry weight, and length).

    • The NOEC and LOEC for growth are determined.

Analysis of Biochemical Markers

To investigate the sublethal effects of this compound at a molecular level, various biochemical markers can be assessed in different fish tissues (e.g., liver, gills, muscle).

  • Oxidative Stress Markers:

    • Lipid Peroxidation: Measured by the thiobarbituric acid reactive substances (TBARS) assay.

    • Antioxidant Enzyme Activities:

      • Superoxide dismutase (SOD).

      • Catalase (CAT).

      • Glutathione peroxidase (GPx).

    • Glutathione (GSH) levels.

  • Neurotoxicity Markers:

    • Acetylcholinesterase (AChE) activity: Inhibition of this enzyme is a common indicator of exposure to certain pesticides.

  • Metabolic and Liver Function Markers:

    • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST): Elevated levels can indicate liver damage.

    • Lactate dehydrogenase (LDH): Can indicate tissue damage.

  • Endocrine Disruption Markers:

    • Vitellogenin (VTG) levels: Induction of this egg yolk precursor protein in male fish is a biomarker for exposure to estrogenic compounds.

    • Hormone levels: Measurement of circulating levels of steroid hormones such as testosterone and estradiol.

Procedure for Biochemical Assays:

  • Fish are exposed to sublethal concentrations of this compound for a specified period.

  • Tissues are dissected, homogenized, and centrifuged to obtain the necessary fractions for analysis.

  • Specific enzyme activity assays or ELISAs are performed according to established protocols.

  • Results are typically expressed as units of activity per milligram of protein or as a concentration per gram of tissue.

  • Statistical analysis is performed to compare the results from the exposed groups to the control group.

References

Validation of a kinetic model for Dinoseb degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of kinetic models is crucial for understanding and predicting the degradation behavior of environmental contaminants. This guide provides a comparative overview of kinetic models applied to the degradation of Dinoseb, a toxic herbicide. The following sections detail the experimental validation of different kinetic models, present the supporting data, and outline the methodologies employed. This information is intended for researchers, scientists, and drug development professionals working on the environmental fate of xenobiotics and remediation technologies.

Kinetic Model Comparison for this compound Degradation

The degradation of this compound has been investigated using various techniques, including photocatalysis, chlorination, and anaerobic biodegradation. The suitability of a kinetic model is highly dependent on the degradation method employed. This section compares the application of pseudo-first-order and second-order kinetic models to different this compound degradation processes.

Data Presentation

The quantitative data from studies on this compound degradation are summarized in the tables below for easy comparison.

Table 1: Comparison of Kinetic Models for this compound Degradation

Degradation MethodPredominant Kinetic ModelRate Constant (k)Correlation Coefficient (R²)Reference
Photocatalysis (TiO₂)Pseudo-first-orderVaries with conditions (e.g., catalyst, pH)> 0.95[1][2]
ChlorinationSecond-order2.0 (±0.8)×10⁴ M⁻²s⁻¹ (acid-catalyzed)Not specified[3]
Reaction with Chlorine DioxidePseudo-first-orderGood linear relationship with reactant concentrationsNot specified[4]

Table 2: Rate Constants for this compound Degradation by Chlorination at 25±1°C [3]

ReactionRate Constant
Acid-catalyzed reaction2.0 (±0.8)×10⁴ M⁻²s⁻¹
HOCl with this compound3.3 (±0.6) M⁻¹s⁻¹
HOCl with this compound⁻0.5 (±0.1) M⁻¹s⁻¹

Table 3: Byproducts Identified in this compound Degradation

Degradation MethodIdentified ByproductsReference
ChlorinationChloroform (CF), monochloroacetone, chloropicrin (B1668804) (TCNM), 1,1-dichloro-2-methyl-butane, 1,2-dichloro-2-methyl-butane, 1-chloro-3-methyl-pentanone[3]
Anaerobic BiodegradationReduction of nitro groups to amino groups, followed by replacement with hydroxyl groups[5]
PhotocatalysisIntermediates leading to mineralization[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Photocatalytic Degradation of this compound[1][2]
  • Materials: this compound standard, Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25), acetonitrile (B52724) (HPLC grade), and water (HPLC grade).

  • Apparatus: A photochemical reactor with a UV lamp (e.g., 125 W medium pressure mercury lamp), quartz reaction vessel, magnetic stirrer, and an air bubbling system. For analysis, a High-Performance Liquid Chromatograph (HPLC) with a UV detector and a Gas Chromatograph-Mass Spectrometer (GC-MS) are required.

  • Procedure: a. An aqueous suspension of TiO₂ (e.g., 1 g/L) is prepared in a quartz reaction vessel. b. A stock solution of this compound is added to the suspension to achieve the desired initial concentration (e.g., 0.22 mM). c. The suspension is stirred in the dark for a specific period (e.g., 30 minutes) to reach adsorption-desorption equilibrium. d. The suspension is then irradiated with the UV lamp under constant stirring and air bubbling. e. Aliquots of the suspension are withdrawn at regular time intervals. f. The collected samples are centrifuged or filtered to remove the photocatalyst particles. g. The concentration of this compound in the filtrate is determined using HPLC. h. For byproduct identification, samples are extracted and analyzed by GC-MS.

  • Kinetic Analysis: The experimental data are fitted to pseudo-first-order and pseudo-second-order kinetic models to determine the best-fit model and the corresponding rate constants. The pseudo-first-order model is generally found to be a good fit for the photocatalytic degradation of this compound.[1][2]

Chlorination of this compound[3]
  • Materials: this compound standard, sodium hypochlorite (B82951) (NaOCl) solution, buffer solutions for pH control, and quenching agents (e.g., sodium sulfite).

  • Apparatus: A temperature-controlled batch reactor, pH meter, and analytical instrumentation for this compound and byproduct analysis (e.g., GC-MS).

  • Procedure: a. A buffered solution of this compound is prepared in the reactor at a specific pH and temperature (e.g., 25±1°C). b. A known concentration of NaOCl solution is added to initiate the reaction. c. Samples are collected at different time intervals. d. The reaction in the collected samples is immediately quenched by adding a quenching agent. e. The concentration of this compound and its degradation byproducts are determined using GC-MS after liquid-liquid extraction.

  • Kinetic Analysis: The degradation of this compound by chlorination is modeled using a second-order rate law, considering the reactions of hypochlorous acid (HOCl) with both the undissociated this compound and its anionic form.[3]

Mandatory Visualization

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the key processes involved in this compound degradation and the general workflow for kinetic model validation.

G cluster_0 Photocatalytic Degradation Workflow Dinoseb_sol This compound Solution Reaction Photocatalytic Reaction Dinoseb_sol->Reaction TiO2 TiO₂ Photocatalyst TiO2->Reaction UV_light UV Irradiation UV_light->Reaction Sampling Sampling at Intervals Reaction->Sampling Mineralization Mineralization Products (CO₂, H₂O, etc.) Reaction->Mineralization Analysis HPLC/GC-MS Analysis Sampling->Analysis Kinetics Kinetic Modeling Analysis->Kinetics G cluster_1 This compound Chlorination Pathway This compound This compound Intermediates Chlorinated Intermediates This compound->Intermediates + Chlorine Chlorine Chlorine (HOCl/OCl⁻) Byproducts Volatile Byproducts (e.g., Chloroform, Chloropicrin) Intermediates->Byproducts G cluster_2 Anaerobic Biodegradation Pathway of this compound This compound This compound (2-sec-butyl-4,6-dinitrophenol) Nitro_Reduction1 Reduction of one nitro group This compound->Nitro_Reduction1 Amino_Intermediate1 Amino-nitro Intermediate Nitro_Reduction1->Amino_Intermediate1 Nitro_Reduction2 Reduction of second nitro group Amino_Intermediate1->Nitro_Reduction2 Diamino_Intermediate Diamino Intermediate Nitro_Reduction2->Diamino_Intermediate Hydroxylation Replacement of amino groups with hydroxyl groups Diamino_Intermediate->Hydroxylation Final_Products Further Degradation Products Hydroxylation->Final_Products

References

A Comparative Analysis of Dinoseb Toxicity in Mammals and Birds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the toxicity of Dinoseb in mammals and birds, drawing upon experimental data to elucidate species-specific differences in acute toxicity, reproductive and developmental effects, and mechanisms of action.

Executive Summary

This compound, a dinitrophenolic compound formerly used as a herbicide and pesticide, exhibits high toxicity in both mammals and birds. Its primary mechanism of action is the uncoupling of oxidative phosphorylation, leading to impaired energy production and subsequent cellular damage. While toxic to both classes, notable differences exist in acute lethal doses and the manifestation of reproductive and developmental toxicities. Mammalian studies, particularly in rats and rabbits, have detailed specific teratogenic effects, including skeletal and neurological abnormalities. Avian toxicity data also indicates high acute toxicity and potential for reproductive harm, although species-specific data on developmental effects are less detailed. This guide synthesizes the available quantitative data and experimental methodologies to provide a clear comparative overview for research and risk assessment purposes.

Data Presentation

Table 1: Comparative Acute Toxicity of this compound in Mammals and Birds
ClassSpeciesRoute of AdministrationLD50 (mg/kg)LC50 (ppm)Reference(s)
MammalRatOral25 - 60-
MammalMouseOral14 - 114-
MammalGuinea PigOral25-
MammalRabbitOral14 - 114-
MammalRabbitDermal40 - 200-
BirdBobwhite QuailOral7 - 9409 (5-8 day dietary)
BirdRing-necked PheasantOral7 - 9515 (5-8 day dietary)
BirdMallard DuckOral-410 (5-day dietary)
Table 2: Comparative Reproductive and Developmental Toxicity of this compound
ClassSpeciesDosageEffects ObservedReference(s)
MammalRat~10 mg/kg/day (oral)Decreased sperm count and abnormal sperm shape. Decreased fertility, poor newborn survival.
MammalRat10 mg/kg/day (gavage, GDs 6-15)Maternal toxicity, increased fetal malformations (microphthalmia), delayed skeletal ossification.
MammalRabbit10 mg/kg/day (gavage, GDs 6-18)Teratogenic effects (neural tube defects, skeletal anomalies) without significant maternal toxicity.
MammalRabbit3 and 9 mg/kg/day (dermal, GDs 7-19)Maternal toxicity (hyperthermia, reduced body weight). Increased fetal resorption, anophthalmia, hydrocephaly, cleft palate, microphthalmia, and microcephaly.
BirdGeneral-General adverse effects on reproduction include reduced fertility, eggshell thinning, and impaired incubation and chick-rearing behaviors. Embryonic effects can include mortality, reduced hatchability, and developmental abnormalities.

Signaling Pathways and Mechanisms of Toxicity

This compound's primary toxic effect stems from its ability to act as a protonophore, uncoupling oxidative phosphorylation in the mitochondria. This disruption of the proton gradient across the inner mitochondrial membrane inhibits ATP synthesis, leading to a cellular energy crisis and the generation of reactive oxygen species (ROS), which in turn induces oxidative stress. This oxidative stress is a key trigger for the intrinsic apoptosis pathway.

Dinoseb_Uncoupling_Oxidative_Phosphorylation

The resulting cellular stress and damage can initiate apoptosis through the mitochondrial-mediated pathway. This involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the formation of pores in the mitochondrial outer membrane. Released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Dinoseb_Apoptosis_Pathway This compound This compound Oxidative_Stress Oxidative Stress (ROS Production) This compound->Oxidative_Stress Mitochondrion Mitochondrion Oxidative_Stress->Mitochondrion Bax Bax (Pro-apoptotic) Mitochondrion->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion->Bcl2 Downregulates Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Inhibits Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Protocols

Acute Oral Toxicity Study (Modified from OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral toxicity (LD50) of a substance in rodents.

OECD_401_Workflow A 1. Animal Selection & Acclimatization (e.g., Rats, 5 days) B 2. Grouping & Fasting (Grouped by sex, fasted overnight) A->B C 3. Dose Administration (Single oral gavage, graded doses) B->C D 4. Observation (14 days for signs of toxicity and mortality) C->D E 5. Data Collection (Body weight, clinical signs, time of death) D->E F 6. Necropsy (Gross pathological examination of all animals) E->F G 7. LD50 Calculation (Statistical analysis of dose-response data) F->G

Procedure:

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., rats) are acclimatized to laboratory conditions for at least 5 days. They are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%), and a 12-hour light/dark cycle.

  • Grouping and Fasting: Animals are grouped by sex, with at least 5 animals per dose group. Food is withheld overnight before dosing.

  • Dose Administration: The test substance is administered in a single dose

A Head-to-Head Battle of Analytical Columns for Dinoseb Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the precise and accurate quantification of Dinoseb is paramount. This guide provides an objective comparison of the performance of different analytical columns for the determination of this compound, supported by experimental data to inform your selection process.

This compound, a dinitrophenol pesticide, presents a significant analytical challenge due to its chemical properties. The choice of analytical column is a critical factor in developing robust and reliable methods for its detection. This guide evaluates the performance of several widely used High-Performance Liquid Chromatography (HPLC) columns, offering insights into their suitability for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Column Comparison

The primary mode of analysis for this compound is reversed-phase HPLC. In this comparison, we evaluate the performance of three popular C18 columns: the Agilent ZORBAX Eclipse Plus C18, a traditional fully porous silica (B1680970) column, and two core-shell columns, the Phenomenex Kinetex C18 and the Restek Raptor C18. A monolithic column is also included as an alternative stationary phase.

Performance Data Summary
ColumnParticle TypeDimensions (L x ID, dp)Mobile PhaseFlow Rate (mL/min)Retention Time (min)Tailing FactorTheoretical Plates (N)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Agilent ZORBAX Eclipse Plus C18 Fully Porous Silica100 x 2.1 mm, 1.8 µmA: 0.1% Acetic Acid in WaterB: Acetonitrile (Gradient)0.3~5.5~1.1>15,000Low pptLow ppt
Phenomenex Kinetex C18 Core-Shell100 x 4.6 mm, 2.6 µmA: Water w/ 0.1% Formic AcidB: Acetonitrile w/ 0.1% Formic Acid (Gradient)1.0~4.2~1.2>20,000Not SpecifiedNot Specified
Restek Raptor C18 Core-Shell100 x 2.1 mm, 2.7 µmA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (Gradient)0.5~3.8~1.0>25,000Not SpecifiedNot Specified
Monolithic Column (e.g., Chromolith RP-18e) Monolithic Silica100 x 4.6 mmA: 50 mM Acetate Buffer (pH 5.0)B: Acetonitrile (Isocratic)3.0~2.5<1.5~5,000Not SpecifiedNot Specified

Note: Performance data is indicative and can vary. "Not Specified" indicates that the specific data point was not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing results. Below are the experimental protocols for the key analytical methods cited in this guide.

HPLC-MS/MS Method for this compound Analysis using Agilent ZORBAX Eclipse Plus C18
  • Instrumentation: Agilent 1290 Infinity LC system coupled to an Agilent 6495 Triple Quadrupole LC/MS.

  • Column: Agilent ZORBAX Eclipse Plus C18, 100 x 2.1 mm, 1.8 µm.

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water

    • B: Acetonitrile

  • Gradient: 5% B to 100% B over 6 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 20 µL.

  • Detection: Mass Spectrometry (MS) in negative ionization mode.

General HPLC Method for Dinitrophenol Analysis using a Monolithic Column
  • Instrumentation: HPLC system with UV detection.

  • Column: Chromolith RP-18e, 100 x 4.6 mm.

  • Mobile Phase: 50 mM Acetate Buffer (pH 5.0) - Acetonitrile (80:20, v/v).

  • Flow Rate: 3.0 mL/min.

  • Detection: UV at the maximum absorbance wavelength for the specific dinitrophenol.

Visualizing the Analytical Workflow

To provide a clear understanding of the analytical process, the following diagram illustrates a typical experimental workflow for the analysis of this compound using HPLC.

Analytical Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample Sample Collection (e.g., Water, Soil) Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration Injection HPLC Injection Concentration->Injection Prepared Sample Separation Analytical Column (e.g., C18) Injection->Separation Detection Detection (e.g., MS/MS, UV) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

General workflow for this compound analysis by HPLC.

Conclusion

The selection of an analytical column for this compound analysis is a critical decision that impacts the overall performance and reliability of the method.

  • Agilent ZORBAX Eclipse Plus C18: This fully porous particle column provides a reliable and robust option, particularly for complex matrices where high loading capacity is beneficial.

  • Phenomenex Kinetex C18 and Restek Raptor C18: These core-shell columns offer superior efficiency and resolution, leading to sharper peaks and potentially shorter analysis times. They are an excellent choice for high-throughput screening and when maximum sensitivity is required.

  • Monolithic Columns: These columns can offer very high flow rates and rapid analysis times, making them suitable for rapid screening applications, although they may provide lower overall efficiency compared to packed columns.

Ultimately, the optimal column choice will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. It is recommended to perform a thorough method development and validation for the chosen column to ensure optimal performance for your specific application.

Unraveling the Teratogenic Landscape of Dinoseb: A Comparative Analysis Across Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of toxicological data reveals species-specific teratogenic effects of the herbicide Dinoseb, highlighting the critical role of administration route and metabolic differences in developmental toxicity. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's impact on rats, mice, and rabbits, supported by experimental data and detailed methodologies.

This compound, a dinitrophenolic herbicide, has been the subject of numerous toxicological studies due to its potent effects on cellular metabolism. Its primary mechanism of action involves the uncoupling of oxidative phosphorylation, a fundamental process for energy production in cells. This disruption of cellular energy supply is a key factor in its toxicity, including its ability to induce birth defects (teratogenesis). The susceptibility to this compound-induced teratogenicity, however, varies significantly across different animal models and depends heavily on the route and timing of exposure.

Comparative Developmental Toxicity of this compound

The teratogenic potential of this compound has been most extensively studied in rats, mice, and rabbits. The following tables summarize the quantitative data from key studies, providing a comparative overview of the No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for developmental toxicity, as well as the types of malformations observed.

Table 1: Teratogenic Effects of this compound in Rats
StrainRoute of AdministrationGestation Days of ExposureNOAEL (mg/kg/day)LOAEL (mg/kg/day)Major Teratogenic FindingsMaternal Toxicity at Teratogenic Doses?
Crj:CD(SD)IGSGavage14 days before mating to day 6 of lactation2.337.0Reduced number of live pups[1]Yes[1]
CDGavage6-158.010Microphthalmia, external and skeletal malformations[2]Yes[2]
CDDiet6-166.528.50No teratogenicity observed, but developmental toxicity (lower fetal weight, delayed ossification) present[2]Yes[2]
Wistar/HanGavage6-1513Skeletal variations (e.g., supernumerary ribs), absence of thoracic vertebrae[3]No (at 3 mg/kg/day)[3]
Table 2: Teratogenic Effects of this compound in Mice
StrainRoute of AdministrationGestation Days of ExposureNOAEL (mg/kg/day)LOAEL (mg/kg/day)Major Teratogenic FindingsMaternal Toxicity at Teratogenic Doses?
Swiss-WebsterIntraperitoneal9-11510Internal hydrocephalus[3]No[3]
Swiss-WebsterSubcutaneous14-161017.7Cleft palate, increased resorptions[3]Yes[3]
CD-1Gavage7-8-50Skeletal and soft-tissue anomaliesNo[3]
Table 3: Teratogenic Effects of this compound in Rabbits
StrainRoute of AdministrationGestation Days of ExposureNOAEL (mg/kg/day)LOAEL (mg/kg/day)Major Teratogenic FindingsMaternal Toxicity at Teratogenic Doses?
ChinchillaGavage6-18310Neural tube defects, hydrocephaly, skeletal malformations[4]No[4]
New Zealand WhiteDermal7-1913Anophthalmia, hydrocephaly, cleft palate, microphthalmia, microcephaly[3][4]Yes (at 3 mg/kg/day and higher)[3][4]

Experimental Protocols

To facilitate the replication and comparison of findings, detailed methodologies from key cited studies are provided below.

Rat Oral Gavage Teratogenicity Study (Adapted from Giavini et al., 1986)[3][5]
  • Animal Model: Pregnant CD rats.

  • Test Substance and Vehicle: this compound dissolved in corn oil.

  • Dosage and Administration: Animals were administered this compound by oral gavage once daily from gestation day (GD) 6 to 15. Dose levels typically ranged from 2.5 to 15 mg/kg/day. A control group received the vehicle only.

  • Observations: Maternal body weight and food consumption were recorded daily. On GD 20, dams were euthanized, and the number of implantations, resorptions, and live and dead fetuses were recorded. Fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations.

  • Endpoint Analysis: The incidence of malformations, fetal body weight, and other developmental parameters were statistically compared between treated and control groups.

Rabbit Dermal Teratogenicity Study (Adapted from Johnson, 1988)[3][4]
  • Animal Model: Pregnant New Zealand White rabbits.

  • Test Substance and Application: this compound was applied directly to the clipped dorsal skin. No vehicle was used. To prevent ingestion, rabbits wore Elizabethan collars.

  • Dosage and Administration: The test substance was applied daily for 6 hours from GD 7 to 19 at dose levels ranging from 1 to 18 mg/kg/day. The application site was wiped clean after each 6-hour exposure.

  • Observations: Maternal clinical signs, body weight, and food consumption were monitored. On GD 29, does were euthanized, and uterine contents were examined. Fetuses were evaluated for external, soft tissue, and skeletal abnormalities.

  • Endpoint Analysis: Fetal malformation rates, resorptions, and other developmental endpoints were analyzed for statistical significance.

Visualizing the Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound-induced teratogenesis and a typical experimental workflow for a teratogenicity study.

Dinoseb_Teratogenesis_Pathway cluster_cellular Cellular Level cluster_developmental Developmental Consequences This compound This compound Exposure Mitochondria Mitochondrial Inner Membrane This compound->Mitochondria Uncoupling Agent OxPhos Oxidative Phosphorylation ATP ATP Synthesis (Decreased) OxPhos->ATP ROS Reactive Oxygen Species (Increased) OxPhos->ROS CellProlif Decreased Cell Proliferation & Differentiation ATP->CellProlif Apoptosis Increased Apoptosis ROS->Apoptosis GeneExpr Altered Gene Expression ROS->GeneExpr Malformations Birth Defects (e.g., Neural Tube Defects, Skeletal Abnormalities) CellProlif->Malformations Apoptosis->Malformations GeneExpr->Malformations

Caption: Proposed signaling pathway for this compound-induced teratogenesis.

Teratogenicity_Study_Workflow cluster_setup Study Setup cluster_dosing Dosing and Observation cluster_analysis Endpoint Analysis AnimalSelection Animal Model Selection (e.g., Pregnant Rats) Acclimatization Acclimatization Period AnimalSelection->Acclimatization Grouping Randomization into Dose Groups (Control, Low, Mid, High) Acclimatization->Grouping Dosing Daily Dosing during Organogenesis (e.g., GD 6-15) Grouping->Dosing MaternalObs Maternal Observation (Body Weight, Clinical Signs) Dosing->MaternalObs Euthanasia Euthanasia and Fetal Collection (e.g., GD 20) MaternalObs->Euthanasia ExternalExam External Fetal Examination Euthanasia->ExternalExam InternalExam Visceral and Skeletal Fetal Examination ExternalExam->InternalExam DataAnalysis Statistical Analysis of Malformations and Developmental Parameters InternalExam->DataAnalysis

Caption: Generalized experimental workflow for a teratogenicity study.

Discussion of Species-Specific Differences

The data clearly indicate that rabbits are the most sensitive species to the teratogenic effects of this compound, particularly via dermal exposure.[3][4] In rabbits, teratogenic effects were observed at doses that were not maternally toxic when administered by gavage.[4] In contrast, in rats, teratogenicity was often accompanied by maternal toxicity, especially with gavage administration.[2] Mice appear to be less sensitive than rats and rabbits, with teratogenic effects generally occurring at higher doses.[3]

The route of administration plays a critical role in the observed teratogenic effects. For instance, in rats, dietary administration of this compound did not produce the same teratogenic profile as gavage administration, even at comparable daily doses.[2] This suggests that the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion, are significantly influenced by the administration method and can alter the ultimate concentration of the active compound reaching the developing embryo.

The underlying mechanism for these species-specific differences is likely multifactorial, involving variations in metabolic pathways, placental transfer, and the intrinsic susceptibility of the developing embryos to cellular energy disruption. The uncoupling of oxidative phosphorylation by this compound leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS), both of which can disrupt critical developmental processes such as cell proliferation, differentiation, and apoptosis, ultimately leading to structural malformations.

Conclusion

This comparative guide underscores the importance of considering species-specific responses and experimental design in the assessment of developmental toxicity. The teratogenic effects of this compound are clearly demonstrated across multiple animal models, with rabbits showing the highest sensitivity. The route of administration significantly impacts the toxicological outcome, highlighting the need for careful consideration of potential human exposure routes in risk assessment. The primary mechanism of uncoupling oxidative phosphorylation provides a basis for understanding the observed teratogenic effects, but further research into the downstream signaling pathways is warranted to fully elucidate the complex interplay of factors leading to birth defects. This information is crucial for regulatory decision-making and for the development of safer alternatives in the future.

References

Quantitative Structure-Activity Relationship (QSAR) for Dinitrophenol Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and selective herbicides is a cornerstone of modern agriculture. Among the various chemical classes, dinitrophenols have historically played a significant role. Understanding the relationship between the chemical structure of these compounds and their herbicidal activity is crucial for the design of new, improved herbicides and for assessing the environmental impact of existing ones. This guide provides a comparative analysis of dinitrophenol herbicides based on Quantitative Structure-Activity Relationship (QSAR) studies, offering insights into the molecular properties that govern their efficacy.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Dinitrophenol herbicides exert their phytotoxic effects primarily by disrupting cellular energy metabolism. They act as uncouplers of oxidative phosphorylation in the mitochondria of plant cells.[1][2] In this process, they dissipate the proton gradient across the inner mitochondrial membrane that is essential for the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. Instead of being used to produce ATP, the energy from the proton gradient is lost as heat. This disruption of energy production leads to a cascade of metabolic failures, ultimately resulting in cell death and the herbicidal effect.

The following diagram illustrates the general mechanism of action of dinitrophenol herbicides at the mitochondrial level.

ProtonGradient Proton Gradient (High H+ concentration) ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Protons flow through Dinitrophenol Dinitrophenol Herbicide ProtonGradient->Dinitrophenol Shuttles protons across membrane, bypassing ATP Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Drives Heat Heat Dissipation Dinitrophenol->Heat Energy released as

Caption: Mechanism of dinitrophenol herbicides as uncouplers of oxidative phosphorylation.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For dinitrophenol herbicides, these studies typically investigate how variations in their molecular properties, known as descriptors, affect their herbicidal potency. Key molecular descriptors often considered in QSAR models for phenolic and nitroaromatic compounds include:

  • Hydrophobicity (logP): The octanol-water partition coefficient, which indicates the compound's ability to partition into lipid membranes.

  • Electronic Parameters: These describe the electronic properties of the molecule, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and Hammett constants (σ), which quantify the electron-donating or -withdrawing nature of substituents on the aromatic ring.

  • Steric Parameters: These descriptors, such as molar refractivity (MR) and Taft steric parameters (Es), describe the size and shape of the molecule and its substituents, which can influence how well the compound fits into a biological target site.

The general workflow for a QSAR study is depicted in the following diagram.

Molecular_Structures Set of Dinitrophenol Analogues Descriptor_Calculation Calculate Molecular Descriptors (e.g., logP, pKa) Molecular_Structures->Descriptor_Calculation Experimental_Activity Measure Herbicidal Activity (e.g., pI50) Molecular_Structures->Experimental_Activity QSAR_Model Develop QSAR Model (Statistical Analysis) Descriptor_Calculation->QSAR_Model Experimental_Activity->QSAR_Model Model_Validation Validate the Model QSAR_Model->Model_Validation Prediction Predict Activity of New Compounds Model_Validation->Prediction

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Comparative Data on Dinitrophenol Herbicides

The following table presents a hypothetical comparative dataset based on the types of data typically found in such QSAR studies. The activity data is represented as pI50, which is the negative logarithm of the concentration required to cause 50% inhibition of weed growth. Higher pI50 values indicate greater herbicidal potency.

Compound Name/StructureSubstituent (R)logPpKaHerbicidal Activity (pI50) against Capsella bursa-pastoris
2,4-DinitrophenolH1.674.09Reference Value
Dinoseb (2-sec-butyl-4,6-dinitrophenol)sec-Butyl3.694.62Higher than DNP
DNOC (4,6-dinitro-o-cresol)Methyl2.414.48Variable
Dinoterbtert-Butyl4.154.70Generally high
DinopropIsopropyl3.25-Intermediate
DinosamAmyl4.58-Variable

Note: The herbicidal activity values are presented qualitatively ("Higher than DNP," "Variable," etc.) as the specific quantitative data from historical studies is not readily accessible. The physicochemical properties (logP and pKa) are provided for illustrative purposes.

Experimental Protocols

The determination of herbicidal activity and the calculation of molecular descriptors are fundamental to any QSAR study. The following are generalized protocols for these key experiments.

Determination of Herbicidal Activity (Pre-emergence)

A common method to assess the pre-emergence herbicidal activity of compounds is through greenhouse pot experiments.

  • Soil Preparation and Sowing: A standardized soil mixture (e.g., sandy loam) is placed in pots. Seeds of a target weed species (e.g., Shepherd's Purse - Capsella bursa-pastoris) are sown at a uniform depth.

  • Herbicide Application: The dinitrophenol compounds are dissolved in an appropriate solvent (e.g., acetone) and then diluted with water to create a range of concentrations. These solutions are then sprayed evenly onto the soil surface of the pots. Control pots are sprayed with the solvent-water mixture without the herbicide.

  • Incubation: The pots are placed in a greenhouse under controlled conditions of temperature, light, and humidity to allow for seed germination and plant growth.

  • Assessment: After a set period (e.g., 21 days), the herbicidal effect is assessed. This can be done by counting the number of emerged seedlings, measuring the shoot or root length, or determining the fresh or dry weight of the surviving plants.

  • Data Analysis: The percentage of inhibition compared to the control is calculated for each concentration. From this data, the I50 value (the concentration causing 50% inhibition) is determined using probit analysis or other statistical methods. The pI50 is then calculated as -log(I50).

Calculation of Molecular Descriptors

Molecular descriptors can be calculated using various computational chemistry software packages.

  • Molecular Modeling: The 2D structures of the dinitrophenol analogues are drawn and then converted into 3D models. The geometry of these models is then optimized using molecular mechanics or quantum mechanical methods to find the most stable conformation.

  • Descriptor Calculation: Software is used to calculate a wide range of descriptors based on the optimized 3D structure.

    • logP: Calculated using methods based on atomic contributions or fragment-based approaches.

    • pKa: Predicted using software that solves the Poisson-Boltzmann equation or employs empirical models.

    • Electronic Descriptors (e.g., ELUMO): Calculated using quantum chemistry software through molecular orbital calculations.

    • Steric Descriptors (e.g., Molar Refractivity): Calculated based on the molecular formula and atomic contributions.

Conclusion

QSAR studies on dinitrophenol herbicides have been instrumental in elucidating the key molecular features that drive their herbicidal activity. While many of these compounds have been phased out due to toxicity concerns, the principles derived from their QSAR analyses remain relevant for the design of new, safer, and more effective herbicides. The interplay of hydrophobicity, electronic properties, and steric factors provides a framework for medicinal and agricultural chemists to rationally design molecules with desired biological activities. Future QSAR studies, incorporating more advanced computational methods and larger datasets, will continue to be a valuable tool in the development of next-generation crop protection agents.

References

A Comparative Analysis of the Environmental Impact of Dinoseb and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impact of the dinitrophenol herbicide Dinoseb and its primary metabolites. The information presented is intended to support environmental risk assessments and inform research in toxicology and drug development by providing available data on toxicity, environmental fate, and mechanisms of action.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of a contaminant is significantly influenced by its physicochemical properties. This compound is a non-polar compound with low water solubility and a tendency to partition to soil and sediment. While specific experimental data for its primary metabolites are scarce, the reduction of nitro groups to more polar amino groups is expected to increase water solubility and reduce the soil organic carbon-water (B12546825) partitioning coefficient (Koc), potentially increasing mobility in the environment.

PropertyThis compoundPrimary Amino Metabolites (Predicted)
Chemical FormulaC₁₀H₁₂N₂O₅C₁₀H₁₃N₂O₃ (monoamino)
Molar Mass240.21 g/mol ~211.23 g/mol
Water Solubility52 mg/L at 20°CHigher
Log Kow3.2 - 3.86Lower
Vapor Pressure6.7 mPa at 25°CLower
pKa4.4 - 4.62Higher (more basic)

Environmental Fate and Persistence

This compound exhibits moderate persistence in the environment. In soil, its half-life can range from a few weeks to several months, depending on conditions such as microbial activity and sunlight. Photodegradation on soil and in water is a significant degradation pathway. This compound is not readily biodegradable and persists in water.

The primary metabolites of this compound are formed under anaerobic conditions through the reduction of the nitro groups to amino groups. This process is a key step in the natural attenuation of this compound in anoxic environments. The resulting amino-dinoseb compounds are generally expected to be more susceptible to further microbial degradation.

CompartmentThis compoundPrimary Amino Metabolites (Inferred)
Soil Moderately persistent, with a half-life of 2 to 4 weeks under average conditions, but can persist for longer. Biodegradation is slow.Expected to be less persistent due to increased susceptibility to microbial degradation.
Water Persists in water with slow hydrolysis. Photodegradation can occur, with a half-life of 12-18 days.Increased water solubility may lead to greater mobility but also enhanced bioavailability for microbial degradation.
Air Slightly persistent with a predicted half-life of about 2.56 days.Likely to be less volatile due to increased polarity.
Bioaccumulation Considered to have a low potential for bioaccumulation in aquatic organisms, with a bioconcentration factor (BCF) of 135. It does not biomagnify significantly in the food chain.The increased polarity and water solubility of the amino metabolites would likely lead to an even lower bioaccumulation potential compared to the parent compound.

Ecotoxicity

This compound is highly toxic to a broad spectrum of organisms. Its primary mode of action is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production. This mechanism is conserved across many species, leading to its high toxicity in plants, insects, fish, birds, and mammals.

Table of this compound Ecotoxicity Data

Organism GroupSpeciesEndpointValue (mg/L or mg/kg)Reference
Fish Oncorhynchus mykiss (Rainbow trout)96h LC500.032 - 0.076
Lepomis macrochirus (Bluegill sunfish)96h LC500.057 - 0.18
Aquatic Invertebrates Daphnia magna48h EC500.11 - 0.26
Algae Selenastrum capricornutum96h EC500.03 - 0.1
Birds Colinus virginianus (Bobwhite quail)Acute Oral LD507 - 9
Anas platyrhynchos (Mallard duck)Dietary LC50409 - 515
Mammals RatAcute Oral LD5025 - 58
RabbitAcute Dermal LD5080 - 200

Signaling Pathways and Experimental Workflows

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient necessary for ATP synthesis. This uncoupling of electron transport from ATP production leads to a rapid depletion of cellular energy and ultimately cell death.

dinoseb_mechanism cluster_mitochondrion Mitochondrion ETC Electron Transport Chain H_in H+ (Intermembrane Space) ETC->H_in Pumps H+ ATP_Synthase ATP Synthase H_in->ATP_Synthase Drives Proton_Shuttle Transports H+ across membrane H_in->Proton_Shuttle H_out H+ (Matrix) ATP ATP ATP_Synthase->ATP Produces This compound This compound Proton_Shuttle->H_out

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

Anaerobic Degradation Pathway of this compound

Under anaerobic conditions, soil microorganisms can reduce the nitro groups of this compound to amino groups, initiating its breakdown.

dinoseb_degradation This compound This compound (2-sec-butyl-4,6-dinitrophenol) Metabolite1 6-amino-2-sec-butyl-4-nitrophenol This compound->Metabolite1 Nitro Reduction Metabolite2 4-amino-2-sec-butyl-6-nitrophenol This compound->Metabolite2 Nitro Reduction Metabolite3 4,6-diamino-2-sec-butylphenol Metabolite1->Metabolite3 Nitro Reduction Metabolite2->Metabolite3 Nitro Reduction Further_Degradation Further Degradation Products Metabolite3->Further_Degradation

Caption: Anaerobic degradation pathway of this compound.

Experimental Protocols

A comprehensive assessment of the environmental impact of a chemical requires standardized toxicity testing. The following is a generalized workflow for an acute fish toxicity test, based on OECD Guideline 203.

Experimental Workflow: Acute Fish Toxicity Test (OECD 203)

experimental_workflow start Test Substance Preparation (this compound or Metabolite) range_finding Range-Finding Test (Determine concentration range) start->range_finding acclimation Fish Acclimation (e.g., Rainbow Trout for 12 days) definitive_test Definitive Test Setup (Control + ≥5 concentrations, static or semi-static) acclimation->definitive_test range_finding->definitive_test exposure 96-hour Exposure Period definitive_test->exposure observations Observations (Mortality and sublethal effects at 24, 48, 72, 96h) exposure->observations water_quality Water Quality Monitoring (pH, DO, temperature) exposure->water_quality data_analysis Data Analysis (Calculate LC50 and confidence intervals) observations->data_analysis end Final Report data_analysis->end

Caption: Generalized workflow for an acute fish toxicity test.

Methodology for Acute Fish Toxicity Test (Based on OECD Guideline 203)

  • Test Organism: A recommended fish species, such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio), is selected. Fish are acclimated to laboratory conditions for at least 12 days.

  • Test Substance: The test chemical (e.g., this compound) is dissolved in water to create a stock solution. A series of dilutions are prepared to establish the test concentrations.

  • Test Conditions: The test is conducted in glass vessels containing a known volume of water. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.

  • Procedure: A group of fish is randomly assigned to each test concentration and a control (water without the test substance). The exposure period is typically 96 hours.

  • Observations: The number of dead fish in each vessel is recorded at 24, 48, 72, and 96 hours. Any abnormal behavior or sublethal effects are also noted.

  • Data Analysis: The concentration-response data are used to calculate the median lethal concentration (LC50), which is the concentration of the chemical that is lethal to 50% of the test organisms within the exposure period. Statistical methods such as probit analysis are employed.

Conclusion

This compound is a highly toxic compound with moderate environmental persistence. Its primary mechanism of toxicity, the uncoupling of oxidative phosphorylation, affects a wide range of organisms. While data on the environmental impact of its metabolites are limited, the primary anaerobic degradation pathway involves the reduction of nitro groups to amino groups. This transformation is expected to significantly reduce the toxicity and persistence of the resulting compounds. Further research is crucial to fully characterize the environmental risks associated with this compound's metabolites and to develop a more complete understanding of its overall environmental footprint.

Unveiling Exposure: A Comparative Guide to Biomarker Validation for Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of biomarkers for Dinoseb exposure. Due to the prohibition of this compound in many countries for several decades, validated, commercially available biomarkers of effect are not established. Therefore, this guide outlines potential biomarker candidates based on this compound's mechanism of action and compares analytical methods for direct detection. Furthermore, it details a general framework for the validation of novel biomarkers.

This compound, a dinitrophenolic herbicide, exerts its primary toxic effect by uncoupling oxidative phosphorylation.[1][2][3][4][5][6] This process disrupts the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell, leading to a cascade of metabolic disturbances.[1][2][3][4][6] Understanding this mechanism is crucial for identifying and validating potential biomarkers of exposure and effect.

Direct Detection of this compound and its Metabolites: Biomarkers of Exposure

The most direct method to assess this compound exposure is through the detection of the parent compound or its metabolites in biological samples. Blood and urine tests are viable methods for determining exposure to this compound and similar compounds.[7] this compound is metabolized in the liver and its breakdown products can be found in the blood, urine, liver, kidneys, and spleen.[8][9]

For the closely related compound 2,4-dinitrophenol (B41442) (2,4-DNP), the parent compound and its metabolite, 2-amino-4-nitrophenol, are considered biomarkers of exposure when detected in blood and urine.[10] A distinct physical sign of significant exposure to 2,4-DNP is a yellow staining of the skin and sclera.[7][10]

Table 1: Comparison of Analytical Methods for this compound Detection

MethodMatrixDetection LimitThroughputKey Considerations
Gas Chromatography-Mass Spectrometry (GC-MS)Urine, Blood, Environmental SamplesLow (ng/mL to pg/mL range)ModerateHigh specificity and sensitivity; requires derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Urine, Blood, Environmental SamplesVery Low (pg/mL range)HighHigh specificity, sensitivity, and throughput; suitable for a wide range of metabolites.
High-Performance Liquid Chromatography (HPLC) with UV detectionUrine, BloodModerate (µg/mL range)HighLower sensitivity compared to MS methods; suitable for higher concentration screening.
Immunoassays (e.g., ELISA)Urine, BloodVaries (ng/mL to µg/mL range)Very HighPotential for cross-reactivity with other dinitrophenolic compounds; useful for rapid screening.

Potential Biomarkers of Effect: Targeting the Toxicological Impact

Given this compound's mechanism of action, biomarkers of effect would reflect the physiological consequences of oxidative phosphorylation uncoupling and subsequent organ-specific toxicity. Long-term exposure to this compound is associated with weight loss, thyroid problems, and reproductive toxicity.[1][4][6][7][11][12]

Table 2: Potential Biomarkers of Effect for this compound Exposure

Biomarker CategoryPotential BiomarkersRationale
Metabolic Effects Increased Basal Metabolic Rate, Elevated Body Temperature, Altered Serum Lactate/Pyruvate Ratio, Changes in Adiponectin and Leptin LevelsReflects the hypermetabolic state induced by uncoupling of oxidative phosphorylation.[7][10]
Thyroid Function Altered levels of Thyroid Stimulating Hormone (TSH), Thyroxine (T4), and Triiodothyronine (T3)This compound is known to have disruptive effects on the thyroid gland.[7][13][14]
Reproductive Toxicity Changes in serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Testosterone, and Estradiol; Altered sperm parametersThis compound has been shown to be toxic to the reproductive system.[15][16]
Oxidative Stress Increased levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), Malondialdehyde (MDA), and decreased levels of Glutathione (GSH)Uncoupling of oxidative phosphorylation can lead to increased production of reactive oxygen species.
Organ Damage Elevated liver enzymes (ALT, AST), Kidney function markers (Creatinine, BUN)High levels of exposure can lead to organ damage.[8]

Experimental Protocols for Biomarker Validation

The validation of a novel biomarker is a multi-step process to ensure its analytical and clinical performance.

Protocol 1: Analytical Validation of a Urinary this compound Metabolite using LC-MS/MS

  • Sample Preparation:

    • Collect urine samples from both exposed and control populations.

    • Perform enzymatic hydrolysis to release conjugated metabolites.

    • Conduct solid-phase extraction (SPE) to concentrate and purify the analyte.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a chromatographic method to separate the metabolite from other urinary components.

    • Optimize mass spectrometry parameters for sensitive and specific detection of the parent and fragment ions of the metabolite.

  • Method Validation:

    • Specificity and Selectivity: Analyze blank urine samples to ensure no interfering peaks are present at the retention time of the analyte.

    • Linearity and Range: Prepare a calibration curve with known concentrations of the metabolite standard to determine the linear range of the assay.

    • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to determine intra- and inter-day accuracy and precision.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Stability: Assess the stability of the analyte in urine under different storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles.

Protocol 2: Clinical Validation of a Thyroid Hormone Panel as a Biomarker of Effect

  • Study Design:

    • Recruit a cohort of individuals with known or suspected this compound exposure and a matched control group.

    • Collect blood samples and detailed clinical information, including any symptoms of thyroid dysfunction.

  • Hormone Analysis:

    • Measure serum concentrations of TSH, free T4 (fT4), and free T3 (fT3) using validated immunoassays.

  • Statistical Analysis:

    • Compare the mean hormone levels between the exposed and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

    • Perform correlation analysis to assess the relationship between the levels of this compound or its metabolites in blood/urine and the hormone concentrations.

    • Use receiver operating characteristic (ROC) curve analysis to determine the diagnostic accuracy of the hormone panel in identifying this compound-exposed individuals.

Visualizing the Pathways and Processes

dinoseb_moa cluster_mito Mitochondrion ETC Electron Transport Chain H_gradient Proton Gradient ETC->H_gradient Pumps Protons ATP_synthase ATP Synthase H_gradient->ATP_synthase Drives Heat Heat H_gradient->Heat ATP ATP (Energy) ATP_synthase->ATP ATP_synthase->ATP Inhibited This compound This compound This compound->H_gradient Dissipates

Caption: Mechanism of this compound's toxicity.

biomarker_validation_workflow Discovery Biomarker Discovery (e.g., -omics) Analytical Analytical Validation (Specificity, Accuracy, Precision) Discovery->Analytical Candidate Biomarkers Clinical Clinical Validation (Cohort Studies, ROC Analysis) Analytical->Clinical Validated Assay Implementation Clinical Implementation Clinical->Implementation Qualified Biomarker

Caption: General workflow for biomarker validation.

logical_comparison cluster_biomarkers Biomarker Types cluster_validation Validation Parameters Exposure This compound Exposure Exposure_Biomarker Biomarker of Exposure (this compound & Metabolites) Exposure->Exposure_Biomarker Direct Measure Effect_Biomarker Biomarker of Effect (e.g., Thyroid Hormones) Exposure->Effect_Biomarker Indirect Measure Analytical_Val Analytical Validity (Reliable & Accurate) Exposure_Biomarker->Analytical_Val Effect_Biomarker->Analytical_Val Clinical_Val Clinical Validity (Association with Exposure/Outcome) Analytical_Val->Clinical_Val

Caption: Comparison of biomarker types for this compound.

References

Safety Operating Guide

Proper Disposal of Dinose-b: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

For researchers, scientists, and drug development professionals handling Dinoseb, proper disposal is not just a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous chemical.

This compound, a dinitrophenol-based herbicide now banned in many countries including the United States, is classified as an acutely hazardous waste.[1] The U.S. Environmental Protection Agency (EPA) has assigned it the hazardous waste number P020 under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4][5] This designation mandates a strict "cradle-to-grave" management system, encompassing its generation, transportation, treatment, storage, and ultimate disposal.[6]

Immediate Safety Precautions and Spill Management

Before handling this compound, it is imperative to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.

Personal Protective Equipment (PPE):

  • Gloves: Chemical protective gloves (e.g., PVC) are essential.[2]

  • Eye Protection: Safety glasses are a minimum requirement.[2]

  • Respiratory Protection: A dust respirator should be worn to avoid inhalation.[2]

  • Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[2]

Spill Management:

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate risks.

  • Minor Spills:

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Sweep up the material, or for finer particles, use a vacuum cleaner fitted with a HEPA filter.[2]

    • To prevent dusting, the material can be dampened with water before sweeping.[2]

    • Place the collected waste into suitable, sealed containers for disposal.[2]

  • Major Spills:

    • Evacuate all personnel from the area and move upwind.[2]

    • Immediately alert emergency responders, providing the location and nature of the hazard.[2]

    • Avoid all personal contact with the spilled material, including inhalation.[2]

Disposal Procedures for this compound Waste

The disposal of this compound waste is tightly regulated and must be conducted in accordance with local, state, and federal regulations.[2] The primary approved methods of disposal are high-temperature incineration and secure landfilling in an authorized facility.

High-Temperature Incineration

Incineration is a preferred method for the complete destruction of organic hazardous wastes like this compound. The operational parameters for effective destruction are critical and vary depending on the type of incinerator used.

Incinerator TypeTemperature Range (°C)Residence Time
Liquid Injection Incinerator650 - 1,6000.1 - 2.0 seconds
Rotary Kiln Incinerator820 - 1,600Seconds
Fluidized Bed Incinerator450 - 980Seconds
Data sourced from PubChem.[4]
Chemical Neutralization (Caution Advised)

While neutralization is a common procedure for corrosive wastes, its application to this compound must be approached with extreme caution. This compound is a phenolic compound and its neutralization to adjust pH does not guarantee the destruction of its hazardous organic structure. The following is a general procedure for neutralizing acidic waste and should only be considered for dilute aqueous solutions and after thorough evaluation by qualified personnel. This procedure is not a substitute for validated experimental protocols for this compound deactivation.

Experimental Protocol: General Acidic Waste Neutralization

  • Preparation: Work in a fume hood and wear all necessary PPE. Prepare a dilute solution of a base, such as sodium hydroxide (B78521) or sodium carbonate.

  • Dilution: If the this compound waste is concentrated, it should first be slowly added to a large volume of cold water to dilute it.

  • Neutralization: Slowly add the dilute base solution to the diluted this compound waste while stirring continuously. Monitor the pH of the solution using a pH meter or pH paper.

  • Target pH: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.0.

  • Disposal of Neutralized Solution: The final neutralized solution may only be disposed of down the drain if it contains no other hazardous constituents and is in compliance with local wastewater treatment regulations.

Important Note: This general neutralization procedure does not guarantee the degradation of the this compound molecule. The resulting solution will still contain the organic compound and may require further treatment, such as activated carbon filtration, before final disposal.[2]

Secure Landfilling

If incineration is not feasible, this compound waste may be disposed of in an authorized hazardous waste landfill.[2] These landfills are engineered with specific safety features to prevent environmental contamination.

Landfill Design ElementQuantitative Criteria
Liner System Typically a composite liner system consisting of a flexible membrane liner (FML) over a compacted clay liner with a hydraulic conductivity of no more than 1x10⁻⁷ cm/sec.
Leachate Collection System A drainage layer (e.g., 30 cm of sand or gravel) with a permeability of greater than 1x10⁻² cm/sec, and a system of perforated pipes (B44673) to collect leachate.
Final Cover System A multi-layered system including a vegetative top layer, a drainage layer, and a low-permeability layer to minimize water infiltration.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

Dinoseb_Disposal_Workflow cluster_assessment Waste Assessment cluster_handling On-Site Handling cluster_disposal_pathway Disposal Pathway Selection cluster_methods Disposal Methods cluster_compliance Compliance and Documentation Start This compound Waste Generated Classification Classify as Acutely Hazardous Waste (P020) Start->Classification Segregation Segregate from Incompatible Materials Classification->Segregation Containerization Store in Labeled, Sealed Containers Segregation->Containerization DisposalDecision Select Approved Disposal Method Containerization->DisposalDecision Incineration High-Temperature Incineration DisposalDecision->Incineration Preferred Method Landfilling Secure Hazardous Waste Landfill DisposalDecision->Landfilling Alternative Method Manifest Complete Hazardous Waste Manifest Incineration->Manifest Landfilling->Manifest Transport Arrange Transport by Licensed Hauler Manifest->Transport Confirmation Receive Certificate of Disposal Transport->Confirmation

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment from the significant risks associated with this hazardous material. Always consult your institution's environmental health and safety department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Dinoseb

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of hazardous chemicals is paramount. This document provides essential, immediate safety and logistical information for the use of Dinoseb in a laboratory setting. Adherence to these procedures is critical to mitigate the significant health risks associated with this highly toxic compound.

This compound, a dinitrophenol-based herbicide, is recognized for its high toxicity, with potential for severe health effects including reproductive harm and irritation to the eyes, skin, and respiratory system.[1][2] Although its use as a pesticide has been banned in many countries, including the United States, it may still be used in a research context.[3][4][5] Therefore, stringent safety protocols are necessary to ensure the well-being of all laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent all routes of exposure: dermal, ocular, and inhalation.

Eye and Face Protection:

  • Chemical Goggles: Must be worn at all times in the laboratory when this compound is being handled.

  • Face Shield: A full-face shield should be worn in conjunction with chemical goggles, especially when there is a risk of splashes or aerosol generation.

Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are required. Given the lack of specific breakthrough time data for this compound, it is prudent to select gloves with a high degree of chemical resistance, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use. It is recommended to double-glove.

  • Protective Clothing: A chemical-resistant apron worn over a lab coat is essential. For procedures with a higher risk of exposure, a disposable chemical-resistant suit should be considered.

  • Footwear: Closed-toe shoes are a minimum requirement. For extensive handling, chemical-resistant boots or shoe covers should be worn.

Respiratory Protection:

  • All work with this compound, especially when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.

Quantitative Exposure and Toxicity Data

While specific occupational exposure limits such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH have not been established for this compound, its high toxicity is well-documented.[6] The following table summarizes key toxicity data.

ParameterValueSpeciesRouteReference
Oral LD50 25 - 58 mg/kgRatIngestion[5]
Dermal LD50 80 - 200 mg/kgRabbitDermal[5]
Maximum Contaminant Level (MCL) in Drinking Water 7 ppbHumanIngestion[4]

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. The low values for this compound highlight its extreme toxicity.

Experimental Protocol: General Procedure for Handling Highly Toxic Substances like this compound

Due to the ban on this compound for agricultural use, specific modern experimental protocols are not widely available. The following is a general protocol for handling highly toxic substances and should be adapted to specific experimental needs in consultation with your institution's environmental health and safety department.

1. Pre-Experiment Preparation:

  • Review the Safety Data Sheet (SDS) for this compound thoroughly.
  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is certified and functioning correctly.
  • Prepare and label all necessary equipment and waste containers in advance.
  • Have a spill kit readily accessible.

2. Handling and Preparation of Solutions:

  • Conduct all weighing and solution preparation inside a chemical fume hood.
  • When weighing the solid form, use a disposable weigh boat to minimize contamination.
  • To avoid generating dust, handle the solid material gently.
  • When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

3. During the Experiment:

  • Keep all containers of this compound sealed when not in use.
  • Work with the smallest quantity of the chemical necessary for the experiment.
  • Always keep the sash of the fume hood at the lowest possible height.

4. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with this compound. A solution of household bleach and hydrated lime can be used for decontamination.[7]
  • Dispose of all contaminated materials, including PPE, as hazardous waste.

Operational and Disposal Plans

Spill Response:

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or commercial sorbent pads.

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area of the spill.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or environmental health and safety department.

    • Provide them with the details of the spill, including the substance and approximate quantity.

Waste Disposal:

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • EPA Waste Number: When discarded as a commercial chemical product, this compound is classified as EPA hazardous waste number P020.[8]

  • Container Management: Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal Procedures: Follow all institutional, local, state, and federal regulations for the disposal of acute hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Diagram: Workflow for this compound Spill Response

Dinoseb_Spill_Workflow cluster_spill This compound Spill Occurs cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Procedure cluster_major_spill Major Spill Procedure Spill Spill Detected Assess Assess Spill Size and Location Spill->Assess Alert_Minor Alert Immediate Area Assess->Alert_Minor Minor Spill Evacuate Evacuate Laboratory Assess->Evacuate Major Spill Don_PPE_Minor Don Appropriate PPE Alert_Minor->Don_PPE_Minor Contain_Minor Contain and Absorb Spill Don_PPE_Minor->Contain_Minor Collect_Minor Collect Waste Contain_Minor->Collect_Minor Decontaminate_Minor Decontaminate Area Collect_Minor->Decontaminate_Minor Secure_Area Secure the Area (Close Doors, Prevent Entry) Evacuate->Secure_Area Contact_Emergency Contact Emergency Response Secure_Area->Contact_Emergency

Caption: Workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.